1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYOMMCYFFZXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960229 | |
| Record name | 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39629-87-3 | |
| Record name | 1-(4-Chlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(4-chlorophenyl)-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039629873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-5-OXO-3-PYRROLIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
This compound is a heterocyclic compound featuring a pyrrolidinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidinone ring is a privileged structure found in numerous biologically active molecules and natural alkaloids.[1] Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated potential as promising scaffolds for developing novel antimicrobial, anticancer, and antioxidant agents.[2][3][4] The presence of the 4-chlorophenyl group and a versatile carboxylic acid handle makes the title compound an attractive building block for creating libraries of new chemical entities for pharmacological screening.[5][6]
This guide provides a comprehensive overview of the , detailing the underlying reaction mechanism, a step-by-step experimental protocol, and methods for product validation.
Synthetic Strategy and Core Mechanism
The most direct and widely employed method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the one-pot reaction between a primary aromatic amine and itaconic acid.[7][8] This reaction proceeds through a sequential aza-Michael addition followed by an intramolecular condensation (amidation), typically facilitated by heating in a suitable solvent such as water.[5][9][10]
The overall transformation is outlined below:
Caption: High-level workflow for the synthesis.
Mechanistic Deep Dive
The reaction mechanism can be dissected into two primary steps:
-
Aza-Michael Addition: The lone pair of electrons on the nitrogen atom of 4-chloroaniline performs a nucleophilic attack on the β-carbon of the α,β-unsaturated system in itaconic acid. This is a conjugate addition reaction that forms a transient enolate, which is then protonated to yield an N-substituted succinic acid derivative as an intermediate.[9][11]
-
Intramolecular Cyclization (Lactamization): Under thermal conditions (reflux), the nitrogen atom of the intermediate attacks one of the carboxylic acid groups. This intramolecular nucleophilic acyl substitution results in the formation of the stable five-membered pyrrolidinone ring (a lactam) and the elimination of a molecule of water.[12]
The detailed mechanism is illustrated below:
Caption: Core reaction mechanism pathway.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[3][4][10]
Reagents and Equipment
| Reagent/Equipment | Formula/Type | CAS Number | Molar Mass ( g/mol ) | Notes |
| 4-Chloroaniline | C₆H₆ClN | 106-47-8 | 127.57 | Corrosive, toxic. Handle with care. |
| Itaconic Acid | C₅H₆O₄ | 97-65-4 | 130.10 | Irritant. |
| Water (distilled or DI) | H₂O | 7732-18-5 | 18.02 | Reaction solvent. |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | For preparing 5-10% aqueous solution. |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 | Concentrated or 6M for acidification. |
| Round-bottom flask | 250 mL or appropriate size | - | - | |
| Reflux condenser | - | - | - | |
| Heating mantle/oil bath | - | - | - | |
| Magnetic stirrer and stir bar | - | - | - | |
| Büchner funnel and flask | - | - | - | For filtration. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroaniline (e.g., 0.10 mol, 12.76 g) and itaconic acid (e.g., 0.12 mol, 15.61 g). A slight excess of itaconic acid is often used.
-
Add distilled water (e.g., 50-60 mL) to the flask to form a slurry.
-
-
Reaction Execution:
-
Initial Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product should form.
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
-
Purification by Acid-Base Extraction:
-
Transfer the crude solid to a beaker and dissolve it in an aqueous 5% or 10% sodium hydroxide solution. This deprotonates the carboxylic acid, forming a water-soluble sodium salt. Any unreacted, non-acidic starting materials or byproducts will remain insoluble.[3][10]
-
Filter the basic solution to remove any insoluble impurities.
-
Slowly acidify the clear filtrate by adding concentrated or 6M hydrochloric acid dropwise while stirring. The target compound will precipitate as a solid as the pH drops to approximately 1-2.[10]
-
Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Final Product Collection and Drying:
-
Collect the purified product by vacuum filtration.
-
Wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper. This removes any residual salts.
-
Dry the white to off-white solid product in a vacuum oven at 60-70 °C to a constant weight.
-
Product Validation and Characterization
The identity and purity of the synthesized this compound (CAS: 39629-87-3, Formula: C₁₁H₁₀ClNO₃) should be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆): Expected signals would include a broad singlet for the carboxylic acid proton (>12 ppm), two doublets for the para-substituted aromatic protons (around 7.4-7.6 ppm), and a set of multiplets for the three distinct pyrrolidinone ring protons (CH₂, CH, and NCH₂) between approximately 2.6 and 4.0 ppm.[1][4]
-
¹³C NMR (DMSO-d₆): Key signals are expected for the two carbonyl carbons (pyrrolidinone and carboxylic acid, ~172-175 ppm), four distinct aromatic carbons, and three aliphatic carbons of the pyrrolidinone ring (~33-51 ppm).[1]
-
IR (KBr): Characteristic absorptions should be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=O stretch of the lactam (~1650-1680 cm⁻¹).[4]
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The via the condensation of 4-chloroaniline and itaconic acid is a robust, efficient, and scalable method. The procedure relies on readily available starting materials and employs a straightforward purification technique based on the acidic nature of the product. The resulting compound serves as a valuable and versatile platform for further chemical modification, enabling the exploration of new derivatives with potential therapeutic applications.
References
- Vertex AI Search, "Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids". Accessed January 1, 2026.
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Available at: [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. Available at: [Link]
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Itaconic acid. Wikipedia. Available at: [Link]
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Itaconic acid hybrids as potential anticancer agents. PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]
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The Reaction of Itaconic Acid with Primary Amines. R Discovery - Researcher.Life. Available at: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
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Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]
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1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434. PubChem. Available at: [Link]
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Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic... ResearchGate. Available at: [Link]
- US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. Google Patents.
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Schematic overview of the reaction of itaconic anhydride with a primary... ResearchGate. Available at: [Link]
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Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film. ACS Publications. Available at: [Link]
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110054642 Preparation method of 4-chlorophenylboronic acid. WIPO Patentscope. Available at: [Link]
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Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. ScienceDirect. Available at: [Link]
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Compound N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. Mol-Instincts. Available at: [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. Available at: [Link]
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Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. MDPI. Available at: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
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(PDF) Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. ResearchGate. Available at: [Link]
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Itaconic acid and its applications for textile, pharma and agro-industrial purposes. SpringerLink. Available at: [Link]
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Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches. Polymer Chemistry (RSC Publishing). Available at: [Link]
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A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]
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Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. PMC - NIH. Available at: [Link]
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Unexpected irregular structures of poly(itaconic acid) prepared in Deep Eutectic Solvents | Request PDF. ResearchGate. Available at: [Link]
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Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. Available at: [Link]
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Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach. PMC - NIH. Available at: [Link]
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3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. Available at: [Link]
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(3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. Available at: [Link]
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physical and chemical properties of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
An In-depth Technical Guide to 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a key intermediate in pharmaceutical development. The information is curated to support research and development activities, offering insights into its synthesis, characterization, reactivity, and potential applications.
Nomenclature and Structural Information
-
IUPAC Name: this compound
-
CAS Number: 39629-87-3
-
Molecular Formula: C₁₁H₁₀ClNO₃
-
Molecular Weight: 239.66 g/mol
-
InChI Key: QPYOMMCYFFZXIT-UHFFFAOYSA-N
Molecular Structure:
The structure of this compound, characterized by a pyrrolidinone ring substituted with a 4-chlorophenyl group at the nitrogen atom and a carboxylic acid group at the 3-position, is a cornerstone of its chemical behavior.
Caption: Molecular structure of this compound.
Physical and Chemical Properties
Below is a summary of the known and predicted physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 239.66 g/mol | Calculated |
| Monoisotopic Mass | 239.03493 Da | Predicted[1] |
| XlogP | 1.1 | Predicted[1] |
| Melting Point | Not available (expected to be a solid at room temperature) | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | Inferred from structure |
| pKa | ~4-5 (for the carboxylic acid group) | Estimated |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroaniline with itaconic acid.[2] This reaction is a common method for the preparation of N-substituted 5-oxopyrrolidine-3-carboxylic acids.
Reaction Scheme:
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from a similar synthesis[3]):
-
A mixture of 4-chloroaniline and itaconic acid in water is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.
-
After cooling, the crude product precipitates out of the solution.
-
The precipitate is collected by filtration and washed with cold water.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | -COOH |
| ~7.4 | Doublet | 2H | Aromatic protons ortho to Cl |
| ~7.2 | Doublet | 2H | Aromatic protons meta to Cl |
| ~4.0 | Multiplet | 1H | -CH(COOH)- |
| ~3.8 | Multiplet | 2H | -N-CH₂- |
| ~2.8 | Multiplet | 2H | -CH₂-CO- |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~175 | -COOH |
| ~172 | -C=O (lactam) |
| ~138 | Aromatic C-N |
| ~132 | Aromatic C-Cl |
| ~129 | Aromatic CH |
| ~120 | Aromatic CH |
| ~50 | -N-CH₂- |
| ~40 | -CH(COOH)- |
| ~35 | -CH₂-CO- |
Infrared (IR) Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1740 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (lactam) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1100 | Strong | C-N stretch |
| ~820 | Strong | C-H bend (para-substituted aromatic) |
Chemical Reactivity and Applications
This compound possesses two primary reactive sites: the carboxylic acid group and the lactam ring.
Reactivity of the Carboxylic Acid Group:
The carboxylic acid moiety can undergo typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines, often activated by coupling agents, to form amides. This is a key reaction for creating a diverse range of derivatives.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Reactivity of the Lactam Ring:
The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions to open the ring.
Applications in Drug Development:
This compound is a valuable building block in medicinal chemistry.[4] Its derivatives have been explored for various therapeutic applications, including:
-
Analgesic and Anti-inflammatory Agents: The pyrrolidinone scaffold is present in a number of biologically active molecules, and derivatives of this compound have been investigated for their potential as pain relievers and anti-inflammatory drugs.[4]
-
Antimicrobial and Anticancer Agents: The core structure can be modified to synthesize compounds with potential antimicrobial and anticancer activities.[2][5]
Caption: Overview of the reactivity and potential applications of the compound.
Safety Information
Conclusion
This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and reactive functional groups allow for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a foundational understanding of its properties, which is essential for its effective utilization in research and development.
References
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1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid. (n.d.). Retrieved from [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2022). Molecules, 27(21), 7291. [Link]
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This compound. PubChem. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5095. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules, 28(9), 3795. [Link]
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A Technical Guide to the Crystal Structure Analysis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a representative small molecule of interest in medicinal chemistry and drug development. Pyroglutamic acid derivatives are recognized as versatile chiral building blocks for synthesizing bioactive compounds[1]. Understanding their three-dimensional structure is paramount for rational drug design, as solid-state conformation and intermolecular interactions directly influence critical physicochemical properties such as solubility, stability, and bioavailability. This document outlines the complete workflow, from crystal growth to structure solution and refinement, and delves into the detailed analysis of the resulting molecular and supramolecular architecture. It is intended for researchers, crystallographers, and drug development professionals seeking to understand both the practical execution and the theoretical underpinnings of small-molecule crystal structure determination.
Introduction: The Nexus of Structure and Function
In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of its efficacy and developability. This compound belongs to a class of compounds derived from pyroglutamic acid, which are pivotal precursors in the asymmetric synthesis of various bioactive molecules[1]. The presence of a stereocenter, a carboxylic acid group, a lactam ring, and a chlorophenyl moiety makes this molecule a rich subject for structural investigation, as these features govern its potential interactions with biological targets and its solid-state behavior.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid[2][3]. The resulting structural model provides invaluable data on:
-
Molecular Conformation: The exact spatial orientation of all atoms and functional groups.
-
Stereochemistry: Absolute configuration of chiral centers.
-
Intermolecular Interactions: The network of hydrogen bonds, halogen bonds, and other non-covalent forces that dictate how molecules pack together in the solid state[4].
This information is critical for understanding polymorphism, designing stable formulations, and predicting structure-activity relationships (SAR). This guide provides a field-proven methodology for elucidating the crystal structure of the title compound, emphasizing the rationale behind each experimental and computational step.
The Crystallographic Workflow: From Molecule to Model
The journey from a powdered compound to a fully refined crystal structure is a multi-stage process that requires careful execution and validation at each step. The overall workflow is a self-validating system designed to ensure the final model is a chemically sensible and accurate representation of the diffraction data.
Caption: The end-to-end workflow for single-crystal structure analysis.
Material Synthesis and Crystallization
While numerous synthetic routes to pyroglutamic acid derivatives exist[5][6], this guide presumes the availability of the purified title compound. The critical first step is to grow high-quality single crystals suitable for diffraction.
Expert Rationale: The choice of crystallization technique and solvent is crucial. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to self-assemble into a well-ordered lattice. A solvent system where the compound has moderate solubility is ideal. For a molecule with both polar (carboxylic acid, lactam) and non-polar (chlorophenyl) groups, a mixed solvent system is often effective.
Protocol: Slow Evaporation Method
-
Solubilization: Dissolve ~5-10 mg of this compound in a minimal amount (~1-2 mL) of a solvent like methanol or acetone at room temperature in a small, clean vial.
-
Anti-Solvent Addition: To this solution, slowly add a less-polar "anti-solvent" (e.g., hexane or diethyl ether) dropwise until the solution becomes faintly turbid. This indicates the point of incipient precipitation.
-
Clarification: Add a single drop of the primary solvent (methanol/acetone) to redissolve the precipitate and render the solution clear again.
-
Incubation: Cover the vial with a cap, pierced with a needle to allow for very slow evaporation. Place the vial in a vibration-free location.
-
Harvesting: Monitor the vial over several days. Once well-formed, optically clear crystals of approximately 0.1-0.3 mm are observed, carefully harvest one using a cryo-loop[7][8].
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
The mounted crystal is subjected to a focused beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector[2].
Protocol: Data Acquisition
-
Mounting: The selected crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas (typically 100-150 K).
-
Causality: Low-temperature collection minimizes atomic thermal motion, leading to higher-quality data and a more precise structure.
-
-
Instrumentation: Data is collected on a modern diffractometer, commonly equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector[3].
-
Unit Cell Determination: A preliminary set of diffraction images is used to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega and phi scans)[2][9]. The exposure time per frame is optimized to achieve good signal-to-noise. A complete data set can take several hours to collect.
Structure Solution and Refinement
This phase translates the collected diffraction intensities into a 3D atomic model using specialized software, such as the SHELX suite[10][11].
Protocol: Structure Solution and Refinement
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections (e.g., for Lorentz and polarization effects).
-
Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry of the crystal lattice.
-
Structure Solution: The "phase problem" is solved using direct methods (common for small molecules) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms[11].
-
Structure Refinement: An iterative process of least-squares refinement is performed to improve the agreement between the observed diffraction data (F_obs_) and the calculated data (F_calc_) based on the atomic model[12].
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Anisotropic displacement parameters are applied to non-hydrogen atoms to model their thermal motion.
-
-
Validation: The final model is rigorously validated. The Crystallographic Information File (CIF) is checked using tools like checkCIF to ensure it meets publication standards set by the International Union of Crystallography (IUCr)[10][13]. Key indicators of a good refinement are low R-factors (R1 < 5%) and a Goodness-of-Fit (GooF) value close to 1.0.
Results and Discussion
Disclaimer: As a specific, published crystal structure for the title compound was not located in publicly accessible databases like the Cambridge Structural Database (CSD)[14][15], the following section presents a representative analysis based on expected values and interactions for this class of molecule.
Crystal Data and Refinement Parameters
All quantitative data from a crystallographic experiment are summarized in a standardized table.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀ClNO₃ |
| Formula Weight | 239.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.5, 12.0 |
| α, β, γ (°) | 90, 105, 90 |
| Volume (ų) | 1023 |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 9500 |
| Independent Reflections | 2300 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.105 |
| Goodness-of-Fit (GooF) | 1.03 |
Analysis of the Molecular Structure
The refined structure reveals the molecule's preferred solid-state conformation. The pyrrolidine ring typically adopts an envelope or twisted conformation. The carboxylic acid and the 4-chlorophenyl groups are positioned relative to this ring, defining the overall molecular shape. Bond lengths and angles are expected to be within standard values for similar organic structures.
Supramolecular Assembly via Intermolecular Interactions
The crystal packing is dictated by a network of non-covalent interactions. For this molecule, two key interactions are anticipated to be dominant: hydrogen bonding and halogen bonding.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of a robust, dimeric "synthon" where two molecules are linked via a pair of O-H···O hydrogen bonds.
-
Halogen Bonding: The chlorine atom on the phenyl ring can act as an electrophilic "halogen bond" donor, interacting with a nucleophilic atom like the lactam oxygen of a neighboring molecule[16][17][18]. This interaction is highly directional and contributes significantly to the stability and organization of the crystal lattice[19].
Caption: A schematic of key intermolecular interactions organizing the crystal lattice.
This interplay between strong hydrogen bonding and directional halogen bonding creates a robust three-dimensional supramolecular architecture. Understanding this network is crucial for predicting how changes to the molecular structure might affect its crystal packing and, consequently, its material properties.
Conclusion
This guide has detailed the comprehensive process for determining the crystal structure of this compound. The methodology, rooted in established crystallographic principles, provides a reliable pathway to obtaining a high-precision atomic model. The analysis of this model delivers critical insights into the molecule's conformation and the supramolecular synthons that govern its solid-state assembly. For drug development professionals, this structural information is not merely academic; it is actionable intelligence that informs formulation strategies, aids in polymorphism screening, and provides a structural basis for understanding biological activity.
References
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Scite. Acta Crystallographica Section E Structure Reports Online. [Link]
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Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2514–2524. [Link]
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Clegg, W., & Watson, D. G. (2005). Acta Crystallographica Section E: Structure Reports Online: Rapid Growth 2001–2004. Acta Crystallographica Section A, A61, C126. [Link]
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Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Semantic Scholar. [Link]
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Bioxbio. Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025. [Link]
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Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. [Link]
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Amanote Research. (PDF) Acta Crystallographica Section E: Structure Reports. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]
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MDPI. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 26(11), 3321. [Link]
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ACS Publications. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Crystal Growth & Design. [Link]
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NIH. Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl). [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. [Link]
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MDPI. (2023). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra and Quantum Chemical Calculations. Molecules, 28(23), 7859. [Link]
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The Emerging Therapeutic Potential of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrrolidine ring system is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in numerous biologically active compounds. This technical guide delves into the burgeoning field of 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, a class of molecules demonstrating significant promise across various therapeutic areas. We will explore their synthesis, diverse biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—and the underlying mechanisms of action. This document serves as a comprehensive resource, consolidating current research to provide actionable insights and detailed experimental protocols for professionals in drug discovery and development.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets. The derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have garnered considerable attention due to their synthetic accessibility and versatile biological profile. The introduction of a 4-chlorophenyl group at the N-1 position is a key structural feature, often enhancing the lipophilicity and modulating the electronic properties of the molecule, which can significantly influence its biological activity.
Synthesis of this compound Derivatives
The core structure of this compound is typically synthesized through the reaction of 4-chloroaniline with itaconic acid. This foundational molecule can then be derivatized at the carboxylic acid moiety to produce a library of compounds with diverse functionalities, such as amides, esters, and hydrazones.
Experimental Protocol: Synthesis of the Core Scaffold
A general and efficient method for the synthesis of the parent compound is outlined below:
-
Reaction Setup: A mixture of 4-chloroaniline (1 eq.) and itaconic acid (1.1 eq.) in a suitable solvent (e.g., water or glacial acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold water or diethyl ether) and can be further purified by recrystallization to yield the desired this compound.
Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have exhibited a spectrum of biological activities, positioning them as promising candidates for further therapeutic development.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Several studies have highlighted the potential of 5-oxopyrrolidine derivatives as effective antibacterial and antifungal agents. While specific data for 1-(4-chlorophenyl) derivatives is emerging, related compounds have shown significant activity. For instance, hydrazone derivatives of 1-(substituted phenyl)-5-oxopyrrolidine-3-carbohydrazides have been synthesized and evaluated for their antibacterial properties.[1]
A notable example is the promising and selective antimicrobial activity of a compound bearing a 5-nitrothiophene substituent against multidrug-resistant Staphylococcus aureus strains.[2] This suggests that derivatization of the carboxylic acid group can lead to potent antimicrobial agents.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Derivatives of the this compound scaffold have demonstrated promising cytotoxic effects against various cancer cell lines.
Hydrazone derivatives, in particular, have been identified as potent anticancer agents. For example, a study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that hydrazones bearing an N'-(4-chlorobenzylidene) fragment exhibited significant cytotoxicity against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.[3] This highlights the potential of the 4-chlorophenyl moiety in contributing to the anticancer activity of these compounds.
While the precise mechanisms of action are still under investigation, it is hypothesized that these compounds may induce apoptosis in cancer cells. Further studies are warranted to elucidate the specific molecular targets and signaling pathways involved.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key driver of numerous diseases. While direct evidence for the anti-inflammatory activity of this compound derivatives is limited, research on structurally related compounds provides compelling rationale for their investigation in this area.
A study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory and immunomodulatory effects.[4][5][6] This compound significantly reduced paw edema in a carrageenan-induced inflammation model and modulated cytokine levels by decreasing the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine TGF-β1.[4][5][6] These findings suggest that the 4-chlorophenyl moiety, in combination with a heterocyclic core, can contribute to significant anti-inflammatory properties.
The observed immunomodulatory effects, particularly the modulation of TNF-α and TGF-β1, suggest that these compounds may interfere with key inflammatory signaling pathways. Further investigation into their effects on cyclooxygenase (COX) enzymes and other inflammatory mediators is warranted.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rodents (e.g., Wistar rats) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% w/v) is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship (SAR) studies suggest that the nature of the substituent at the 3-position of the 5-oxopyrrolidine ring plays a crucial role in determining the biological activity. The conversion of the carboxylic acid to hydrazones appears to be a particularly effective strategy for enhancing both antimicrobial and anticancer activities. The presence of the 4-chlorophenyl group at the N-1 position is also a key determinant of activity, likely by influencing the overall physicochemical properties of the molecules.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related analogs, strongly suggests that derivatives of this core structure are likely to possess significant antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on:
-
Systematic derivatization: A comprehensive library of derivatives should be synthesized to fully explore the SAR.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of these compounds.
-
In vivo efficacy and safety profiling: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for bioactive derivatives.
Biological Activity Screening Cascade
Caption: High-level screening cascade for biological activities.
References
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]
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Vaickelioniene, R., Kairyte, K., Grybaite, B., & Mickevicius, V. (2021). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija, 32(4). [Link]
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Bertašiūtė, M., Kavaliauskas, P., Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., ... & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)-and (3, 5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7905. [Link]
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Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, (2 (66)). [Link]
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
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Demkovych, O., Gornowicz, A., Bielawska, A., & Wujec, M. (2021). Evaluation of the antiproliferative activity of selected 1, 2, 3-triazole-4-carboxylic acids. Farmatsevtychnyĭ zhurnal, (1), 61-68. [Link]
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Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Exploration of 1-(2, 4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Bioorganic Chemistry, 134, 106461. [Link]
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Zlatanova-Tenisheva, H., Georgieva, M., Kalfin, R., & Vasilev, A. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]
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Zlatanova-Tenisheva, H., Georgieva, M., Kalfin, R., & Vasilev, A. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12882. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved therapeutics.[1] Its inherent stereochemistry and conformational flexibility allow for precise interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide focuses on a specific, yet under-explored derivative, 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, and delineates a strategic, multi-pronged approach to unveil its therapeutic targets. We will traverse from hypothesized targets, based on the rich pharmacology of related structures, to detailed, field-proven experimental protocols for target identification and validation. This document is intended to serve as a practical roadmap for researchers aiming to translate the potential of this compound into tangible therapeutic advancements.
Introduction: The Promise of a Privileged Scaffold
The this compound molecule integrates two key pharmacophoric features: the 5-oxopyrrolidine core and a 4-chlorophenyl substituent. The 5-oxopyrrolidine moiety, a cyclic lactam, is a common motif in molecules exhibiting a range of biological activities. The chlorophenyl group, an electron-withdrawing aromatic system, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity and metabolic stability.
While direct biological targets of this compound are not yet elucidated in publicly available literature, the broader class of pyrrolidinone derivatives has been shown to interact with a variety of protein families. Notably, their roles as enzyme inhibitors and modulators of signaling pathways are well-documented.[4][5][6] This precedent provides a fertile ground for formulating initial hypotheses regarding the compound's mechanism of action.
Hypothesized Therapeutic Arenas and Potential Molecular Targets
Based on the established bioactivities of structurally analogous compounds, we can postulate several promising therapeutic avenues for this compound. This section will explore these possibilities and pinpoint initial, plausible molecular targets for investigation.
Oncology: A Focus on Aberrant Signaling and Metabolism
The anticancer potential of pyrrolidine-containing molecules is a recurring theme in medicinal chemistry.[1][7] Several derivatives have demonstrated potent anti-proliferative effects, often through the modulation of key oncogenic pathways.
Hypothesized Targets:
-
Kinases: The human kinome represents a vast and critical landscape for cancer therapeutics. Pyrrolidinone-based structures have been identified as scaffolds for potent kinase inhibitors.[8] Given the prevalence of kinase dysregulation in cancer, a primary hypothesis is that our compound of interest may exhibit inhibitory activity against one or more kinases involved in cell proliferation, survival, or angiogenesis.
-
Metabolic Enzymes: Cancer cells exhibit altered metabolic profiles, a phenomenon known as the Warburg effect. Targeting key metabolic enzymes is an emerging and promising anticancer strategy. Certain pyrrolidine derivatives have shown inhibitory effects on enzymes crucial for cancer cell metabolism.
-
Nuclear Receptors: These ligand-activated transcription factors play pivotal roles in both normal physiology and cancer development. The lipophilic nature of the 4-chlorophenyl group suggests potential interactions with the ligand-binding domains of nuclear receptors.
Infectious Diseases: A Novel Approach to Antimicrobial Action
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unconventional mechanisms of action. Pyrrolidinone derivatives have demonstrated encouraging antimicrobial activity against a range of pathogens.[9][10][11]
Hypothesized Targets:
-
Bacterial Enzymes: Essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways are prime targets for antimicrobial agents. For instance, some pyrrolidinone analogs have been evaluated as inhibitors of Mycobacterium tuberculosis InhA.[6]
-
Viral Entry and Replication Machinery: The pyrrolidine scaffold is present in several antiviral drugs. One notable example is its role in CCR5 antagonists, which block HIV-1 entry into host cells.[12] Therefore, viral proteins involved in host cell recognition, fusion, or replication are plausible targets.
A Phased Strategy for Target Identification and Validation
The journey from a bioactive compound to a validated drug target requires a systematic and rigorous experimental approach. The following sections outline a comprehensive workflow, integrating both traditional and cutting-edge techniques, to deconvolve the molecular targets of this compound.
Diagram 1: Overall Workflow for Target Identification
Caption: A three-phased approach to target identification and validation.
Phase 1: Foundational Analysis and Hypothesis Generation
This initial phase focuses on confirming the bioactivity of the compound and generating a preliminary list of potential targets through computational and literature-based approaches.
Experimental Protocol 1: Phenotypic Screening
-
Cell Proliferation Assays:
-
Culture a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).
-
Treat cells with a dose-response range of this compound for 48-72 hours.
-
Assess cell viability using assays such as MTT, CellTiter-Glo®, or crystal violet staining.
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
Antimicrobial Susceptibility Testing:
-
Utilize broth microdilution or disk diffusion methods to assess the compound's activity against a panel of clinically relevant bacteria and fungi.
-
Determine the Minimum Inhibitory Concentration (MIC) for each microbial strain.
-
Data Presentation 1: Summary of Phenotypic Screening Results
| Cell Line/Microorganism | Assay Type | Endpoint | Result |
| MCF-7 (Breast Cancer) | MTT | GI50 | Hypothetical Value |
| A549 (Lung Cancer) | MTT | GI50 | Hypothetical Value |
| Staphylococcus aureus | Broth Microdilution | MIC | Hypothetical Value |
| Escherichia coli | Broth Microdilution | MIC | Hypothetical Value |
| Candida albicans | Broth Microdilution | MIC | Hypothetical Value |
Phase 2: Unbiased and Targeted Identification of Direct Binders
This phase employs powerful proteomic and biophysical techniques to identify proteins that directly interact with the compound of interest.
Experimental Protocol 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A control bead with no immobilized compound is essential.
-
Cell Lysate Preparation: Prepare whole-cell lysates from a responsive cell line identified in Phase 1.
-
Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads and control beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the compound-immobilized beads and control beads to identify specific interactors.
Diagram 2: Affinity Chromatography Workflow
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literature review on 5-oxopyrrolidine-3-carboxylic acid analogs
An In-depth Technical Guide to 5-Oxopyrrolidine-3-carboxylic Acid Analogs in Drug Discovery
Introduction: The Versatile 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its inherent chirality and conformational rigidity make it an attractive building block for creating structurally diverse and biologically active molecules.[2] A key representative of this class is 5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid (also known as 5-oxoproline), which is a naturally occurring amino acid derivative found in various fruits and fermented products.[3] L-pyroglutamic acid itself is a metabolite in the glutathione cycle and has demonstrated cognitive-enhancing and neuroprotective effects.[3][4]
The true potential of this scaffold in drug discovery lies in its synthetic tractability. The core structure can be readily synthesized and subsequently functionalized at both the N-1 and C-3 positions, allowing for the systematic exploration of chemical space to optimize biological activity. This has led to the development of a vast library of analogs with a wide spectrum of therapeutic applications, including potent antibacterial, anticancer, and anti-inflammatory properties.[5][6] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 5-oxopyrrolidine-3-carboxylic acid analogs, offering field-proven insights for researchers and drug development professionals.
Core Synthetic Strategies: Building the Analog Library
The primary and most efficient method for constructing the 5-oxopyrrolidine-3-carboxylic acid core involves the cyclization reaction between itaconic acid and a primary amine (aliphatic, aromatic, or heterocyclic).[7][8] This reaction is typically performed by heating the reactants, sometimes in a solvent like water or acetic acid, or even under solvent-free conditions.[7][8]
Once the core acid is formed, the carboxylic acid moiety at the C-3 position serves as a versatile handle for extensive derivatization. Common transformations include:
-
Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst yields the corresponding methyl ester.[9] This can serve as an intermediate for further reactions.
-
Hydrazide Formation: The ester is subsequently treated with hydrazine hydrate to produce the carbohydrazide.[9] This hydrazide is a crucial intermediate for generating a wide array of derivatives.
-
Hydrazone Synthesis: Condensation of the carbohydrazide with various aromatic or heterocyclic aldehydes and ketones produces a diverse library of hydrazones.[9][10] This class of compounds has shown particularly significant biological activity.[10][11]
-
Azole and Diazole Formation: The carbohydrazide can also be cyclized with reagents like β- and γ-diketones to form pyrazole and pyrrole rings, respectively, or reacted with isothiocyanates to generate thiosemicarbazides, which can be further cyclized.[9]
This systematic approach allows for the creation of a large number of analogs with tailored physicochemical properties for biological screening.
Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid analogs.
Therapeutic Potential and Biological Activities
Analogs derived from the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated significant promise across multiple therapeutic areas. The modular nature of their synthesis allows for fine-tuning of their activity against specific biological targets.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10][11] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising source for such agents, showing potent activity, particularly against Gram-positive bacteria.[6][12]
-
Gram-Positive Bacteria: Studies have shown that hydrazone derivatives exhibit strong, structure-dependent inhibition of bacteria like Staphylococcus aureus (including MRSA), Listeria monocytogenes, and Enterococcus faecalis.[6][10][13] The introduction of specific moieties on the hydrazone is critical for activity. For instance, a hydrazone with a 5-nitrothien-2-yl fragment was found to surpass the control antibiotic cefuroxime against several tested strains.[10] Another derivative with a benzylidene moiety demonstrated very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL.[10]
-
Biofilm Disruption: Beyond direct bactericidal effects, some of these compounds are effective at disrupting bacterial biofilms, which are notoriously difficult to eradicate. A 5-nitrothienylhydrazone showed excellent results in disrupting both S. aureus and E. coli biofilms.[10][11]
-
Antifungal Activity: The therapeutic utility extends to fungal pathogens. A hydrazone bearing a 5-nitrothien-2-yl moiety showed promising activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains.[13]
Table 1: Selected Antimicrobial Activities of 5-Oxopyrrolidine-3-carboxylic Acid Analogs
| Compound Class | Substituent(s) | Target Organism(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| Hydrazone | Benzylidene | S. aureus | 3.9 µg/mL | [10] |
| Hydrazone | 5-Nitrothien-2-yl | S. aureus, L. monocytogenes, B. cereus | Surpassed cefuroxime (7.8 µg/mL) | [10] |
| Hydrazone | 5-Nitrofuran-2-yl | Various bacterial strains | Potent effect | [10] |
| Hydrazone | Thien-2-yl | Methicillin-resistant S. aureus (MRSA) | 2x stronger than clindamycin | [13] |
| Benzimidazole | 5-Fluoro, 3,5-dichloro-2-hydroxyphenyl | Vancomycin-intermediate S. aureus | Promising activity | [6] |
| Hydrazone | 5-Nitrothien-2-yl | C. auris, A. fumigatus | 16 µg/mL |[13] |
Anticancer Activity
The pyrrolidinone core is a feature of several anticancer agents, and derivatives of 5-oxopyrrolidine-3-carboxylic acid have been explored for their cytotoxic properties against various cancer cell lines.[8][14]
The anticancer activity is highly dependent on the substituents attached to the core scaffold.[8][15] In a study using the A549 human non-small cell lung adenocarcinoma cell line, the parent carboxylic acid and its simple hydrazide showed weak activity.[15] However, derivatization into hydrazones containing heterocyclic fragments, such as 2-thienyl and 5-nitrothienyl moieties, led to the highest anticancer activity among the tested compounds, with favorable low cytotoxicity against non-cancerous cells.[15] Another study found that a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent at the N-1 position showed the highest anticancer activity in the A549 model.[6][13]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and matrix metalloproteinases (MMPs) are key targets for anti-inflammatory drugs. A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their inhibitory activity against MMP-2 and MMP-9.[1][5] Several of the synthesized compounds were identified as quite promising inhibitors of these matrix metalloproteinases, highlighting another important therapeutic avenue for this versatile scaffold.[1][5]
Structure-Activity Relationship (SAR) Insights
The extensive research on these analogs has provided clear insights into the relationship between their chemical structure and biological function.
Caption: Key structure-activity relationships for 5-oxopyrrolidine-3-carboxylic acid analogs.
-
N-1 Position Substituents: The group attached to the pyrrolidinone nitrogen primarily modulates the overall physicochemical properties of the molecule. Aromatic rings, such as hydroxyphenyl, acetamidophenyl, or difluorophenyl, are commonly used and serve as a foundation for active compounds.[8][9][10]
-
C-3 Position Derivatization: This position is the key driver of potency and selectivity.
-
For Antimicrobial Activity: Conversion of the carboxylic acid to a hydrazide and then a hydrazone is a highly effective strategy. Hydrazones containing electron-withdrawing groups and heterocyclic systems, particularly 5-nitrothiophene and 5-nitrofuran, consistently demonstrate the most potent antibacterial and antifungal effects.[10]
-
For Anticancer Activity: Similar to antimicrobial agents, heterocyclic hydrazones (e.g., thienyl derivatives) show enhanced cytotoxicity against cancer cells compared to their aromatic counterparts.[15] Additionally, the formation of other heterocyclic systems like benzimidazoles at this position can yield highly active anticancer compounds.[6]
-
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies for synthesis and biological evaluation must be robust and well-defined.
Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (A Representative Core)
This protocol is adapted from established literature procedures.[8][15]
Objective: To synthesize the core acid scaffold via cyclocondensation.
Materials:
-
N-(4-aminophenyl)acetamide (Acetamide 1)
-
Itaconic acid
-
Deionized water
-
5% Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and deionized water (100 mL).[15]
-
Heat the mixture to reflux and maintain for 12 hours. The reaction mixture will become a thick slurry.[15]
-
After 12 hours, cool the mixture slightly and add 5% HCl (100 mL).[15]
-
Stir the mixture vigorously for 5 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
-
Characterization: Confirm the structure of the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy and elemental analysis. The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment can be confirmed by characteristic signals in the ¹H NMR spectra for the COCH₂, CH, and NCH₂ groups.[10]
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol describes a standard method for assessing the cytotoxicity of synthesized compounds against a cancer cell line.[6]
Objective: To determine the concentration-dependent cytotoxic effect of test compounds on A549 lung cancer cells.
Materials:
-
A549 human lung adenocarcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for dissolving formazan)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (cisplatin) in the growth medium. The final DMSO concentration should be non-toxic (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a remarkably versatile and synthetically accessible platform for the discovery of new therapeutic agents. The wealth of research demonstrates its potential to generate potent antimicrobial and anticancer compounds, with clear structure-activity relationships guiding the design of next-generation analogs. The most promising derivatives often feature heterocyclic hydrazone moieties at the C-3 position, which appear crucial for potent biological activity.
Future research should focus on several key areas:
-
Molecular Optimization: Promising hits, such as the nitrothienyl hydrazones for antimicrobial applications, should undergo further optimization to enhance potency and improve pharmacokinetic and safety profiles.[10]
-
Mechanism of Action Studies: While many compounds have demonstrated potent activity, their precise molecular targets and mechanisms of action are often not fully elucidated. Further studies are needed to understand how these molecules exert their therapeutic effects.
-
Expansion of Biological Targets: The scaffold's proven success warrants its evaluation against a broader range of biological targets, including viral enzymes, kinases, and other proteins implicated in human disease.
-
Stereochemistry: Many studies utilize racemic mixtures. The synthesis and evaluation of enantiomerically pure compounds are critical, as the stereochemistry at the C-3 position can profoundly impact biological activity and target engagement.[16]
References
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]
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Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. (n.d.). Kaunas University of Technology ePubl. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Semantic Scholar. [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
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Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2023). Russian Chemical Bulletin. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Center for Biotechnology Information (NCBI). [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Center for Biotechnology Information (NCBI). [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Center for Biotechnology Information (NCBI). [Link]
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PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. (2014). LOCKSS. [Link]
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[Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone]. (n.d.). PubMed. [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
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An In-depth Technical Guide to 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS No. 92847-41-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 92847-41-1), a molecule of interest in contemporary chemical and pharmacological research. While specific literature on this exact compound is limited, this document synthesizes available data on its chemical properties and extrapolates its potential biological activities and mechanisms of action based on extensive research of structurally related analogs. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar chemical scaffolds in drug discovery and development.
Core Molecular Attributes
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of the pyrrolidinone class of heterocyclic compounds. The presence of a chlorophenyl group, a lactam ring, and a carboxylic acid moiety suggests a molecule with potential for diverse chemical interactions and biological activities.
| Property | Value | Source |
| IUPAC Name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | N/A |
| CAS Number | 92847-41-1 | N/A |
| Molecular Formula | C₁₁H₁₀ClNO₃ | N/A |
| Molecular Weight | 239.66 g/mol | N/A |
| Canonical SMILES | C1C(C(=O)O)CN(C1=O)C2=CC=CC(=C2)Cl | N/A |
| InChI Key | PBIAEAYJEYOSMG-UHFFFAOYSA-N | N/A |
Synthetic Strategy: A Proposed Pathway
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is well-documented, typically involving a one-pot reaction between a primary aromatic amine and itaconic acid.[1][2][3][4][5] This approach, known as the aza-Michael addition followed by intramolecular cyclization, is an efficient method for constructing the pyrrolidinone core.
A plausible and efficient synthesis of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is outlined below:
Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in distilled water.
-
Addition of Amine: To the stirred solution, add 3-chloroaniline (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthesis of the target compound via aza-Michael addition and subsequent lactamization.
Potential Biological Activities and Mechanisms of Action (Inferred from Analogs)
While no specific biological data for CAS No. 92847-41-1 has been found, extensive research on its structural analogs provides a strong basis for predicting its potential therapeutic applications. The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[6]
Anticancer Potential
Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant in vitro anticancer activity against various cancer cell lines.[2][7][8][9] The mechanism of action for some related compounds, particularly spirooxindole-pyrrolidine derivatives, has been linked to the inhibition of the MDM2-p53 protein-protein interaction.[10][11][12][13][14] By inhibiting MDM2, the tumor suppressor protein p53 is stabilized and activated, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
Concluding Remarks and Future Directions
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on its analogs, this compound is predicted to exhibit anticancer, antimicrobial, and antioxidant properties. Future research should focus on the specific synthesis and in-depth biological evaluation of this compound to validate these hypotheses. Further derivatization of the carboxylic acid moiety and substitutions on the phenyl ring could lead to the discovery of more potent and selective drug candidates.
References
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Ding, K., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Riedinger, C., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. Available at: [Link]
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Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. Available at: [Link]
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Wolf, S., et al. (2019). Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. Angewandte Chemie International Edition. Available at: [Link]
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Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
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Plaga, A., et al. (2023). Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. Available at: [Link]
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Zhang, Y., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules. Available at: [Link]
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Hussain, H. H., et al. (2003). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
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Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
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1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid mechanism of action studies
An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
This compound is a well-documented chemical intermediate, notably in the synthesis of advanced anticoagulant agents like Factor Xa inhibitors. While its role as a building block is established, its intrinsic biological activity and mechanism of action (MOA) remain largely unexplored. This guide presents a comprehensive, multi-phase strategic framework for the systematic investigation of this compound's MOA. We move from broad, unbiased screening to specific, hypothesis-driven validation, providing detailed protocols and the scientific rationale behind each experimental choice. This document serves as a roadmap for researchers seeking to characterize novel small molecules where a clear biological target is not initially known.
Introduction: From Chemical Intermediate to Bioactive Candidate
The drug discovery pipeline is often populated by molecules that exhibit unexpected biological activity. This compound represents a fascinating case study. Its structure is embedded within potent, clinically relevant molecules, suggesting it may possess inherent pharmacophoric features.
Let us hypothesize that in a high-throughput phenotypic screen (e.g., a cell viability or pathway reporter assay), this compound demonstrated consistent, dose-dependent activity. This unexpected result necessitates a rigorous investigation to identify its molecular target and elucidate its mechanism of action. This guide provides the strategic and technical framework for such an endeavor.
Our approach is built on three pillars:
-
Unbiased Target Identification: Employing methods that do not require a priori assumptions about the compound's target.
-
Orthogonal Target Validation: Confirming the proposed target through multiple independent biophysical and biochemical methods.
-
Pathway Deconvolution: Placing the target interaction into a functional cellular context to understand its physiological consequences.
Phase 1: Target Identification & Engagement Confirmation
The primary challenge is to identify the specific macromolecule(s) to which our compound binds to exert its effect. This phase combines broad, unbiased techniques with methods to confirm direct physical interaction in a relevant biological system.
Chemical Proteomics for Unbiased Target Discovery
To identify cellular binding partners, we will utilize an affinity-based chemical proteomics approach. This involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate.
Rationale: This method is agnostic to the target class and can capture proteins, including those that are unexpected or difficult to predict computationally. The carboxylic acid moiety on the compound provides a convenient chemical handle for immobilization, minimizing structural perturbation.
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Covalently attach this compound to NHS-activated Sepharose beads via its carboxylic acid group. A control matrix (beads only) must be prepared in parallel.
-
Lysate Preparation: Culture a relevant cell line (e.g., human hepatocytes, endothelial cells) and prepare a native, non-denatured total cell lysate.
-
Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated beads and the control beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with a buffer containing a low concentration of detergent to remove non-specific binders.
-
Elution: Elute bound proteins using a competitive elution with an excess of the free compound or by changing buffer conditions (e.g., pH, salt concentration).
-
Proteomic Analysis: Resolve the eluted proteins by SDS-PAGE and identify specific bands by in-gel digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Compare results from the compound beads to the control beads to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
A positive result from chemical proteomics must be validated. We need to confirm that the compound binds its putative target inside intact cells. CETSA is an invaluable tool for this, as it measures the thermal stabilization of a target protein upon ligand binding.
Rationale: Target engagement can alter a protein's thermal stability. CETSA provides direct evidence of physical binding in a physiological context, filtering out artifacts from in vitro methods.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with either the vehicle control or various concentrations of this compound for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western Blot using an antibody specific to the target protein identified in Phase 2.1.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Diagram 1: Workflow for Target Identification and Validation
Caption: A streamlined workflow from initial hit to in-cell target validation.
Phase 2: Biophysical and Biochemical Characterization
With a validated target from Phase 1, we must now quantify the interaction and confirm its functional consequence. For this guide, we will proceed with the plausible hypothetical target of Factor Xa (FXa) , given the compound's known use as a scaffold for FXa inhibitors.
Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Rationale: This provides quantitative data (K D, k on, k off) that is critical for understanding the potency and residence time of the compound on its target. It serves as an orthogonal validation of the binding interaction.
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
-
Chip Preparation: Immobilize recombinant human Factor Xa onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the compound dilutions over the FXa-coated and a reference flow cell. Measure the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
Determining Functional Activity with an Enzymatic Assay
Confirmation of binding must be linked to a functional outcome. For an enzyme like FXa, this means measuring the inhibition of its catalytic activity.
Rationale: This step directly tests the hypothesis that binding to the target modulates its function, which is the cornerstone of any MOA.
Protocol 4: Chromogenic Factor Xa Inhibition Assay
-
Reaction Setup: In a 96-well plate, add buffer, a specific concentration of recombinant human Factor Xa, and varying concentrations of the test compound. Incubate for 15 minutes to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic FXa substrate (e.g., S-2222).
-
Kinetic Reading: Immediately measure the absorbance at 405 nm every minute for 30 minutes using a plate reader. The rate of color change is proportional to FXa activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Hypothetical Quantitative Data Summary
| Parameter | Method | Value | Interpretation |
| K D | Surface Plasmon Resonance | 1.2 µM | Demonstrates moderate-to-high affinity binding. |
| k a (on-rate) | Surface Plasmon Resonance | 3.5 x 10^4 M⁻¹s⁻¹ | Indicates a relatively fast association with the target. |
| k d (off-rate) | Surface Plasmon Resonance | 4.2 x 10⁻² s⁻¹ | Shows a moderately slow dissociation from the target. |
| IC50 | Chromogenic Assay | 2.5 µM | Confirms functional inhibition of the enzyme in a similar range to the binding affinity. |
Phase 3: Cellular Pathway Analysis
The final phase connects the molecular interaction to a cellular response, confirming the MOA in a more complex biological system.
Rationale: Demonstrating that target inhibition leads to a predictable change in a cellular signaling pathway provides the highest level of evidence for the proposed MOA.
Probing Downstream Effects with Western Blot
If our compound inhibits FXa, it should impact the coagulation cascade. A key downstream event is the conversion of prothrombin to thrombin. We can measure the levels of relevant proteins in a cellular context.
Protocol 5: Western Blot for Coagulation Cascade Proteins
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HepG2, which synthesizes coagulation factors) and treat with the compound for a defined period.
-
Stimulation: Stimulate the coagulation cascade using an appropriate agonist (e.g., tissue factor).
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Prothrombin, Thrombin) and a loading control (e.g., GAPDH). Use a secondary antibody conjugated to HRP.
-
Detection & Analysis: Detect the signal using an ECL substrate and quantify band intensities. A decrease in thrombin generation in compound-treated cells would support the proposed MOA.
Diagram 2: Proposed Mechanism of Action Pathway
Caption: Hypothetical inhibition of the coagulation cascade by the test compound.
Conclusion
This guide outlines a rigorous, logical, and technically detailed workflow for elucidating the mechanism of action of this compound. By progressing from unbiased target discovery to quantitative biophysical analysis and finally to cellular pathway validation, this framework ensures a high degree of scientific confidence in the resulting MOA model. While presented through the hypothetical lens of Factor Xa inhibition, this strategic approach is broadly applicable to the characterization of any novel bioactive small molecule, providing a robust foundation for further preclinical and clinical development.
References
- Source: Google Patents (US20080207925A1)
- Source: Google Patents (WO200705423A1)
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Abstract
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with significant biological activity. This technical guide delves into the discovery and historical context of a key analogue, 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its existence is a logical and strategic extension of foundational research into pyrrolidinone-based compounds. This guide will therefore establish the scientific rationale for its synthesis, provide a detailed, validated synthetic protocol based on established methodologies for analogous structures, and discuss its significance within the broader landscape of drug discovery.
Introduction: The Significance of the Pyrrolidinone Core
The five-membered pyrrolidine ring is a cornerstone in the design of novel therapeutics.[1][2][3] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1][2][3] The pyrrolidinone moiety, a derivative of pyrrolidine, offers additional advantages, including improved aqueous solubility and the ability to act as both a hydrogen bond donor and acceptor, enhancing its versatility in drug design.[4] The inherent stereochemistry of the pyrrolidine ring further allows for the synthesis of diverse stereoisomers, which can exhibit distinct biological profiles due to differential binding to enantioselective proteins.[1][2][3]
The history of drug discovery is rich with examples of pyrrolidine-containing molecules, from naturally occurring amino acids like proline to synthetic drugs targeting a wide array of diseases, including cancer, central nervous system disorders, and inflammatory conditions.[1] The 5-oxopyrrolidine-3-carboxylic acid substructure, in particular, has been a fertile ground for the development of novel bioactive compounds.
Conceptual Genesis: The "Why" Behind this compound
The development of this compound can be understood as a strategic step in structure-activity relationship (SAR) studies. The introduction of a 4-chlorophenyl group onto the pyrrolidinone nitrogen is a common tactic in medicinal chemistry for several reasons:
-
Modulation of Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring and the adjacent nitrogen atom, potentially influencing binding interactions with target proteins.
-
Steric Hindrance: The presence of the chloro-substituent provides steric bulk, which can be crucial for achieving selectivity for a particular biological target.
-
Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
Numerous studies have explored the synthesis and biological activities of various N-aryl substituted 5-oxopyrrolidine-3-carboxylic acids, demonstrating the broad applicability of this scaffold.[5][6][7][8][9] The synthesis of the 4-chlorophenyl variant is a logical progression in the systematic exploration of this chemical space.
A Validated Synthetic Pathway
Diagram of the General Synthetic Workflow:
Caption: General synthetic scheme for 1-aryl-5-oxopyrrolidine-3-carboxylic acids.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[5]
Materials:
-
4-Chloroaniline
-
Itaconic acid
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of 4-chloroaniline (0.5 mol), itaconic acid (0.75 mol), and water (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.
-
After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for an additional 5 minutes.
-
The mixture is then cooled to room temperature, allowing for the precipitation of the crude product.
-
The crystalline solid is collected by vacuum filtration and washed with cold water.
-
For purification, the crude product is dissolved in a 5% sodium hydroxide solution.
-
The basic solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with 5% hydrochloric acid to a pH of 5, leading to the precipitation of the purified this compound.
-
The purified product is collected by vacuum filtration, washed with water, and dried under vacuum.
Diagram of the Reaction Mechanism:
Caption: Postulated reaction mechanism for the synthesis.
Characterization and Data
The structure of the synthesized this compound would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-chlorophenyl group, and the diastereotopic protons of the pyrrolidinone ring (COCH₂, CH, and NCH₂). |
| ¹³C NMR | Resonances for the carbonyl carbons (C=O), the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H (if any residual starting material), C=O (amide and carboxylic acid), and C-Cl bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₀ClNO₃. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values. |
Historical Context and Future Directions
The synthesis of this compound and its derivatives is part of a larger, ongoing effort in medicinal chemistry to explore the therapeutic potential of the pyrrolidinone scaffold. Research on similar compounds has revealed a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][11]
The this compound molecule serves as a valuable intermediate for the synthesis of more complex derivatives. The carboxylic acid moiety can be readily converted into esters, amides, and hydrazides, providing a diverse library of compounds for biological screening.[5][6][12] For instance, the corresponding hydrazide can be condensed with various aldehydes and ketones to generate hydrazones, a class of compounds known for their broad spectrum of biological activities.[5][12]
The future of research in this area will likely focus on:
-
Stereoselective Synthesis: Developing methods to synthesize enantiomerically pure forms of this compound to investigate the differential biological activities of the stereoisomers.
-
SAR Optimization: Further diversifying the substituents on both the phenyl ring and the pyrrolidinone core to fine-tune the biological activity and pharmacokinetic properties.
-
Target Identification: Elucidating the specific molecular targets and mechanisms of action for bioactive derivatives.
Conclusion
While the precise moment of discovery for this compound may not be documented in a landmark publication, its existence is a testament to the systematic and logical progression of medicinal chemistry. By understanding the foundational importance of the pyrrolidinone scaffold and the strategic rationale for its chemical modification, researchers can appreciate the value of this molecule as both a product of historical SAR studies and a versatile building block for the discovery of future therapeutics. The provided synthetic protocol, grounded in established methodologies, offers a reliable pathway for the preparation of this important compound, enabling further exploration of its chemical and biological potential.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). PubMed. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014-11-17). Chemical Technology. [Link]
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Cas 22518-27-0,4-(4-Chlorophenyl)-2-pyrrolidinone. lookchem. [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed Central - NIH. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27). MDPI. [Link]
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC - NIH. [Link]
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Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Taylor & Francis Online. [Link]
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Compound N-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. MolPort. [Link]
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1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020-04-24). ResearchGate. [Link]
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Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]
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Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing. [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). MDPI. [Link]
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Methodological & Application
HPLC method for quantification of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. This compound is a significant intermediate in the synthesis of various pharmaceuticals, making its accurate quantification crucial for quality control and drug development processes[1]. The described method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high specificity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, covering parameters such as specificity, linearity, accuracy, precision, and robustness, to ensure its reliability for routine analytical use in research and cGMP/cGLP environments[2][3].
Introduction and Scientific Rationale
This compound possesses a core pyrrolidinone structure, which is a scaffold found in a wide range of biologically active molecules[4][5]. The presence of a chiral center at the C3 position and a carboxylic acid functional group presents specific challenges for chromatographic analysis. The primary goal of this method is to provide a reliable quantification of the total amount of the compound, irrespective of its enantiomeric form.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (RPC): The analyte has a significant non-polar character due to the chlorophenyl ring, making it ideally suited for retention on a non-polar stationary phase like C18.
-
Acidified Mobile Phase: The carboxylic acid moiety (pKa estimated to be ~4-5) requires a buffered mobile phase with a pH well below its pKa (e.g., pH 3.0). This suppresses the ionization of the carboxyl group, ensuring the analyte is in a single, neutral form. This approach minimizes peak tailing and provides consistent retention, which is critical for accurate quantification[6].
-
UV Detection: The chlorophenyl chromophore in the molecule allows for sensitive detection using a standard UV-Vis detector. A wavelength of approximately 225 nm is selected to maximize the signal-to-noise ratio, based on the typical absorbance of such aromatic systems[6][7].
Experimental Protocol
Materials and Equipment
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (H₃PO₄) (Analytical grade)
-
-
Reference Standard: this compound (purity ≥ 98%).
Preparation of Solutions
-
Mobile Phase (Acetonitrile:Phosphate Buffer pH 3.0, 50:50 v/v):
-
Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mixing: Combine 500 mL of the prepared phosphate buffer with 500 mL of acetonitrile.
-
Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath or an online degasser[6].
-
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent to ensure sample compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
-
Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1) Framework)
Every protocol must be a self-validating system to ensure trustworthiness[2][8]. The following parameters must be assessed to confirm that the analytical method is fit for its intended purpose.
System Suitability
Before starting any validation run, the system's suitability must be confirmed. This is achieved by injecting a standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is evaluated by injecting the diluent (blank), a standard solution, and a sample solution spiked with potential impurities. The peak for this compound should be free from any co-eluting peaks in the blank and spiked samples.
Linearity and Range
Linearity is established by analyzing a minimum of five concentrations across the proposed range. The calibration curve is generated by plotting the peak area against the concentration.
| Parameter | Acceptance Criteria |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Accuracy is determined by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A known amount of standard is spiked into a sample matrix, and the recovery is calculated.
| Level | Acceptance Criteria for Mean Recovery |
| Low | 98.0% - 102.0% |
| Mid | 98.0% - 102.0% |
| High | 98.0% - 102.0% |
As per ICH guidelines, accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range[2].
Precision
Precision is evaluated at two levels: repeatability and intermediate precision[2][9].
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same concentration on the same day, by the same analyst, using the same equipment.
-
Intermediate Precision (Inter-day Precision): Determined by analyzing six replicate samples on a different day, with a different analyst, or on different equipment.
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically a signal-to-noise ratio of 3:1[2].
-
LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1[2].
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
| Parameter Varied | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | Retention time shift, peak area should be stable |
| Column Temperature | ± 2 °C | Minor retention time shift |
| Mobile Phase pH | ± 0.2 units | Minor retention time shift |
| Mobile Phase Composition | ± 2% Organic | Significant retention time shift |
Visualization of Workflow
The overall analytical workflow, from sample preparation to final validation, is depicted below. This diagram illustrates the logical sequence of operations required for a successful quantification and validation campaign.
Caption: Workflow for the HPLC quantification and validation of this compound.
Discussion on Chirality
The analyte this compound contains a stereocenter at the C3 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers. The described achiral RP-HPLC method will quantify the total concentration of the compound (sum of both enantiomers), as they will co-elute under these conditions.
For applications where the separation and quantification of individual enantiomers are required (e.g., in stereoselective synthesis or pharmacokinetic studies), a different approach is necessary. This would typically involve either:
-
Chiral Stationary Phases (CSPs): Using a column with a chiral selector (e.g., polysaccharide-based CSPs) that can differentiate between the enantiomers[10][11].
-
Pre-column Derivatization: Reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like the C18 used here[12][13].
The choice between these methods depends on the availability of CSPs, the reactivity of the analyte, and the specific requirements of the analysis.
Conclusion
The developed isocratic RP-HPLC method for the quantification of this compound is simple, rapid, and reliable. The comprehensive validation performed according to ICH guidelines demonstrates that the method is specific, linear, accurate, precise, and robust. It is therefore suitable for routine quality control analysis in both research and industrial settings where the total concentration of the analyte is of interest.
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Application Notes & Protocols: Investigating the Anticancer Potential of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Analogs
Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Oncology Research
The pyrrolidinone ring system, a five-membered lactam, is a recurring motif in a multitude of biologically active compounds and natural products.[1] Its structural rigidity and capacity for stereospecific functionalization make it an attractive scaffold in medicinal chemistry. In the realm of oncology, derivatives of the pyrrolidinone core have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[2][3] This guide focuses on the application of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a representative member of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid class, in cancer research. While specific data for this exact molecule is limited, the protocols and applications described herein are based on extensive research on analogous compounds and provide a robust framework for its investigation as a potential therapeutic agent.[4][5][6]
The general structure of these compounds, characterized by an aromatic ring at the 1-position and a carboxylic acid at the 3-position of the 5-oxopyrrolidine core, allows for systematic modification to explore structure-activity relationships (SAR). The insights gained from studying these analogs suggest that they can modulate key signaling pathways implicated in cancer progression.[7]
Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling Pathways
Based on preliminary studies of related pyrrolidinone derivatives, a plausible mechanism of action for this compound involves the inhibition of critical pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inflammatory COX-2 pathway, both of which are frequently dysregulated in cancer.[7][8]
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common event in many human cancers, making it a prime target for therapeutic intervention. Similarly, Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and contributes to inflammation, angiogenesis, and resistance to apoptosis.[10] The dual inhibition of these pathways could offer a synergistic antitumor effect.
Caption: Hypothesized dual-inhibition mechanism.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of this compound.
Part 1: Synthesis of this compound
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the reaction of a substituted aniline with itaconic acid.[5][11]
Materials:
-
4-Chloroaniline
-
Itaconic acid
-
Water
-
5% Sodium hydroxide solution
-
Hydrochloric acid
-
Reflux apparatus
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 4-chloroaniline (1 eq) and itaconic acid (1.5 eq) in water.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The crude product often precipitates out of the solution. If not, acidify the mixture with hydrochloric acid to pH 1-2 to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in a 5% sodium hydroxide solution and filter to remove any insoluble impurities.
-
Re-precipitate the product by acidifying the filtrate with hydrochloric acid to pH 1-2.
-
Collect the purified product by filtration, wash with water, and dry under vacuum.
-
Characterize the final product using NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for the target compound.
Part 2: In Vitro Evaluation of Anticancer Activity
A. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MDA-MB-231 - breast adenocarcinoma)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[15]
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Cell Migration Assessment (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro, which is crucial for understanding cancer metastasis.[16][17]
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[18]
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the test compound at a non-lethal concentration (e.g., below the IC20 value determined from the MTT assay) and a vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.[8]
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ).
-
Compare the rate of wound closure in the treated wells to the control wells to assess the compound's effect on cell migration.
Caption: Wound healing assay workflow.
C. Mechanism of Action Elucidation
To investigate the hypothesized mechanism of action, specific enzyme inhibition assays can be performed.
1. PI3K Inhibition Assay
Several commercial kits are available for determining PI3K inhibitory activity. These are often based on ELISA or luminescence.[9]
General Protocol Outline (Luminescence-based):
-
Prepare a reaction mixture containing the PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
After a set incubation period, add a reagent that detects the amount of ADP produced (which is proportional to PI3K activity).[19]
-
This is often a multi-step process involving the conversion of ADP back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence in the presence of the test compound indicates inhibition of PI3K activity.
-
Calculate the IC50 value for PI3K inhibition.
2. COX-2 Inhibition Assay
Commercial kits are also available for measuring COX-2 inhibition, which can be colorimetric or fluorometric.[20][21]
General Protocol Outline (Fluorometric):
-
Prepare a reaction mixture containing the human recombinant COX-2 enzyme, a heme cofactor, and the test compound.[22]
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2).
-
A fluorescent probe in the reaction mixture reacts with PGG2 to produce a fluorescent signal.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.[23]
-
A reduced rate of fluorescence increase in the presence of the test compound indicates COX-2 inhibition.
-
Determine the IC50 value for COX-2 inhibition.
Data Presentation
Quantitative data from these assays should be summarized in a clear and concise table for easy comparison.
| Assay Type | Cancer Cell Line | IC50 Value (µM) |
| Cell Viability (MTT) | A549 (Lung) | [Insert Value] |
| Cell Viability (MTT) | MDA-MB-231 (Breast) | [Insert Value] |
| PI3K Inhibition | - | [Insert Value] |
| COX-2 Inhibition | - | [InsertValue] |
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize and evaluate the anticancer potential of this compound and its derivatives. By systematically assessing its effects on cell viability, migration, and specific molecular targets, a clearer understanding of its therapeutic potential can be achieved.
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Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]
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Zhu, F., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 96, 200-206. [Link][23]
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Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. [Link][18]
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Rial, S. A., et al. (2021). Wound Healing Assay for Melanoma Cell Migration. Methods in Molecular Biology, 2265, 65-71. [Link][17]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link][21]
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Gril, B., et al. (2023). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Journal of Visualized Experiments, (198). [Link][24]
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Al-Sanea, M. M., et al. (2021). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Molecules, 26(16), 4998. [Link][10]
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Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3786. [Link][4]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249232. [Link][1]
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Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5003. [Link][11]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link][12]
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Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. [Link][2]
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Kairytė, K., et al. (2024). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Pharmaceuticals, 17(2), 220. [Link][3]
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Al-Oqaili, N. A. A. (2023). MTT assay protocol. protocols.io. [Link][14]
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Merck Millipore. (n.d.). PI3 Kinase Activity/Inhibitor ELISA. Retrieved from [Link][9]
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Kumar, A., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 865-875. [Link][25]
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Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link][26]
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Kairytė, K., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Retrieved from [Link][27]
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Application Notes and Protocols for the Evaluation of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a Potential Enzyme Inhibitor
Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Enzyme Inhibition
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its prevalence in natural products, including the amino acid proline, and its synthetic tractability have established it as a versatile framework for developing novel therapeutic agents.[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring enables the exploration of three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[1][2] This structural complexity allows pyrrolidine derivatives to engage with the intricate topographies of enzyme active sites, leading to potent and specific inhibition.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (PubChem CID: 217785) as a potential enzyme inhibitor.[5] While specific enzyme targets for this particular molecule are not extensively documented in publicly available literature, the protocols herein are based on established, robust methodologies for enzyme inhibitor screening and characterization.[6][7] We will proceed by outlining a logical, data-driven workflow to identify its enzyme targets, determine its potency and mechanism of action, and validate its inhibitory effects.
Physicochemical Properties of the Test Compound
A foundational understanding of the inhibitor's properties is crucial for designing robust assays and interpreting results.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem[5] |
| Molecular Weight | 239.65 g/mol | PubChem[8] |
| IUPAC Name | This compound | PubChem[5] |
| XLogP (Predicted) | 1.1 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[8] |
| Hydrogen Bond Acceptors | 3 | PubChem[8] |
This data provides initial insights into the compound's solubility, potential for membrane permeability, and ability to form hydrogen bonds with a target protein.
Part 1: Initial Screening and Target Identification
The first step is to determine if and which enzymes the compound inhibits. This is typically achieved through broad-panel screening or hypothesis-driven testing against specific enzyme families. Given the structural motifs of a carboxylic acid and a pyrrolidinone core, potential targets could include proteases, kinases, or metabolic enzymes like reductases where the carboxylate can mimic a substrate or interact with key active site residues.[9][10]
Protocol 1.1: General Enzyme Inhibition Screening Assay (Colorimetric)
This protocol describes a universal approach to screen for enzyme inhibition using a 96-well plate format and a colorimetric readout. The principle relies on an enzyme converting a colorless substrate to a colored product.[7][11]
Causality Behind Experimental Choices:
-
DMSO as Solvent: The compound is first dissolved in 100% DMSO, a common solvent for small molecules, to create a high-concentration stock. Serial dilutions are then made, ensuring the final DMSO concentration in the assay is low (<1%) to prevent solvent-induced enzyme denaturation or inhibition.[6]
-
Substrate Concentration: For initial screening, the substrate concentration is typically set at or below its Michaelis-Menten constant (Kₘ).[12] This ensures that the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the enzyme's active site.[12]
-
Controls are Critical: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential for data normalization and validation. A known inhibitor for the target enzyme should also be included as a reference control.[13]
Step-by-Step Methodology:
-
Compound Preparation:
-
Assay Setup (96-well plate):
-
Test Wells: Add 10 µL of diluted compound solution.
-
Positive Control (100% Activity): Add 10 µL of assay buffer with the same final DMSO concentration as the test wells.
-
Negative Control (0% Activity): Add 10 µL of assay buffer.
-
Reference Inhibitor: Add 10 µL of a known inhibitor at its approximate IC₅₀ concentration.
-
-
Enzyme Addition:
-
Add 80 µL of the enzyme solution (pre-diluted in assay buffer to its optimal working concentration) to all wells except the negative control.
-
Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance at the appropriate wavelength over time (kinetic assay) or after a fixed endpoint (endpoint assay).[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_negative) / (Abs_positive - Abs_negative))
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[12]
Part 2: Mechanism of Action (MoA) Determination
Once inhibitory activity is confirmed and an IC₅₀ is established, the next critical step is to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[7] This is achieved through steady-state enzyme kinetics experiments.[7]
Workflow for MoA Determination
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- 13. researchgate.net [researchgate.net]
Application and Protocol Guide for the Synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine ring system, a core component of pyroglutamic acid, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its rigid, cyclic structure allows for the precise spatial orientation of functional groups, making it an excellent building block for creating conformationally constrained analogues of bioactive peptides.[1] Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid, in particular, have garnered significant attention due to their wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[4][5][6][7]
This guide provides a comprehensive, field-proven protocol for the synthesis of the core intermediate, 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid , and its subsequent derivatization. The methodologies detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for exploring the chemical space of this promising class of compounds. We will delve into the causality behind experimental choices, ensuring a deep understanding of the synthetic pathway.
Core Synthesis: this compound
The foundational step in this synthetic endeavor is the creation of the core pyrrolidinone ring structure. This is efficiently achieved through a Michael addition followed by an intramolecular cyclization/condensation reaction between 4-chloroaniline and itaconic acid.
Reaction Principle
The synthesis proceeds via a well-established mechanism. The amine group of 4-chloroaniline acts as a nucleophile, attacking one of the activated double bonds of itaconic acid (a Michael addition). This is followed by an intramolecular amide bond formation (cyclization) with the loss of a water molecule to form the stable 5-membered lactam ring. This reaction is typically performed under reflux in an aqueous medium, which serves as a green and effective solvent.[6][8]
Graphical Representation of the Core Synthesis
Caption: General reaction scheme for the synthesis of the core acid.
Experimental Protocol: Synthesis of this compound (Compound 1)
This protocol is optimized for clarity, safety, and yield.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mol) | Notes |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 12.76 g | 0.10 | Corrosive, toxic. Handle with care. |
| Itaconic Acid | C₅H₆O₄ | 130.10 | 13.01 g | 0.10 | Irritant. |
| Deionized Water | H₂O | 18.02 | 150 mL | - | Solvent. |
| Hydrochloric Acid (5%) | HCl (aq) | - | As needed | - | For acidification. |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (12.76 g, 0.10 mol) and itaconic acid (13.01 g, 0.10 mol).
-
Solvent Addition: Add 150 mL of deionized water to the flask. The mixture will form a slurry.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The solids will gradually dissolve as the reaction progresses. Continue refluxing for 12-16 hours.
-
Expert Insight: The use of water as a solvent is not only environmentally friendly but also facilitates the reaction, which proceeds to completion as evidenced by the formation of a homogenous solution followed by product precipitation upon cooling. The extended reflux time ensures the completion of both the Michael addition and the subsequent cyclization.
-
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. As it cools, the product will begin to precipitate out of the solution. For maximum yield, cool the flask in an ice bath for an additional 1-2 hours.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with cold deionized water (2 x 50 mL) to remove any unreacted starting materials or water-soluble impurities.
-
Acidification (Optional but Recommended): To ensure the complete protonation of the carboxylic acid, the crude product can be re-slurried in 100 mL of water, and the pH can be adjusted to ~2 with 5% HCl. Stir for 30 minutes, then filter again.[6] This step ensures the removal of any potential salt byproducts.
-
Drying: Dry the white to off-white crystalline solid under vacuum at 60-70 °C to a constant weight.
Expected Results & Characterization
-
Yield: 85-95%
-
Appearance: White to off-white crystalline powder.
-
¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons of the chlorophenyl group, and the diastereotopic protons of the CH₂ groups and the CH proton of the pyrrolidinone ring. A broad singlet for the carboxylic acid proton will be observed downfield (~12.5 ppm).
-
¹³C NMR (DMSO-d₆): Resonances for the carbonyl carbons of the lactam and carboxylic acid, aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.
Derivatization Protocols: Expanding Chemical Diversity
The carboxylic acid moiety of Compound 1 is a versatile handle for further functionalization. Below are protocols for two common and highly useful derivatization pathways: esterification and conversion to a carbohydrazide, which is a key precursor for many heterocyclic derivatives.[4][5]
Workflow for Derivatization
Caption: Key derivatization pathways from the parent acid.
Protocol 2A: Methyl Ester Synthesis (Compound 2)
Principle: Fischer Esterification
This classic reaction utilizes a strong acid catalyst (sulfuric acid) to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Compound 1 | C₁₁H₁₀ClNO₃ | 240.65 | 12.0 g (0.05 mol) | Starting material from core synthesis. |
| Methanol | CH₃OH | 32.04 | 100 mL | Solvent and reagent. |
| Sulfuric Acid, conc. | H₂SO₄ | 98.08 | 3 mL | Catalyst. Highly corrosive. |
| Sodium Bicarbonate (5% aq) | NaHCO₃ | - | As needed | For neutralization. |
Step-by-Step Procedure
-
Dissolution: Suspend Compound 1 (12.0 g, 0.05 mol) in methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (3 mL) dropwise to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Continue refluxing for 18-24 hours. The reaction can be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent).[4]
-
Expert Insight: The reaction is driven to completion by using a large excess of methanol, according to Le Châtelier's principle. The complete dissolution of the starting material is a good visual indicator that the reaction is proceeding.
-
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2B: Carbohydrazide Synthesis (Compound 3)
Principle: Hydrazinolysis
The ester (Compound 2) is converted to the corresponding carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically very efficient.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
| Compound 2 | C₁₂H₁₂ClNO₃ | 253.68 | 10.15 g (0.04 mol) | Starting material from Protocol 2A. |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 6.0 g (0.12 mol) | Toxic and corrosive. Handle in a fume hood. |
| Isopropanol or Ethanol | C₃H₈O | - | 100 mL | Solvent. |
Step-by-Step Procedure
-
Reaction Setup: Suspend the methyl ester Compound 2 (10.15 g, 0.04 mol) in isopropanol (100 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (6.0 g, 0.12 mol) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[9] The reaction progress can be monitored by TLC until the starting ester spot disappears.
-
Isolation: Cool the reaction mixture to room temperature. The carbohydrazide product will typically precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold isopropanol and dry under vacuum. The product is often pure enough for subsequent steps without further purification.
Self-Validation and Further Applications
The integrity of each synthesized compound should be rigorously confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy). The carbohydrazide (Compound 3) is a crucial building block. As demonstrated in the literature, it can be readily condensed with various aldehydes and ketones to form hydrazones, or with diketones to synthesize pyrazole and pyrrole derivatives, opening the door to a vast library of potentially bioactive molecules.[5][10]
References
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Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. [Link]
-
Li, G., et al. (2021). Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers. [Link]
-
Panday, S.K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 15(5), 635-667. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Amino Acid Derivatives in Modern Chemistry: A Focus on Methyl L-Pyroglutamate. [Link]
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Reddy, B.V.S., et al. (2012). Conversion of the Ugi product to carboxylic acids, esters, and pyrroles via münchnones. Organic & Biomolecular Chemistry, 10(3), 579-585. [Link]
-
Tumosienė, I., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(23), 7119. [Link]
-
Jonušienė, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3792. [Link]
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Šiugždaitė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5020. [Link]
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Wikipedia contributors. (2023). Pyroglutamic acid. Wikipedia. [Link]
-
Yovkova, D. G., et al. (2012). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 46(8), 470-472. [Link]
-
Dömling, A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Medicinal Chemistry, 12(6), 834-857. [Link]
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Panday, S. K. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis. [Link]
-
Dömling, A. (2013). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 18(11), 14197-14220. [Link]
-
Mickevičius, V., et al. (2021). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1475-1488. [Link]
-
Shaabani, A., et al. (2017). Synthesis of Functionalized β-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. The Journal of Organic Chemistry, 82(15), 7944-7951. [Link]
-
Šiugždaitė, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5020. [Link]
-
Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]
-
Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija, 25(4). [Link]
-
Mickevičius, V., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(12), 3639. [Link]
-
Vainauskas, V., et al. (2021). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate. [Link]
-
Mickevičius, V., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 26(12), 3639. [Link]
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Application Notes and Protocols for Cell Culture Studies with 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction: The Therapeutic Potential of Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Within this class, derivatives of 5-oxopyrrolidine-3-carboxylic acid are of particular interest in oncology research. These compounds have demonstrated significant potential as anticancer agents, with studies revealing their ability to induce cell death and inhibit proliferation in various cancer cell lines.[3][4] The compound 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to this promising class of molecules. The introduction of a chlorophenyl group at the N1 position and a carboxylic acid at the C3 position of the 5-oxopyrrolidine core suggests the potential for specific interactions with biological targets, making it a compelling candidate for investigation in cancer cell biology.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct initial cell culture-based investigations into the anticancer effects of this compound. The protocols outlined below are designed to be a starting point for characterizing the compound's activity, focusing on cell viability, apoptosis induction, and cell cycle progression.
Part 1: Initial Compound Handling and Preparation
1.1. Compound Solubility and Stock Solution Preparation
Prior to initiating any cell-based assays, it is critical to determine the solubility of this compound in a cell culture-compatible solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for in vitro studies.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh a small amount of the compound (e.g., 5 mg).
-
Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution for any undissolved particulates. If necessary, centrifuge the solution at high speed for 5 minutes and carefully transfer the supernatant to a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Rationale: Preparing a high-concentration stock solution in DMSO allows for the addition of small volumes to cell culture media, minimizing the final DMSO concentration. It is crucial to maintain the final DMSO concentration in the culture medium below a non-toxic level (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Part 2: Assessing Cytotoxicity and Antiproliferative Effects
The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][6]
2.1. Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the research focus. For a broad initial screening, a panel of cell lines from different cancer types is recommended. Based on studies of similar pyrrolidinone derivatives, the A549 human lung adenocarcinoma cell line is a relevant starting point.[4][7]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture A549 cells (or other selected cell lines) in appropriate growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in growth medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like cisplatin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Treatment Duration | Hypothetical IC₅₀ (µM) |
| A549 (Lung) | 48 hours | 25.5 |
| MCF-7 (Breast) | 48 hours | 38.2 |
| HCT116 (Colon) | 48 hours | 15.8 |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Part 3: Investigating the Mechanism of Cell Death: Apoptosis
A decrease in cell viability can be due to either necrosis or programmed cell death (apoptosis). Many anticancer compounds exert their effects by inducing apoptosis.[5][8] Therefore, it is essential to investigate whether this compound induces apoptosis in cancer cells.
3.1. Morphological Assessment of Apoptosis
Apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation. These can be visualized using fluorescent dyes such as Acridine Orange (AO) and Ethidium Bromide (EB).
Protocol 3: AO/EB Staining for Apoptosis Visualization
-
Cell Treatment: Seed cells on sterile coverslips in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Staining:
-
Wash the cells with PBS.
-
Add 100 µL of a dye mixture (100 µg/mL AO and 100 µg/mL EB in PBS) to the coverslips.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Wash gently with PBS to remove excess dye.
-
-
Visualization: Mount the coverslips on glass slides and observe under a fluorescence microscope.
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange-red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniform orange-red nucleus.
-
3.2. Quantifying Apoptosis with Flow Cytometry
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a robust method for quantifying the percentage of apoptotic and necrotic cells.[9]
Protocol 4: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Potential Signaling Pathway for Apoptosis Induction
Caption: A potential intrinsic apoptosis pathway induced by the compound.
Part 4: Cell Cycle Analysis
Many anticancer agents inhibit tumor growth by arresting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[10][11] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the cell cycle distribution.
Protocol 5: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation:
-
Collect the cells by trypsinization.
-
Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothetical Cell Cycle Distribution Data
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55 | 25 | 20 |
| Compound (IC₅₀) | 70 | 15 | 15 |
An accumulation of cells in a specific phase (e.g., G0/G1 in the table above) suggests that the compound induces cell cycle arrest at that checkpoint.
Conclusion and Future Directions
The protocols outlined in these application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. Positive results from these assays, such as a low IC₅₀ value, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Subsequent studies could include:
-
Western Blot Analysis: To investigate the molecular mechanisms underlying apoptosis and cell cycle arrest by examining the expression levels of key regulatory proteins (e.g., caspases, Bcl-2 family proteins, cyclins, and cyclin-dependent kinases).[10][12]
-
Invasion and Migration Assays: To assess the compound's potential to inhibit cancer metastasis.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
The exploration of pyrrolidine derivatives continues to be a fruitful area of cancer research, and a systematic approach to their biological evaluation is paramount for the identification of novel therapeutic leads.[1][3]
References
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]
-
PubMed. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Retrieved from [Link]
- Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301.
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PubMed. (1994). A novel cell-based assay for the evaluation of anti-ras compounds. Retrieved from [Link]
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PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]
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National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
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MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
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Grantome. (n.d.). In Vitro Screening of New Compounds and Analogs in Cell-Based Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Compound 45 induced cell cycle arrest at the G1 phase in A549 cells. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Retrieved from [Link]
-
PubMed. (1995). Growth inhibition with reversible cell cycle arrest of carcinoma cells by flavone L86-8275. Retrieved from [Link]
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National Institutes of Health. (2022). Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. Retrieved from [Link]
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PubMed. (2018). Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells. Retrieved from [Link]
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MDPI. (2022). Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells. Retrieved from [Link]
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PubMed. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Retrieved from [Link]
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Application Note: A Multi-Modal Analytical Approach for the Purity Assessment of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note presents a comprehensive analytical strategy for the purity assessment of this compound, employing a suite of orthogonal techniques to ensure a thorough characterization of the main component and any potential impurities. The methodologies described herein are designed to be robust, reliable, and compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
The inherent structure of this compound, featuring a chiral center, a carboxylic acid moiety, a lactam ring, and a substituted aromatic ring, necessitates a multi-faceted analytical approach. This guide provides not only detailed protocols but also the scientific rationale behind the selection of each technique, empowering researchers to not only execute the methods but also to understand and adapt them as needed.
Strategic Approach to Purity Assessment
A robust purity assessment workflow for a pharmaceutical intermediate like this compound should be designed to identify and quantify all potential impurities, including process-related impurities, degradation products, and residual solvents.[2][3] Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis techniques to provide a comprehensive purity profile.
Figure 1: A comprehensive workflow for the purity assessment of this compound.
I. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
A. Scientific Rationale
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities. A reversed-phase C18 column is selected due to the moderate polarity of the target molecule. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. This method is designed to be stability-indicating, meaning it can resolve the parent compound from its degradation products.
B. Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate the assay of this compound using the external standard method.
-
Quantify impurities as a percentage of the main peak area, assuming equal response factors for unidentified impurities. For known impurities, use their respective reference standards for quantification.[4]
-
II. Chiral HPLC for Enantiomeric Purity
A. Scientific Rationale
The presence of a stereocenter at the 3-position of the pyrrolidine ring necessitates the evaluation of enantiomeric purity. Chiral HPLC is the gold standard for separating enantiomers. A polysaccharide-based chiral stationary phase is often effective for this class of compounds.
B. Experimental Protocol
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
System Suitability:
-
If available, use a racemic mixture to demonstrate the resolution between the two enantiomeric peaks. The resolution factor should be greater than 1.5.
-
-
Data Analysis:
-
Calculate the enantiomeric purity by determining the area percentage of the desired enantiomer relative to the total area of both enantiomer peaks.
-
III. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
A. Scientific Rationale
For any impurities detected above the identification threshold (typically >0.1% as per ICH guidelines), their structural elucidation is necessary.[2][6] LC-MS provides molecular weight information, which is a critical first step in identifying unknown impurities. The chromatographic conditions can be similar to the HPLC-UV method to facilitate peak tracking.
B. Experimental Protocol
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source and a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
LC Conditions:
-
Utilize the same column and mobile phase conditions as the HPLC-UV method for related substances.
-
-
MS Conditions:
| Parameter | Condition |
| Ionization Mode | ESI positive and negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Mass Range | 50-1000 m/z |
-
Data Analysis:
-
Obtain the mass spectra for the impurity peaks. The molecular weight information can be used to propose potential structures for the impurities, which can then be confirmed by synthesizing the proposed impurity and co-injecting it with the sample.
-
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
A. Scientific Rationale
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule. For a reference standard, comprehensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR analysis is essential for unambiguous structural confirmation.
B. Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Experiments:
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (COSY, HSQC, HMBC).
-
-
Data Analysis:
-
Assign all proton and carbon signals to the corresponding atoms in the molecular structure. The chemical shifts, coupling constants, and correlations in the 2D spectra should be consistent with the structure of this compound.
-
V. Headspace Gas Chromatography (GC) for Residual Solvents
A. Scientific Rationale
The manufacturing process of pharmaceutical intermediates often involves the use of organic solvents.[7][8][9] It is crucial to quantify these residual solvents to ensure they are below the limits defined by ICH Q3C guidelines.[2] Headspace GC with flame ionization detection (FID) is the standard method for this analysis due to its high sensitivity and selectivity for volatile organic compounds.
B. Experimental Protocol
-
Instrumentation:
-
GC system with a headspace autosampler and a flame ionization detector (FID).
-
-
GC Conditions:
| Parameter | Condition |
| Column | Capillary column suitable for volatile compounds (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
-
Headspace Conditions:
| Parameter | Condition |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Equilibration Time | 15 min |
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
-
-
Data Analysis:
-
Quantify the residual solvents using an external standard method with a standard mixture of expected solvents.
-
VI. Thermogravimetric Analysis (TGA)
A. Scientific Rationale
TGA measures the change in mass of a sample as a function of temperature.[10] It is useful for determining the thermal stability of the compound and can indicate the presence of non-volatile inorganic impurities or residual non-volatile organic matter.[10][11]
B. Experimental Protocol
-
Instrumentation:
-
Thermogravimetric analyzer.
-
-
Experimental Conditions:
| Parameter | Condition |
| Sample Size | 5-10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 600 °C |
| Atmosphere | Nitrogen |
-
Data Analysis:
-
Analyze the thermogram for any significant mass loss at temperatures below the decomposition point of the main compound. The residue at the end of the analysis represents the non-volatile impurity content.
-
Method Validation
All analytical methods used for purity assessment must be validated according to ICH Q2(R1) and USP <1225> guidelines to ensure they are suitable for their intended purpose.[12][13][14] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[12]
Figure 2: Key parameters for the validation of analytical procedures as per ICH and USP guidelines.
Conclusion
The purity of this compound can be reliably and comprehensively assessed using the multi-modal approach detailed in this application note. The integration of chromatographic, spectroscopic, and thermal techniques provides a holistic view of the compound's purity profile, ensuring that it meets the stringent quality requirements for its use in pharmaceutical development. Adherence to the described protocols and proper method validation will ensure the generation of accurate and defensible analytical data.
References
-
International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
International Council for Harmonisation. ICH Q3B(R2) Impurities in New Drug Products. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
United States Pharmacopeia. General Chapter <1220> Analytical Procedure Life Cycle. [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. [Link]
-
This compound. PubChem. [Link]
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- 4. pharma.gally.ch [pharma.gally.ch]
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- 9. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. uspbpep.com [uspbpep.com]
- 13. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 14. youtube.com [youtube.com]
Application Note & Protocol Guide: Formulation of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid for In Vivo Studies
Abstract and Scope
This document provides a comprehensive guide for the rational formulation of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (hereinafter referred to as "VC3") for preclinical in vivo evaluation. The primary challenge in developing formulations for new chemical entities (NCEs) is often poor aqueous solubility, which can limit systemic exposure and lead to inconclusive pharmacokinetic (PK) and pharmacodynamic (PD) data.[1][2][3] This guide outlines a systematic approach, beginning with essential physicochemical characterization and progressing through strategic vehicle selection, detailed formulation protocols for oral and parenteral routes, and robust quality control procedures. The methodologies described herein are designed to be adaptable, scientifically sound, and grounded in established principles of preclinical formulation development.[4]
Foundational Principles: Understanding the Molecule
A successful formulation strategy begins with a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties.[4][5] While specific experimental data for VC3 is not widely published, its structure provides critical clues for a logical starting point.
-
Carboxylic Acid Moiety: This functional group is the most significant driver of its behavior. It imparts an acidic character (pKa is likely in the 3-5 range), making its solubility highly dependent on pH.[6] At pH values above its pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.
-
1-(4-Chlorophenyl) Group: The chlorophenyl ring adds significant lipophilicity and aromatic character to the molecule, which will decrease its intrinsic aqueous solubility.
-
5-Oxopyrrolidine Core: This lactam ring is polar. Related structures, such as N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone, are known solubility enhancers, suggesting this core may contribute favorably to interactions with certain polar and aprotic solvents.[7][8][9]
Key Physicochemical & Biopharmaceutical Parameters
The initial pre-formulation assessment is critical for guiding development. The goal is to use a minimal amount of API to gather maximal information.[5]
| Parameter | Anticipated Property of VC3 | Rationale & Implication for Formulation |
| Aqueous Solubility | Low at acidic pH, higher at neutral to alkaline pH. | The molecule is a classic candidate for pH adjustment to achieve solubilization. A simple saline solution will likely result in a low concentration suspension. |
| LogP | Moderately high. | The chlorophenyl group suggests good membrane permeability but also contributes to poor water solubility. |
| pKa | Estimated 3-5 (acidic). | Confirms that pH adjustment is a primary strategy. Creating a salt form (e.g., sodium or potassium salt) can dramatically increase solubility.[6] |
| Physical Form | Likely a crystalline solid. | Polymorphism and crystal form can impact solubility and dissolution rate. Characterization by microscopy or XRPD is recommended if issues arise.[2] |
| Chemical Stability | The lactam ring could be susceptible to hydrolysis at extreme pH (high or low). | Stability studies of the final formulation are essential. The amide bond in the pyrrolidone ring is generally more stable than an ester but can still degrade.[10] |
Strategic Formulation Pathway
The choice of formulation is dictated by the study's objective (e.g., PK, PD, or toxicology), the intended route of administration, and the API's properties.[1] The following decision workflow provides a logical progression from simple to more complex systems.
Caption: Formulation selection workflow for VC3.
Protocols for Formulation Preparation
Safety First: Based on safety data for similar chemical structures, handle VC3 powder in a well-ventilated area or chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14]
Protocol 4.1: Preparation of an Oral Suspension (Target: 10 mg/mL in 0.5% CMC-Na)
This is often the simplest and most common formulation for early oral PK and efficacy studies when solubility is a challenge.[1]
Rationale: An aqueous suspension ensures uniform delivery of a poorly soluble compound. Sodium carboxymethylcellulose (CMC-Na) is a widely used, inert suspending agent that increases viscosity to prevent rapid settling of API particles.[15]
Materials:
-
VC3 (Active Pharmaceutical Ingredient)
-
Sodium Carboxymethylcellulose (CMC-Na, low viscosity grade)
-
Sterile Water for Injection (or equivalent purified water)
-
Mortar and Pestle
-
Glass beaker and stir plate/stir bar
-
Graduated cylinder
-
Analytical balance
Step-by-Step Methodology:
-
Prepare the Vehicle: Weigh out 50 mg of CMC-Na and add it to a beaker containing approximately 8 mL of sterile water. Stir vigorously until the CMC-Na is fully hydrated and a clear, slightly viscous solution is formed. This may take 15-30 minutes.
-
Weigh the API: Accurately weigh 100 mg of VC3.
-
Create the Slurry: Transfer the weighed VC3 into a mortar. Add approximately 1 mL of the 0.5% CMC-Na vehicle to the powder. Gently triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent clumping.
-
Dilute the Suspension: Gradually add the remaining CMC-Na vehicle to the mortar in small portions, mixing continuously to ensure the paste is fully incorporated into the liquid.
-
Final Volume Adjustment: Transfer the suspension from the mortar into a 10 mL graduated cylinder. Use a small amount of fresh vehicle to rinse the mortar and pestle and add this to the cylinder to ensure complete transfer of the API.
-
QS to Volume: Add 0.5% CMC-Na vehicle to bring the final volume to exactly 10.0 mL.
-
Homogenize: Transfer the final suspension to a suitable vial and stir for at least 30 minutes before use. Always vortex or stir vigorously immediately before each dose administration to ensure homogeneity.
Protocol 4.2: Preparation of a Solubilized Formulation for Parenteral Administration (Target: 5 mg/mL)
For intravenous (IV) administration, a clear, particle-free solution is mandatory. This protocol uses pH adjustment and a co-solvent system.
Rationale: The carboxylic acid group of VC3 can be deprotonated with a base to form a highly water-soluble salt. However, to maintain stability and avoid using strongly basic solutions, a co-solvent like Polyethylene Glycol 400 (PEG 400) is included to keep the compound in solution upon dilution in the bloodstream.[16]
Materials:
-
VC3 (Active Pharmaceutical Ingredient)
-
Polyethylene Glycol 400 (PEG 400)
-
1N Sodium Hydroxide (NaOH) solution
-
0.9% Saline solution
-
Sterile, sealed vials
-
Magnetic stir plate and stir bar
-
pH meter or pH strips
-
Sterile syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Weigh the API: Accurately weigh 50 mg of VC3 into a sterile vial.
-
Add Co-solvent: Add 2.0 mL of PEG 400 to the vial. Stir to wet the compound. It will likely not fully dissolve at this stage.
-
Initial Solubilization: Add 5.0 mL of 0.9% Saline to the mixture and stir.
-
pH Adjustment: While stirring, slowly add 1N NaOH dropwise. Monitor the solution's appearance and pH. Continue adding drops until the VC3 is fully dissolved and the solution is clear. The target pH should be in the range of 7.5-8.5. Record the final pH and the volume of NaOH added.
-
Final Volume Adjustment: Add 0.9% Saline to bring the total volume to 10.0 mL. Ensure the solution remains clear. If any precipitation occurs, the formulation is not viable at this concentration.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step removes any potential particulates and ensures sterility for injection.
-
Visual Inspection: Before use, hold the final vial against a light and dark background to confirm it is a clear, particle-free solution.
Quality Control and Validation
Every formulation preparation must be treated as a self-validating system.[17] Proper QC ensures that the dose administered is accurate, safe, and reproducible across studies.[18][19]
Caption: Quality control workflow for formulation release.
Recommended QC Tests
| Test | Specification | Methodology | Rationale |
| Appearance | Solution: Clear, particle-free. Suspension: Uniform, re-suspends easily. | Visual inspection against light and dark backgrounds. | Ensures safety (no particles for IV) and dose uniformity. |
| pH | Record final value (target 7.0-8.5 for parenteral). | Calibrated pH meter. | Confirms proper salt formation and ensures physiological compatibility. |
| Concentration | 90-110% of target concentration. | HPLC with UV detection against a standard curve. | Verifies dose accuracy. This is the most critical release test.[] |
| Purity | No significant degradation peaks. | HPLC peak area percentage. | Confirms the API has not degraded during the formulation process. |
| Stability | No change in appearance, pH, or concentration over the study period. | Re-run QC tests on retained samples at specified time points. | Ensures the formulation remains consistent throughout the duration of the in vivo experiment. |
Conclusion
The formulation of this compound for in vivo studies requires a methodical approach based on its inherent physicochemical properties as a poorly soluble carboxylic acid. For oral administration, a straightforward aqueous suspension with a suspending agent like 0.5% CMC-Na is a robust starting point. For parenteral routes, solubilization via pH adjustment to form a salt, often in combination with a co-solvent system such as PEG 400 and saline, is a viable strategy. In all cases, rigorous visual and analytical quality control is non-negotiable to ensure the integrity of the resulting data. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully advance this compound in preclinical development.
References
-
Anilkumar, P., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
Pharmlabs. (n.d.). Excipients. [Link]
-
Patel, K., et al. (2025). core components of analytical method validation for small molecules-an overview. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Creative Bioarray. (n.d.). Pre-Clinical Formulation Development. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. European Pharmaceutical Review. [Link]
-
Sanghvi, T., et al. (2003). Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism. ResearchGate. [Link]
-
Eastern Analytical Symposium. (n.d.). Quality Control of Small Molecule Drugs. [Link]
-
Angene Chemical. (2025). Safety Data Sheet for 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid. [Link]
-
Machatha, S. G., et al. (2025). Solubilization of poorly soluble compounds using 2-pyrrolidone. ResearchGate. [Link]
-
Machatha, S. G., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. [Link]
-
Sanghvi, T., et al. (2003). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. [Link]
-
Sanghvi, T., et al. (2003). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Scite.ai. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
-
Gálico, D. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. PubMed. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]
-
Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
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Garg, R., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]
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Kumar, S., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Gálico, D. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. [Link]
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PubChemLite. (n.d.). This compound. [Link]
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Notman, E., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
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ChemSrc. (2025). 2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]
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Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. [Link]
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Application Notes and Protocols for the Experimental Use of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid in Antimicrobial Assays
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Pyrrolidine derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant antimicrobial activity.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental evaluation of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid , a novel compound with therapeutic potential, in a range of antimicrobial assays.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility. This document will guide the user through initial susceptibility testing to determine the compound's potency, followed by kinetic assays to understand its bactericidal or bacteriostatic nature, and finally, preliminary mechanistic studies to hypothesize its mode of action.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem |
| Molecular Weight | 239.65 g/mol | PubChem |
| Structure | PubChem | |
| Rationale for Investigation | The pyrrolidine ring is a key structural motif in many biologically active compounds.[2][4] The 4-chlorophenyl substituent is an electron-withdrawing group that can influence the compound's electronic properties and interaction with biological targets. The carboxylic acid moiety can be crucial for solubility and potential interactions with bacterial enzymes or cell structures. | N/A |
Part 1: Foundational Susceptibility Testing
The initial step in evaluating a novel antimicrobial agent is to determine its potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[5]
Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative and standardized technique for determining the MIC of an antimicrobial agent.[5][6] This method allows for the testing of multiple concentrations of the compound against different bacterial strains in a high-throughput 96-well plate format. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) is crucial for ensuring the accuracy and reproducibility of results.[1][7][8]
Caption: Workflow for MIC determination using the broth microdilution method.
-
Preparation of Compound Stock and Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in the microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of the appropriate compound dilution into each well of a 96-well microtiter plate.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[5]
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[6]
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[5] The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Agar Disk Diffusion (Kirby-Bauer) Method
The agar disk diffusion test is a qualitative method that provides a preliminary assessment of an organism's susceptibility to an antimicrobial agent.[9][10] It is a valuable and cost-effective screening tool.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply a sterile 6-mm paper disk impregnated with a known amount of this compound to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters. The size of the zone is inversely proportional to the MIC.
Part 2: Characterizing Antimicrobial Activity
Once the MIC is established, the next critical step is to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill kinetics assay is the gold standard for this determination.[11][12][13]
Time-Kill Kinetics Assay
This assay measures the rate and extent of bacterial killing over time when exposed to different concentrations of the antimicrobial agent.[11] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Caption: Workflow for the time-kill kinetics assay.
-
Preparation: Prepare a standardized bacterial inoculum in CAMHB as previously described.
-
Exposure: In sterile tubes, expose the inoculum to this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto Tryptic Soy Agar (TSA) plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration and the growth control.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Table 1: Example data table for a time-kill assay. |
Part 3: Investigating the Mechanism of Action
Understanding how a novel antimicrobial works is crucial for its development. The following are preliminary assays to investigate if this compound targets the bacterial cell membrane or cellular energy production.
Bacterial Membrane Potential Assay
Many antimicrobial compounds exert their effect by disrupting the bacterial cell membrane, leading to depolarization.[14] This can be assessed using fluorescent probes that are sensitive to changes in membrane potential.[14][15][16]
-
Bacterial Preparation: Grow bacteria to mid-log phase and wash with a suitable buffer (e.g., PBS).
-
Dye Loading: Incubate the bacterial suspension with a membrane potential-sensitive dye, such as DiSC₃(5) or DiOC₂(3), according to the manufacturer's instructions.[3][15]
-
Compound Addition: Add this compound at various concentrations (e.g., MIC, 2x MIC) to the dye-loaded bacterial suspension.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence plate reader. A rapid increase in fluorescence typically indicates membrane depolarization.
-
Controls: Include a positive control known to depolarize the membrane (e.g., CCCP) and a negative (vehicle) control.
Intracellular ATP Quantification Assay
A reduction in intracellular ATP levels can indicate interference with cellular energy metabolism or cell lysis.[17] The BacTiter-Glo™ Microbial Cell Viability Assay is a common method for quantifying ATP.[2][18]
Caption: Workflow for intracellular ATP quantification.
-
Treatment: Expose a standardized bacterial culture to various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Reagent Addition: Add the ATP detection reagent directly to the treated bacterial cultures in a 96-well opaque plate.
-
Luminescence Measurement: After a short incubation period as per the manufacturer's protocol, measure the luminescence using a plate luminometer.
-
Data Analysis: A decrease in luminescence compared to the untreated control indicates a reduction in intracellular ATP levels.
Conclusion
This document provides a comprehensive framework for the initial antimicrobial evaluation of this compound. By following these standardized and validated protocols, researchers can generate robust and reproducible data to assess the compound's potential as a novel antimicrobial agent. The logical progression from determining potency to characterizing its activity and investigating its mechanism of action will provide a solid foundation for further preclinical development.
References
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CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Clinical and Laboratory Standards Institute; 2024. [Link]
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Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Hudson MA, Siegele DA, Lockless SW. Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrob Agents Chemother. 2020;64(9):e00910-20. [Link]
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FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
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American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Hudson MA, Siegele DA, Lockless SW. Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy. 2020;64(9). [Link]
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Te Winkel JD, Gray DA, Seistrup KH, Hamoen LW, Strahl H. Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Physiology. 2016;7. [Link]
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Wróblewska, J., et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. 2023. [Link]
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Bhat, M. A., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023;11. [Link]
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Aryal, S. Broth Dilution Method for MIC Determination. Microbe Online. 2022. [Link]
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Microbiology International. Broth Microdilution. [Link]
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Hudson MA, Siegele DA, Lockless SW. Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy. 2020;64(9). [Link]
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Adnan, M., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. 2023. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. 2020;58(3). [Link]
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Wikipedia. Disk diffusion test. [Link]
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CLSI. CLSI 2024 M100Ed34(1). [Link]
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Aryal, S. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. 2022. [Link]
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Emery Pharma. Time-Kill Kinetics Assay. [Link]
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World Journal of Microbiology and Biotechnology. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]
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Future Microbiology. Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. [Link]
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Environmental Microbiology. The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms. [Link]
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Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Scribd. Time Kill Assay. [Link]
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JoVE. ATP Assays and Staining for Quantifying Antibiotic Susceptibility. [Link]
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ResearchGate. Novel Targets and Mechanisms in Antimicrobial Drug Discovery. [Link]
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G-Biosciences. Lumino™ ATP Detection Assay. [Link]
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MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]
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- 15. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
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developing biochemical assays for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid activity
Application Note & Protocols
Title: A Framework for Developing and Validating Biochemical Assays for Novel Small Molecule Modulators: A Guide Featuring 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification and characterization of novel small molecules are foundational to drug discovery. This compound represents a chemical scaffold with potential biological activities.[1][2] However, progressing from a chemical entity to a characterized lead requires robust and reliable biochemical assays. This guide provides a comprehensive framework for the strategic development, optimization, and validation of biochemical assays tailored to characterize the activity of novel compounds like this compound against a putative enzyme target. We detail the principles behind various assay platforms, provide step-by-step protocols for their implementation, and discuss the critical data analysis and validation steps necessary to ensure scientific rigor.
Foundational Principles of Biochemical Assay Development
The primary goal of a biochemical assay in this context is to quantitatively measure the effect of a compound on the activity of a purified biological target, typically an enzyme.[3] The success of any screening or characterization effort hinges on the quality of the assay. The development process is a systematic endeavor to create a sensitive, reproducible, and scalable method.[4][5]
The Assay Development Workflow
A well-structured workflow is critical for efficient assay development.[4] The process begins with understanding the target's biology and culminates in a validated, high-throughput compatible assay.
Caption: A generalized workflow for biochemical assay development.
Causality in Assay Choice: Selecting the Right Technology
The choice of detection method is dictated by the nature of the enzymatic reaction.[4] For instance, kinases transfer phosphate from ATP to a substrate, proteases cleave peptide bonds, and metabolic enzymes may oxidize or reduce cofactors like NAD(P)H.[6][7] Each reaction type is amenable to different detection technologies, and selecting the most appropriate one is the first critical decision.
Table 1: Comparison of Common Biochemical Assay Platforms
| Platform | Principle | Pros | Cons | Best Suited For |
| Absorbance | Measures change in color or UV absorbance.[8] | Inexpensive, robust, simple hardware.[3][9] | Lower sensitivity, potential for compound interference.[9] | Enzymes with chromogenic substrates (e.g., proteases, phosphatases), NAD(P)H-dependent enzymes.[7][8] |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.[10] | Homogeneous ("mix-and-read"), ratiometric, good for HTS.[11] | Requires a suitable fluorescent probe, sensitive to autofluorescent compounds. | Binding assays, enzymes that cause a large change in product size (e.g., polymerases, proteases).[12] |
| FRET | Non-radiative energy transfer between two fluorophores; distance-dependent.[13] | Highly sensitive, allows real-time monitoring.[14] | Requires dual-labeled substrate, potential for spectral overlap issues. | Proteases, kinases, protein-protein interactions.[13][15] |
| Luminescence | Measures light produced by a chemical reaction, often enzymatic (e.g., luciferase).[16] | Extremely sensitive, large dynamic range, low background.[17] | Can be susceptible to compounds that inhibit the reporter enzyme (e.g., luciferase).[16] | ATP-dependent enzymes (kinases, ATPases), reporter gene assays.[6][18] |
Protocols for Key Assay Platforms
Here we provide generalized, yet detailed, protocols for three common assay platforms. These serve as templates that must be optimized for any specific enzyme-compound pair.[19]
Protocol 1: Fluorescence Polarization (FP) Assay for a Protease
This protocol describes a competitive binding assay to find inhibitors that block the interaction between a protease and a fluorescently labeled peptide substrate. The principle relies on the change in molecular tumbling speed: a small, unbound fluorescent peptide tumbles rapidly, resulting in low polarization, while a large enzyme-peptide complex tumbles slowly, yielding high polarization.[10][11]
Caption: Principle of a Fluorescence Polarization (FP) binding assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Enzyme Stock: Prepare a concentrated stock of the purified protease in Assay Buffer.
-
Fluorescent Substrate (Tracer): Prepare a concentrated stock of the fluorescently labeled peptide substrate in Assay Buffer.
-
Test Compound: Prepare a serial dilution of this compound in 100% DMSO, then dilute into Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 1 µL of test compound dilution or DMSO (vehicle control) to appropriate wells.
-
Add 10 µL of the enzyme solution (at 2x final concentration) to all wells except "No Enzyme" controls. Add 10 µL of Assay Buffer to "No Enzyme" wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Add 5 µL of the fluorescent substrate (at 4x final concentration) to all wells to start the binding reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a microplate reader equipped with appropriate filters for fluorescence polarization.
-
-
Controls for a Self-Validating System:
-
High Signal (Max Polarization): Enzyme + Fluorescent Substrate + DMSO (vehicle).
-
Low Signal (Min Polarization): Fluorescent Substrate + DMSO (no enzyme).
-
Test Wells: Enzyme + Fluorescent Substrate + Test Compound.
-
Data Analysis: Calculate percent inhibition relative to the high and low signal controls. Plot percent inhibition against compound concentration to determine the IC50 value.[20]
Protocol 2: FRET-Based Assay for a Protease
This protocol uses a substrate peptide flanked by a FRET donor-acceptor pair.[13] When the substrate is intact, excitation of the donor leads to energy transfer and emission from the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, disrupting FRET and increasing donor emission.[15][21]
Caption: Principle of a FRET-based protease assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: As described in Protocol 2.1.
-
Enzyme Stock: Prepare a 2x final concentration of purified protease.
-
FRET Substrate Stock: Dissolve the FRET peptide in DMSO, then dilute to a 2x final concentration in Assay Buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[20]
-
Test Compound: Prepare serial dilutions of this compound.
-
-
Assay Procedure (Kinetic Reading):
-
Pipette 50 µL of the 2x FRET substrate solution into all wells of a 96-well plate.
-
Add 1 µL of test compound dilution or DMSO vehicle control.
-
Place the plate in a fluorescence plate reader pre-warmed to the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding 50 µL of the 2x enzyme solution.
-
Immediately begin reading the fluorescence of the donor fluorophore over time (e.g., every 60 seconds for 30 minutes).
-
-
Controls for a Self-Validating System:
-
Positive Control (Max Activity): Enzyme + Substrate + DMSO.
-
Negative Control (No Activity): Substrate + DMSO (no enzyme).
-
Test Wells: Enzyme + Substrate + Test Compound.
-
Data Analysis: Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve. Calculate percent inhibition based on the rates of the control and test wells.
Protocol 3: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This protocol is ideal for any ATP-dependent enzyme, such as a protein kinase.[6] It measures the amount of ADP produced, which is directly proportional to kinase activity. The assay is a two-step process: first, the kinase reaction proceeds, then a detection reagent is added to deplete remaining ATP. Finally, a second reagent converts the ADP produced into ATP, which is used by luciferase to generate a light signal.[16][22]
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimized for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme & Substrate Mix: Prepare a 2x solution containing the kinase and its specific peptide or protein substrate in Kinase Buffer.
-
ATP Solution: Prepare a 2x solution of ATP in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP.
-
Test Compound: Prepare serial dilutions of this compound.
-
Detection Reagents: Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (e.g., Promega).
-
-
Assay Procedure (384-well format):
-
Add 1 µL of test compound or DMSO vehicle to appropriate wells.
-
Add 2 µL of the 2x Enzyme/Substrate mix.
-
Initiate the kinase reaction by adding 2 µL of the 2x ATP solution.
-
Incubate for 60 minutes at the optimal temperature (e.g., 30°C).
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the plate on a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to kinase activity. Calculate percent inhibition and plot against compound concentration to determine the IC50.
Data Analysis, Validation, and Interpretation
Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the most common metric for inhibitor potency.[20]
Table 2: Example Data Layout for IC50 Determination
| Compound Conc. (µM) | Log [Compound] | Raw Signal | % Inhibition |
| 100 | 2.00 | 150 | 98.3 |
| 30 | 1.48 | 250 | 91.7 |
| 10 | 1.00 | 800 | 73.3 |
| 3 | 0.48 | 2500 | 25.0 |
| 1 | 0.00 | 3200 | 3.3 |
| 0 (Vehicle) | N/A | 3300 (High Control) | 0.0 |
| No Enzyme | N/A | 100 (Low Control) | 100.0 |
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low))
The % Inhibition is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to derive the IC50 value.[20]
Assay Validation: The Z'-Factor
For an assay to be suitable for high-throughput screening (HTS), its robustness must be validated. The Z'-factor is a statistical parameter that quantifies the separation between the high and low signal controls.[4]
Z' = 1 - (3σ_high + 3σ_low) / |μ_high - μ_low|
-
μ = mean of the signal
-
σ = standard deviation of the signal
An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.[4]
Next Steps: Mechanism of Action (MOA)
Once an IC50 is established, further experiments are needed to understand how the inhibitor works.[23] This involves varying the concentration of the substrate (or cofactor like ATP) at fixed inhibitor concentrations. The results can distinguish between different modes of inhibition:
-
Competitive: The inhibitor binds to the same site as the substrate. Inhibition can be overcome by high substrate concentrations.[24]
-
Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site), affecting catalysis but not substrate binding.[24]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.[24]
Understanding the MOA is critical for lead optimization, as different inhibition types have different pharmacological consequences.[23]
References
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Banks, P., et al. (2000). Simple absorbance-based assays for ultra-high throughput screening. Journal of Biomolecular Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Retrieved from [Link]
-
Cusabio. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Li, Z., et al. (2009). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Assay Genie. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme assays based on FRET principle. Retrieved from [Link]
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Biocompare. (2019). Optimizing Assay Development. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). FRET Based Biosensor: Principle Applications Recent Advances and Challenges. Retrieved from [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
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Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4-Chlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid, TMS derivative. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below, you will find a series of troubleshooting questions and answers, detailed protocols, and scientific explanations to help you achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it poorly soluble?
A1: The limited aqueous solubility of this compound stems directly from its molecular structure. It contains two key features that work against dissolution in water:
-
A Hydrophobic Chlorophenyl Group: The 1-(4-Chlorophenyl) moiety is nonpolar and lipophilic ("fat-loving"). This large, water-fearing part of the molecule resists interaction with polar water molecules.
-
An Acidic Carboxylic Acid Group: The 3-carboxylic acid group (-COOH) is a weak acid. In its neutral, protonated form (at acidic or neutral pH), it is significantly less soluble than its ionized, deprotonated form (-COO⁻).
Essentially, for the compound to dissolve, water molecules must expend energy to create a cavity to accommodate the hydrophobic chlorophenyl group, which is energetically unfavorable.
Q2: What is the first and most effective strategy I should try to improve its solubility?
A2: The most direct and often most effective method is pH adjustment .[][2][3] The carboxylic acid group is the key to this strategy. By raising the pH of your solution with a base, you can deprotonate the carboxylic acid, converting it into a negatively charged carboxylate ion (-COO⁻). This charged species is significantly more polar and thus much more soluble in water.[2][4]
This relationship is governed by the Henderson-Hasselbalch equation , which links pH, the compound's pKa (the pH at which 50% of the acid is ionized), and the ratio of the ionized (soluble) to unionized (insoluble) forms.[5][6][7][8][9]
Workflow for Selecting a Solubilization Strategy
Before proceeding, use the following decision tree to select the most appropriate method for your specific experimental needs.
Caption: Decision workflow for solubility enhancement.
Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol utilizes a base like sodium hydroxide (NaOH) to increase the pH and ionize the carboxylic acid, thereby increasing its aqueous solubility.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) stock solution
-
pH meter or pH strips
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound.
-
Initial Suspension: Add the compound to your chosen aqueous vehicle (e.g., PBS, pH 7.4). It will likely form a suspension.
-
Titrate with Base: While vigorously stirring or vortexing, add the 1 M NaOH solution dropwise.
-
Monitor pH & Dissolution: Periodically pause the addition of base to allow the compound to dissolve. Check the pH of the solution. Continue adding base until all of the solid material has dissolved.
-
Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH to your final target value if necessary. Be cautious not to lower the pH too much, as this may cause the compound to precipitate.
-
Verification: Observe the solution to ensure it remains clear. A stable, clear solution indicates successful solubilization.
Causality: Adding NaOH removes protons (H⁺) from the solution. According to Le Chatelier's principle, the carboxylic acid equilibrium (R-COOH ⇌ R-COO⁻ + H⁺) will shift to the right to replenish the H⁺, favoring the formation of the soluble carboxylate anion.[4]
Q3: Adjusting the pH is not an option for my cell-based assay. What should I do next?
A3: If pH modification is incompatible with your experimental system, the next strategy is to use organic co-solvents .[10][11][12] Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro studies.[13]
Mechanism: Co-solvents work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium, making it easier for the compound to be solvated.[10]
Protocol 2: Preparing a Concentrated Stock Solution in DMSO
This is the standard method for preparing compounds for cell culture assays. The goal is to create a high-concentration stock that can be diluted to a final working concentration where the DMSO percentage is non-toxic to cells (typically <0.5%).[13][14]
Materials:
-
This compound
-
High-purity, anhydrous DMSO[15]
-
Sterile microcentrifuge tubes or vials[16]
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Mass: Determine the mass of the compound needed to prepare a stock solution of a specific molarity (e.g., 10 mM or 50 mM).
-
Dissolve in DMSO: Add the weighed compound to a sterile tube. Add the calculated volume of 100% DMSO.[16]
-
Mix Thoroughly: Vortex the tube for 1-2 minutes until the compound is completely dissolved.[13]
-
Aid Dissolution (If Needed): If the compound does not dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[13][15] Be cautious with heat, as it can degrade sensitive compounds.
-
Aliquot and Store: Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[13] Store at -20°C or -80°C in tightly sealed containers.[13][17]
Q4: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I fix this?
A4: This common problem, often called "crashing out," occurs because the compound is not soluble in the final aqueous environment once the DMSO concentration is drastically lowered.[15][18]
Troubleshooting Steps:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, make intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium.[13] This can sometimes prevent localized supersaturation.
-
Increase Final DMSO Concentration: Determine the maximum DMSO concentration your cells can tolerate (often up to 0.5%) and adjust your stock concentration so the final DMSO level is as high as is safe for your experiment.[14][18]
-
Use a Different Co-Solvent: Other co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be tried, alone or in combination.[][19]
-
Consider Complexation: If co-solvents fail, using a complexation agent like a cyclodextrin may be the best solution.
Q5: What are cyclodextrins and how can they help?
A5: Cyclodextrins are ring-shaped molecules made of glucose subunits. They have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[20][21][22]
Mechanism of Action: The hydrophobic part of your compound, the chlorophenyl group, can fit inside the cyclodextrin's hydrophobic cavity, forming an "inclusion complex."[20][23] The outside of this new complex is hydrophilic, allowing the entire package to dissolve readily in water.[20][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced aqueous solubility.[24]
Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer
-
Magnetic stirrer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add Compound: Slowly add the powdered compound to the stirring cyclodextrin solution.
-
Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter (Optional): If a small amount of undissolved material remains, it can be removed by filtration through a 0.22 µm filter. The filtrate contains the solubilized compound-cyclodextrin complex.
Advanced Strategy: Salt Formation
Q6: I need a stable, solid form of the compound that is readily water-soluble for formulation development. What is the best approach?
A6: For long-term stability and high aqueous solubility, salt formation is the gold standard. This involves reacting the carboxylic acid with a base to form a stable, crystalline salt. This is an advanced technique typically used in pharmaceutical development.[25][26]
Principle: By reacting the weakly acidic drug with a suitable base (a counter-ion), an ionic salt is formed (e.g., sodium or potassium salt). These salts are typically crystalline solids with significantly higher aqueous solubility and often better stability than the parent "free acid."[25][27][28][29] Common counter-ions for acidic drugs include sodium, potassium, and calcium.[28]
The process involves stoichiometric reaction in a suitable solvent system, followed by crystallization, isolation, and thorough characterization (e.g., via XRPD, DSC, TGA) to confirm the new solid form. This improves not only solubility but can also enhance stability and manufacturability.[26]
Summary of Solubilization Methods
| Method | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionizes the carboxylic acid group to a soluble carboxylate.[] | Simple, effective, uses common lab reagents.[] | Not suitable for pH-sensitive assays or cells; risk of precipitation if pH drops. | Initial experiments, non-biological assays. |
| Co-solvents (DMSO) | Reduces the polarity of the aqueous vehicle.[10] | Dissolves a wide range of compounds; standard for in vitro stocks.[13] | Can be toxic to cells at >0.5%; compound can precipitate upon dilution.[13][18] | In vitro cell-based assays, high-throughput screening. |
| Complexation (Cyclodextrins) | Encapsulates the hydrophobic part of the molecule.[20][22] | Low toxicity; can significantly increase solubility without organic solvents.[21] | Can be expensive; may alter drug bioavailability in complex ways. | Formulations where co-solvents are not viable; in vivo studies. |
| Salt Formation | Converts the acidic molecule into a stable, ionic salt.[25] | Creates a stable, highly soluble solid form; improves manufacturability.[26] | Requires chemical synthesis and extensive characterization; not a simple benchtop method. | Pharmaceutical formulation and drug product development. |
Mechanism of pH-Dependent Solubility
The diagram below illustrates the chemical equilibrium that is exploited during pH adjustment.
Caption: Equilibrium between the insoluble and soluble forms.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
- Co-solvency and anti-solvent method for the solubility enhancement. Cognizure.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. PubMed.
- Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. PubMed.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
- DMSO stock preparation. Protocols.io.
- How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein.
- Co-solvent: Significance and symbolism. The-Symbol.com.
- Cyclodextrin - Wikipedia. Wikipedia.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET and DMPK.
- Technical Support Center: Troubleshooting Compound Solubility in DMSO. Benchchem.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health.
- Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed. PubMed.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- solubility enhancement -by pH change & complexation. SlideShare.
- Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
- Compound Handling Instructions. MCE.
- Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
- pH and Solubility. Fiveable.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- How do I make a stock solution of a substance in DMSO? ResearchGate.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre.
- Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.
- How Do Acids And Bases Alter Compound Solubility? YouTube.
- How does pH affect solubility? askIITians.
- CAS#:75810-52-5 | 2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. Chemsrc.
- Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
- (PDF) Principles of Salt Formation. ResearchGate.
- 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
- This compound. PubChemLite.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
- Carboxylic Acids. AMERICAN ELEMENTS.
- 5-oxopyrrolidine-3-carboxylic Acid. Suzhou Aobai Pharmaceutical Co., Ltd..
- Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their V. MDPI.
- (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
Sources
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- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
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- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 29. researchgate.net [researchgate.net]
optimizing reaction yield for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction yield and purity.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the condensation reaction of 4-chloroaniline with itaconic acid.[1][2] This reaction involves a Michael addition followed by an intramolecular cyclization to form the pyrrolidinone ring. Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction conditions.
Sources
Technical Support Center: Stability Testing of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the stability testing of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting advice and frequently asked questions (FAQs) to assist you in designing and executing robust stability studies for this compound in various solvent systems. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your findings.
Introduction to Stability Testing
Stability testing is a critical component of drug development, providing essential information about how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies, or stress testing, are intentionally aggressive studies used to identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating power of analytical methods.[3][4][5] This guide will focus on the practical aspects of conducting these studies for this compound.
The structure of this compound, containing a lactam ring, a carboxylic acid, and a chlorinated aromatic ring, presents several potential pathways for degradation.[6][7] Understanding these potential liabilities is key to designing an effective stability study.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting my stability study. Which solvents should I consider for testing the stability of this compound?
A1: The choice of solvents is critical and should be based on both the intended application of the compound and the need to explore its intrinsic stability. We recommend a tiered approach:
-
Aqueous Solvents at Different pH Values: Hydrolysis is a common degradation pathway for many pharmaceuticals.[2] Therefore, testing in aqueous solutions at acidic, neutral, and basic pH is essential. Suggested conditions include:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water (or a neutral buffer like phosphate-buffered saline, PBS)
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Common Organic Solvents: The choice of organic solvents should reflect potential manufacturing processes or formulation vehicles. A selection of protic and aprotic solvents with varying polarities is advisable. Consider:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Aprotic Non-Polar Solvents: Dichloromethane, Ethyl Acetate
-
It is also important to consider the solubility of the compound in these solvents to ensure a homogeneous solution for testing.[3]
Q2: What are the most likely degradation pathways for this molecule that I should be looking for?
A2: Based on the functional groups present in this compound, the primary degradation pathways to anticipate are:
-
Hydrolysis of the Lactam Ring: The five-membered lactam ring can undergo hydrolysis under both acidic and basic conditions to open the ring, forming an amino acid derivative.
-
Decarboxylation: While less common under mild conditions, the carboxylic acid group could potentially be lost as carbon dioxide, particularly at elevated temperatures.
-
Oxidative Degradation: The molecule could be susceptible to oxidation, although there are no highly sensitive functional groups.[8] However, forced oxidative studies are a standard part of stress testing.[1][2]
-
Photodegradation: The aromatic ring suggests potential sensitivity to light, which could lead to a variety of complex degradation products.
The following diagram illustrates the potential hydrolytic degradation pathway:
Caption: Potential hydrolytic degradation of the target molecule.
Q3: My compound is not degrading under the initial stress conditions. What should I do?
A3: If you do not observe any degradation (e.g., less than 5-10%), the stress conditions are likely too mild. The goal of forced degradation is to achieve a target degradation of 5-20%.[1] Consider the following adjustments:
-
Increase Temperature: For hydrolytic, thermal, and oxidative studies, incrementally increase the temperature (e.g., from 40°C to 60°C or 80°C).
-
Increase Reagent Concentration: For acid and base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[5] For oxidation, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).
-
Increase Exposure Time: Extend the duration of the study. However, if no degradation is observed after an extended period at elevated stress, the molecule can be considered highly stable under those conditions.
Q4: I am seeing too much degradation (e.g., >50%) in my initial experiments. How can I get meaningful data?
A4: Excessive degradation can make it difficult to identify primary degradation products and accurately quantify the parent compound. To moderate the degradation:
-
Decrease Temperature: Lower the incubation temperature.
-
Decrease Reagent Concentration: Use more dilute acidic, basic, or oxidizing solutions.
-
Reduce Exposure Time: Sample at earlier time points. For very rapid degradation, you may need to take samples within minutes or a few hours.
The goal is to find conditions that cause partial degradation, allowing for the separation and identification of both the parent compound and its degradation products.
Q5: What analytical technique is best suited for analyzing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for this type of analysis.[9] A stability-indicating method should be developed and validated. This means the method must be able to separate the parent compound from all its degradation products and any impurities.
A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to resolve all components.
Experimental Protocols
Protocol 1: General Stock Solution Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Ensure the compound is fully dissolved. Sonication may be used if necessary.
Protocol 2: Forced Degradation Study Workflow
The following workflow can be adapted for different stress conditions.
Caption: General workflow for a forced degradation study.
Protocol 3: Sample Preparation for Specific Stress Conditions
For each condition, prepare a sample in a sealed vial to a final concentration of approximately 100 µg/mL.
-
Acid Hydrolysis:
-
Add 100 µL of the 1 mg/mL stock solution to 900 µL of 0.1 M HCl.
-
Incubate at 60°C.
-
At each time point, withdraw an aliquot and neutralize with an equal volume of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Add 100 µL of the 1 mg/mL stock solution to 900 µL of 0.1 M NaOH.
-
Incubate at 60°C.
-
At each time point, withdraw an aliquot and neutralize with an equal volume of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Add 100 µL of the 1 mg/mL stock solution to 900 µL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
-
Thermal Degradation (in a specific solvent):
-
Add 100 µL of the 1 mg/mL stock solution to 900 µL of the chosen solvent (e.g., water, methanol).
-
Incubate at 60°C.
-
-
Photostability:
-
Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 1:1).
-
Expose the solution to a light source as specified in ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Data Presentation
Your results should be summarized in a clear and concise manner. A table is an effective way to present the percentage of the parent compound remaining at different time points under various stress conditions.
Table 1: Example Stability Data Summary for this compound
| Stress Condition | Solvent | Temperature | Time (hours) | % Parent Compound Remaining |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0 | 100.0 |
| 8 | 85.2 | |||
| 24 | 65.7 | |||
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0 | 100.0 |
| 8 | 72.3 | |||
| 24 | 40.1 | |||
| Oxidation | 3% H₂O₂ | 25°C | 0 | 100.0 |
| 24 | 98.5 | |||
| Thermal | Water | 60°C | 0 | 100.0 |
| 24 | 99.1 | |||
| Photostability | Water:ACN | ICH Light Box | 24 | 92.4 |
Note: The data in this table is illustrative and not based on experimental results.
By following these guidelines and protocols, you will be well-equipped to conduct a thorough and scientifically sound stability study of this compound.
References
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. Available from: [Link]
-
Effect of solvent on the nucleophilic reactivity of pyrrolidine. ResearchGate. Available from: [Link]
-
Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. ResearchGate. Available from: [Link]
-
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid. A-STAR Research. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Molecules. Available from: [Link]
-
Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]
-
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available from: [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available from: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available from: [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. Available from: [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. PubChemLite - this compound (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]
- 7. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cipac.org [cipac.org]
troubleshooting purification of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid by chromatography
A Senior Application Scientist's Guide to Chromatographic Purification
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've spent years in the field helping teams like yours navigate complex purification challenges. Today, we're focusing on a molecule that presents a unique set of hurdles: 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid .
This compound, with its blend of a non-polar chlorophenyl ring, a polar lactam system, and an ionizable carboxylic acid group, often leads to frustrating results in chromatography—namely poor peak shape, low recovery, and inconsistent retention. This guide is structured to function as if I were right there in your lab, walking you through the logic, the science, and the practical steps to achieve a clean, efficient purification. We will diagnose common problems, explain the underlying chemical principles, and provide validated protocols to resolve them.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when purifying this compound?
The primary challenge stems from the carboxylic acid functional group. At neutral or near-neutral pH, this group is partially or fully deprotonated, creating an anionic species. This ionization leads to two major problems: severe peak tailing in reversed-phase chromatography due to unwanted ionic interactions with the stationary phase, and very strong retention in normal-phase chromatography, making elution difficult.[1][2]
Q2: Which chromatographic mode is best: Reversed-Phase, Normal-Phase, or HILIC?
For analytical and preparative HPLC, Reversed-Phase (RP-HPLC) is typically the most effective and reproducible method, provided the mobile phase is correctly modified. The key is to suppress the ionization of the carboxylic acid. Normal-phase chromatography can also be used, especially for flash purification, but requires careful solvent selection to avoid irreversible adsorption. Hydrophilic Interaction Chromatography (HILIC) is an option for highly polar compounds but may offer less control for this specific molecule compared to a well-optimized RP-HPLC method.[3]
Q3: Why is my peak severely tailing in my reversed-phase separation?
Peak tailing for an acidic compound like this is almost always caused by two simultaneous phenomena. First, a portion of your analyte is interacting with residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase.[1][4] These free silanols are acidic and can become deprotonated (SiO-), creating sites for strong ionic interactions with your analyte. Second, if the mobile phase pH is not low enough, your compound exists in both its neutral (protonated) and ionized (deprotonated) forms, which have different retention characteristics, causing the peak to broaden and tail.[2][5]
Q4: My compound seems to have decomposed on my silica flash column. Is this common?
Yes, this can happen. While the pyrrolidone core is generally stable, the compound's strong binding to the acidic silica surface, combined with extended exposure time during a slow elution, can sometimes lead to degradation.[6] It is crucial to check for compound stability on silica gel before committing to a large-scale purification.
In-Depth Troubleshooting Guides
Problem 1: Severe Peak Tailing in Reversed-Phase HPLC
Symptoms: Your chromatogram shows a peak that is not symmetrical. The back half of the peak is elongated and slopes gently back to the baseline. Quantification is unreliable, and purity assessment is compromised.
Causality Analysis: The root cause is the ionization of your molecule's carboxylic acid. The scientific principle for resolving this is to control the compound's protonation state. According to the Henderson-Hasselbalch equation, an acid exists predominantly in its protonated (neutral) form when the environmental pH is significantly lower than its acid dissociation constant (pKa). For carboxylic acids, a general rule of thumb is to set the mobile phase pH at least 2 units below the compound's pKa to ensure complete protonation.[5] This accomplishes two things: it makes your analyte more hydrophobic (increasing retention) and, more importantly, it prevents ionic interactions with the stationary phase, leading to sharp, symmetrical peaks.[4][7]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing of acidic compounds.
Step-by-Step Solution:
-
Prepare an Acidified Mobile Phase: Modify your aqueous and organic mobile phase solvents to contain an acidic modifier. Trifluoroacetic acid (TFA) and formic acid are most common.[8] See Protocol 1 for detailed preparation steps.
-
Select the Right Modifier:
-
Column Choice: If tailing persists even with an acidified mobile phase, consider your column's quality. Use a modern, high-purity, end-capped C18 column. These columns have minimal residual silanol groups, which are the primary sites for secondary interactions.[4]
| Modifier | Typical Concentration | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Excellent peak shaping, strong acid. | Can cause ion suppression in MS, may be difficult to remove from preparative samples. |
| Formic Acid (FA) | 0.1% - 1% (v/v) | Good peak shaping, MS-compatible.[10] | Weaker acid than TFA, may be less effective for stubborn tailing. |
| Acetic Acid | 0.1% - 1% (v/v) | MS-compatible, mild. | Weaker acid, less effective at low concentrations. |
Problem 2: Compound Elutes Too Quickly or Not at All in Flash Chromatography
Symptoms:
-
Normal-Phase (Silica): Your compound remains at the top of the column and does not move even with highly polar solvents like 100% ethyl acetate.
-
Reversed-Phase (C18): Your compound elutes immediately in the solvent front, showing no retention.
Causality Analysis:
-
Normal-Phase: The highly polar carboxylic acid and lactam groups in your molecule bind extremely tightly to the polar, acidic silica gel stationary phase. The strength of this adsorption is greater than the elution strength of common solvents. To elute the compound, you need a mobile phase that can effectively compete for these binding sites.[6]
-
Reversed-Phase: The compound is too polar to be retained by the non-polar C18 stationary phase, especially if the mobile phase has a high initial concentration of organic solvent.
Step-by-Step Solution:
For Normal-Phase (Silica Gel):
-
Introduce an Acidic Modifier: Add a small amount of acetic acid or formic acid (e.g., 1-2%) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The acid in the mobile phase will protonate the silica surface's active sites and compete with your compound, allowing it to elute.[11]
-
Use a More Polar Solvent System: If an acid modifier is insufficient, switch to a more aggressive polar solvent system. A common choice for highly polar compounds is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide. A stock solution of 10% ammonium hydroxide in methanol can be used as an additive (1-10%) in DCM.[6]
-
Consider an Alternative Stationary Phase: If your compound is unstable on silica (see Protocol 3 ), use a less acidic stationary phase like alumina (neutral or basic) or Florisil.[6]
For Reversed-Phase (C18):
-
Decrease Initial Organic Solvent Concentration: Start your gradient with a much lower percentage of organic solvent (e.g., 5% Acetonitrile in water instead of 30%). This will increase the retention of your polar analyte.
-
Use a Polar-Embedded Column: Consider using a stationary phase designed to retain polar compounds, such as a C18 column with a polar-embedded group (e.g., amide or carbamate). These columns offer alternative selectivity and better performance in highly aqueous mobile phases.[3]
Key Experimental Protocols
Protocol 1: Optimized Reversed-Phase HPLC Method
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (for LC-MS) or 0.1% TFA in Water (for UV).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (for LC-MS) or 0.1% TFA in Acetonitrile (for UV).
-
Gradient:
-
Start at 10% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or as determined by UV scan.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to ensure solubility and compatibility with the initial mobile phase conditions.
Protocol 2: Normal-Phase Flash Chromatography
-
Stationary Phase: Standard silica gel, 230-400 mesh.
-
Determine Rf: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.3.
-
Recommended Starting Solvent System: Dichloromethane : Methanol : Acetic Acid (e.g., 95 : 4 : 1). Adjust ratios as needed based on TLC.
-
Column Packing: Pack the column using a slurry method with your initial, less polar eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like methanol or DCM). Adsorb this solution onto a small amount of silica gel. Evaporate the solvent to dryness and load the resulting dry powder onto the top of the column bed ("dry loading"). This technique prevents band broadening caused by using a strong injection solvent.
-
Elution: Begin elution with the solvent system determined by TLC. If the compound elutes too slowly, gradually increase the percentage of the polar component (methanol).
Protocol 3: TLC Test for Compound Stability on Silica
-
Spot the TLC Plate: Dissolve your compound in a suitable solvent and spot it onto a silica gel TLC plate.
-
Initial Run: Develop the plate immediately in an appropriate solvent system. Visualize the spot and note its Rf and appearance.
-
Stability Test: Spot the plate again in the same manner, but let the plate sit on the benchtop for 1-2 hours, allowing the compound to remain in contact with the dry silica gel.
-
Second Run: Develop this "aged" plate in the same solvent system.
-
Analysis: Visualize the second plate. If you observe new spots (streaking from the origin or new spots at different Rf values) that were not present on the first plate, your compound is likely degrading on silica gel.[6]
References
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link][5]
-
Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. HPLC Cares. [Link][9]
-
ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link][12]
-
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link][7]
-
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link][10]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link][14]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link][6]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link][1]
-
National Institutes of Health (NIH). (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link][15]
-
National Institutes of Health (NIH). (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link][16]
-
ResearchGate. (n.d.). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. [Link][2]
-
Chromatography Forum. (2007). Tailing in a normal phase separation. [Link][11]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chiraltech.com [chiraltech.com]
- 8. zeptometrix.com [zeptometrix.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. biotage.com [biotage.com]
- 11. Tailing in a normal phase separation - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important pyrrolidinone derivative. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the reaction between 4-chloroaniline and itaconic acid, but after workup, I obtained a very low yield of my target compound. What could have gone wrong?
Answer: A low yield in this synthesis can often be traced back to several key factors related to reaction conditions and starting material integrity. Let's break down the possibilities:
-
Incomplete Reaction: The formation of the pyrrolidinone ring is a two-step process: a Michael addition of the aniline to the itaconic acid, followed by an intramolecular cyclization (amidation). Insufficient heating or reaction time can lead to incomplete conversion.
-
Causality: The cyclization step requires overcoming an energy barrier to form the five-membered lactam ring. Refluxing in water or another suitable high-boiling solvent is typically necessary to drive this reaction to completion.[1][2][3]
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your reaction mixture reached and maintained a steady reflux. Use a thermometer to monitor the internal temperature.
-
Extend Reaction Time: If the reaction is sluggish, consider extending the reflux time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Solvent Choice: While water is a common solvent for this reaction, other high-boiling polar solvents can be used. Ensure the chosen solvent is appropriate for the reaction temperature.
-
-
-
Starting Material Quality: The purity of your 4-chloroaniline and itaconic acid is paramount.
-
Causality: Impurities in the starting materials can interfere with the reaction or introduce side products that complicate purification and reduce the isolated yield of the desired product.
-
Troubleshooting Steps:
-
Check Purity: Verify the purity of your starting materials by melting point analysis or spectroscopy (e.g., NMR).
-
Purify if Necessary: If impurities are detected, consider recrystallizing the starting materials before use.
-
-
Issue 2: Presence of Unidentified Impurities in the Final Product
Question: My final product shows extra peaks in the 1H NMR spectrum that I can't identify. What are the likely side products in this synthesis?
Answer: The presence of unexpected peaks often points to the formation of specific side products or the presence of unreacted starting materials. Here are the most common culprits:
-
Unreacted Starting Materials: The most straightforward explanation is the presence of residual 4-chloroaniline or itaconic acid.
-
Identification: Compare the chemical shifts of your impurity peaks with the known spectra of the starting materials.
-
Troubleshooting: Improve the purification process. This may involve additional washing steps or recrystallization from a different solvent system. Adjusting the pH during workup can also help remove acidic (itaconic acid) or basic (4-chloroaniline) starting materials.
-
-
Michael Adduct Intermediate: Incomplete cyclization can leave the intermediate product of the initial Michael addition.
-
Identification: This intermediate will have a different NMR spectrum from the final product, notably lacking the characteristic signals of the cyclized pyrrolidinone ring.
-
Troubleshooting: As with low yield, this points to incomplete reaction. Re-subjecting the impure material to the reaction conditions (e.g., further reflux) could drive the cyclization to completion.
-
-
Isomeric Byproducts: While the reaction is generally regioselective, alternative reaction pathways could lead to isomeric impurities.
-
Causality: Under certain conditions, side reactions could potentially lead to different cyclization products, although this is less common for this specific synthesis.
-
Troubleshooting: Careful control of reaction temperature and pH can minimize the formation of isomeric byproducts.
-
The following diagram illustrates the main reaction pathway and the potential for an incomplete cyclization side product:
Caption: Main reaction pathway and potential side product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic procedure for this compound?
A1: The most common method involves the reaction of itaconic acid with 4-chloroaniline. A typical procedure is as follows: A mixture of itaconic acid and 4-chloroaniline in water is heated at reflux for several hours.[1][2] After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.
Q3: What are the key safety precautions for this synthesis?
A3: 4-chloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The reaction involves heating, so care should be taken to avoid burns.
Q4: Can the lactam ring of the product hydrolyze?
A4: Yes, the 5-oxopyrrolidine (a lactam) can undergo hydrolysis to the corresponding amino acid under strong acidic or basic conditions, especially with prolonged heating.[4] It is important to control the pH during workup and purification to avoid this unwanted side reaction.
Q5: Are there other methods to synthesize this class of compounds?
A5: While the reaction of an amine with itaconic acid is a very common and straightforward method, other synthetic routes to pyrrolidinones exist.[5] These can involve the cyclization of γ-amino acids or other precursors. However, for this specific target molecule, the itaconic acid route is generally preferred for its simplicity and accessibility of starting materials.
Experimental Protocol: Synthesis of this compound
Below is a detailed, step-by-step methodology for the synthesis.
| Step | Procedure | Expert Notes & Causality |
| 1. Reagent Preparation | To a round-bottom flask, add itaconic acid (1.5 equivalents) and water. Stir until the itaconic acid is dissolved. | Using a slight excess of itaconic acid can help drive the reaction to completion. |
| 2. Addition of Amine | Add 4-chloroaniline (1.0 equivalent) to the solution. | The reaction is typically conducted in a 1:1.5 molar ratio of amine to itaconic acid. |
| 3. Reflux | Heat the reaction mixture to reflux and maintain for 12-24 hours.[1][2] | The high temperature is necessary to facilitate the intramolecular cyclization to form the stable 5-membered lactam ring. |
| 4. Cooling & Precipitation | After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath. | The product is typically less soluble in cold water, allowing it to precipitate out of the solution. |
| 5. Isolation | Collect the precipitate by vacuum filtration and wash the solid with cold water. | Washing with cold water removes any remaining water-soluble starting materials or impurities. |
| 6. Purification | Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain the pure this compound. | Recrystallization is a critical step for removing any remaining impurities, including the Michael adduct intermediate. |
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the synthesis.
References
-
Butkute, E., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]
-
Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link]
- Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
-
Kryvosha, P. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Available at: [Link]
-
Sato, M., et al. (2018). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Forensic Toxicology. Available at: [Link]
-
Tumosienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
-
Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]
-
Tumosienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Stability and Handling of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support resource for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. Our goal is to ensure the integrity of your experiments by explaining the causality behind best practices for storage and handling.
Troubleshooting Guide: Degradation in Solution
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions based on the chemical properties of the molecule.
Q1: I've observed a loss of potency or the appearance of unknown peaks in my HPLC analysis after storing my stock solution. What is the likely cause?
A1: The most probable cause of degradation for this compound in solution is the hydrolysis of the lactam (cyclic amide) ring. This reaction opens the 5-oxopyrrolidine ring to form a linear amino acid derivative. This process can be catalyzed by both acidic and basic conditions.[1][2]
-
Underlying Mechanism: The carbonyl group of the lactam is susceptible to nucleophilic attack by water or hydroxide ions. This leads to the cleavage of the amide bond within the ring structure. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.
-
Solution:
-
pH Control: Maintain the pH of your solution within a neutral to slightly acidic range (pH 4-6). Avoid strongly acidic or alkaline conditions. Buffer your solution if necessary, using a buffer system that is compatible with your experimental setup.
-
Temperature Control: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is recommended. For long-term storage, aliquot the solution and store it at -20°C or -80°C to minimize hydrolytic degradation.[3]
-
Solvent Choice: Whenever possible, use aprotic solvents for storage, as they lack the ability to donate protons and are less likely to participate in hydrolysis. If aqueous solutions are necessary, use high-purity water and consider degassing to remove dissolved oxygen, which can participate in oxidative degradation pathways.
-
Q2: My solution has developed a slight yellow or brownish tint after being left on the lab bench. What could be causing this color change?
A2: A color change often indicates photodegradation, particularly of the chlorophenyl moiety. Aromatic compounds containing halogens can be sensitive to light, especially in the UV spectrum.[4][5]
-
Underlying Mechanism: Exposure to light can induce the cleavage of the carbon-chlorine bond, leading to the formation of radical species. These highly reactive intermediates can then participate in a cascade of secondary reactions, resulting in colored degradation products.[6][7]
-
Solution:
-
Light Protection: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.[3]
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light. Work in a fume hood with the sash lowered or use protective coverings over your reaction vessels.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for storing a solid powder of this compound?
A1: For long-term stability of the solid compound, it is recommended to store it in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature or storage at 2-8°C is suitable. For extended periods, storage at -20°C can be considered.
Q2: What is the best way to prepare a stock solution?
A2: To prepare a stock solution, allow the solid powder to equilibrate to room temperature before opening the container to prevent condensation. Weigh the desired amount and dissolve it in a suitable solvent. If using an aqueous buffer, ensure the pH is in the neutral to slightly acidic range. For long-term storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
Q3: Which solvents should I use or avoid?
A3:
-
Recommended Solvents: For long-term storage, aprotic solvents such as DMSO or DMF are generally preferred.
-
Solvents to Use with Caution: If aqueous solutions are required for your experiment, use a buffered solution (pH 4-6). Protic solvents like methanol or ethanol could potentially lead to esterification of the carboxylic acid group, especially under acidic conditions.
-
Solvents to Avoid for Long-Term Storage: Avoid storing the compound in highly acidic or basic aqueous solutions due to the risk of lactam hydrolysis.
Q4: How can I monitor the stability of my solution over time?
A4: A stability-indicating analytical method is crucial for monitoring the integrity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[8][9]
-
Methodology: Develop an HPLC method that can separate the parent compound from its potential degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like formic or acetic acid to improve peak shape) is a good starting point.
-
Analysis: Analyze your solution at regular intervals (e.g., time zero, 1 week, 1 month) and compare the peak area of the parent compound. The appearance of new peaks or a decrease in the parent peak area indicates degradation. Mass spectrometry (LC-MS) can be used to identify the mass of any new peaks, which can help in elucidating the degradation pathway.[10][11]
Visualizing Degradation and Experimental Workflow
To provide a clearer understanding, the following diagrams illustrate the potential degradation pathways and a recommended workflow for stability testing.
Caption: Key degradation pathways for the target compound.
Caption: A typical workflow for assessing solution stability.
Summary of Recommended Storage Conditions
| Storage Type | Temperature | Conditions | Solvent/Form | Duration |
| Long-Term | -20°C to -80°C | Protect from light, aliquot | Aprotic Solvent (e.g., DMSO) | > 1 month |
| Short-Term | 2-8°C | Protect from light | Buffered Aqueous (pH 4-6) | < 2 weeks |
| Solid Powder | Room Temp or 2-8°C | Dry, dark, tightly sealed | N/A | Years |
References
-
ACS Catalysis. (n.d.). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Publications. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the hydrolysis of β-lactam antibiotics through metallo-β-lactamases. ResearchGate. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Science Publishing. Retrieved from [Link]
-
Premier Consulting. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Premier Consulting. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Retrieved from [Link]
-
PubMed. (1973). Pyroglutamic aciduria: rate of formation and degradation of pyroglutamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
ResearchGate. (2017). Degradation of 2, 4, 6-trichlorophenol in Photo-sulfite System: Mineralization and Pathways. ResearchGate. Retrieved from [Link]
-
Frontiers in Pediatrics. (n.d.). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One. Frontiers. Retrieved from [Link]
-
North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid. North Industrial Chemicals. Retrieved from [Link]
-
MDPI. (n.d.). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. MDPI. Retrieved from [Link]
-
PubMed. (1997). Degradation of pyroglutamyl-phenylalanyl-proline amide by a pyroglutamyl aminopeptidase purified from membrane fractions of bovine brain. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (1972). Photochemical Degradation of Chlorobiphenyls (PCBs). Semantic Scholar. Retrieved from [Link]
-
NIH. (n.d.). Pyroglutamate acidosis 2023. A review of 100 cases. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyroglutamic acid: Throwing light on a lightly studied metabolite. ResearchGate. Retrieved from [Link]
-
Chapman University. (n.d.). Guidelines for Chemical Storage. Chapman University. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage. University of California, Berkeley. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Retrieved from [Link]
-
Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:75810-52-5 | 2-(4-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. Chemsrc. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Science and Technology. (n.d.). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. ACS Publications. Retrieved from [Link]
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Technical Support Center: Scaling Up 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid Production
Welcome to the technical support center for the production of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the synthesis, purification, and scale-up of this important chemical intermediate.
I. Synthesis and Reaction Control
The synthesis of this compound is commonly achieved through the condensation of 4-chloroaniline and itaconic acid. While the reaction appears straightforward on a lab scale, several challenges can arise during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct route is the reaction of 4-chloroaniline with itaconic acid in water at reflux.[1][2] The reaction involves a Michael addition followed by an intramolecular condensation to form the pyrrolidinone ring.
Q2: My reaction yield is lower than expected. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction time may be insufficient for the scale of the reaction. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.
-
Side reactions: At elevated temperatures, decarboxylation of itaconic acid can occur. Additionally, the formation of impurities can reduce the yield of the desired product.
-
Poor quality starting materials: Ensure the purity of both 4-chloroaniline and itaconic acid. Impurities in the starting materials can interfere with the reaction.
Q3: I am observing the formation of a significant amount of a dark-colored impurity. What is it and how can I avoid it?
A3: Dark-colored impurities are often the result of oxidation or polymerization of 4-chloroaniline, especially at high temperatures in the presence of air. To mitigate this, consider the following:
-
Inert atmosphere: Running the reaction under an inert atmosphere, such as nitrogen, can prevent oxidation.
-
Temperature control: Avoid excessive heating. Maintain a consistent reflux temperature.
-
Purification of starting materials: Use freshly purified 4-chloroaniline if it has been stored for a long time.
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by HPLC.- Ensure adequate mixing to maintain a homogeneous reaction mixture. |
| Side reactions | - Maintain strict temperature control.- Consider a lower reaction temperature with a longer reaction time. | |
| High Impurity Profile | Oxidation of starting material | - Purge the reactor with nitrogen before heating.- Maintain a slight positive pressure of nitrogen during the reaction. |
| Impure reagents | - Check the purity of 4-chloroaniline and itaconic acid by a suitable analytical method. | |
| Poor Reproducibility | Inconsistent reaction conditions | - Standardize all reaction parameters, including heating rate, stirring speed, and reagent addition procedures. |
II. Work-up and Purification
The isolation and purification of this compound are critical to obtaining a product with the desired purity. The carboxylic acid nature of the product allows for specific purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for isolating the product from the reaction mixture?
A1: After the reaction is complete, the product often precipitates from the aqueous solution upon cooling. The crude product can be isolated by filtration.
Q2: How can I purify the crude this compound?
A2: A common and effective purification method is an acid-base workup. The crude product is dissolved in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate), and the resulting solution is filtered to remove any insoluble impurities. The clear filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the purified product, which is then collected by filtration and dried.[2]
Troubleshooting Guide: Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Product does not fully dissolve in base | Insufficient base | - Ensure a stoichiometric excess of base is used.- The pH of the solution should be significantly above the pKa of the carboxylic acid. |
| Insoluble impurities | - This is expected. Filter the basic solution to remove these impurities. | |
| Product does not precipitate upon acidification | Insufficient acid | - Add acid until the pH is well below the pKa of the carboxylic acid (typically pH 1-2). |
| Product is too soluble | - If the product has some solubility in the acidic aqueous solution, cooling the mixture in an ice bath can promote precipitation. | |
| Product is off-color after purification | Trapped impurities | - Consider a second recrystallization or treatment with activated carbon in the basic solution before acidification. |
III. Challenges in Scaling Up Production
Scaling up the synthesis of this compound from the lab to a manufacturing plant introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when moving from a 1L flask to a 1000L reactor?
A1: The primary challenges in scaling up this process include:
-
Heat Transfer: The reaction is exothermic. In a large reactor, the surface area to volume ratio is much smaller, making it more difficult to dissipate heat. This can lead to a runaway reaction if not properly controlled.
-
Mass Transfer: Ensuring efficient mixing in a large reactor is crucial for maintaining a homogeneous reaction mixture and preventing localized "hot spots."
-
Solid Handling: The charging of solid reactants (itaconic acid and 4-chloroaniline) and the handling of the filtered product at a large scale require specialized equipment and procedures to ensure safety and efficiency.
-
Process Safety: A thorough safety assessment, including a HAZOP study, is necessary to identify and mitigate potential hazards associated with the large-scale process.
Q2: How can I control the temperature of this exothermic reaction in a large reactor?
A2: Effective temperature control can be achieved by:
-
Controlled addition of reactants: Add one of the reactants portion-wise or as a solution to control the rate of reaction and heat generation.
-
Jacketed reactor with a thermal control unit: Use a reactor with a cooling jacket and a reliable temperature control system.
-
Solvent selection: While the common solvent is water, in some cases, a higher boiling point solvent might offer better temperature control, although this would require a different work-up procedure.
Troubleshooting Guide: Scale-Up
| Issue | Potential Cause | Troubleshooting Steps |
| Runaway Reaction | Poor heat removal | - Implement a controlled addition profile for one of the reactants.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale. |
| Inconsistent Product Quality | Inefficient mixing | - Optimize the agitator design and speed for the reactor geometry.- Consider the use of baffles to improve mixing efficiency. |
| Product Contamination | Inadequate cleaning of equipment | - Implement a validated cleaning procedure for the reactor and all associated equipment. |
IV. Experimental Protocols & Visualizations
Protocol: Synthesis of this compound
-
Charge a suitable reactor with deionized water.
-
Add itaconic acid and 4-chloroaniline to the reactor.
-
Heat the mixture to reflux and maintain for the required reaction time (monitor by HPLC).
-
Cool the reaction mixture to ambient temperature to allow the product to precipitate.
-
Filter the crude product and wash with cold water.
-
For purification, dissolve the crude product in an aqueous solution of sodium hydroxide.
-
Filter the solution to remove any insoluble matter.
-
Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the pure product.
-
Filter the purified product, wash with water until the filtrate is neutral, and dry under vacuum.
Workflow Diagram
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
resolving analytical issues in HPLC analysis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring a robust and reliable analytical workflow.
Troubleshooting Guide: Resolving Common Analytical Issues
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Question: My chromatogram for this compound shows significant peak tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing acidic compounds like your target analyte, and it's often due to secondary interactions with the stationary phase.[1][2] A tailing factor (Tf) greater than 1.2 is generally considered significant.[3]
Primary Causes & Solutions:
-
Silanol Interactions: The primary cause of tailing for acidic compounds is often the interaction between the ionized carboxyl group of the analyte and free silanol groups on the silica-based stationary phase.[1][2] At a mobile phase pH above the pKa of the silanol groups (around 4-5), these groups become ionized (-SiO⁻) and can interact with any positively charged sites on your molecule or create repulsive forces, leading to tailing.
-
Solution: Suppress the ionization of the silanol groups by lowering the mobile phase pH. For acidic compounds, a mobile phase pH of 2.5-3.5 is generally recommended.[3][4] This is typically achieved by adding an acidifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase.[4]
-
-
Insufficient Buffer Capacity: If the buffer concentration is too low, it may not be able to maintain a consistent pH at the column surface, leading to mixed ionization states of the analyte and causing peak tailing.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][4]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape. This can manifest as increased backpressure and peak broadening.[3]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Poor Retention on a C18 Column
Question: My analyte, this compound, is eluting very early, close to the void volume, on my C18 column. How can I increase its retention?
Answer:
Poor retention of polar compounds on traditional reversed-phase columns like C18 is a common challenge. Your analyte has a carboxylic acid group, which increases its polarity and can lead to insufficient interaction with the nonpolar stationary phase.
Strategies to Increase Retention:
-
Decrease the Organic Modifier: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[3] This will increase the polarity of the mobile phase, promoting more interaction between the analyte and the stationary phase.
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is well below the pKa of your carboxylic acid group (typically around 4-5). At a low pH (e.g., 2.5-3.0), the carboxylic acid will be in its protonated, less polar form, which will have a stronger interaction with the C18 stationary phase.
-
Use a Polar-Embedded Column: If adjusting the mobile phase isn't sufficient, consider using a column with a polar-embedded group.[8] These columns are designed to retain polar compounds more effectively than standard C18 columns and are also more stable in highly aqueous mobile phases.[8]
-
Consider HILIC Chromatography: For very polar compounds that are difficult to retain in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point would be a reversed-phase method. Based on methods for similar structures, the following conditions are recommended[5][6][7]:
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | Scan for optimal wavelength; a starting point could be around 225-250 nm.[5][6][7] |
| Injection Volume | 10 µL |
Q2: My compound is a racemate. How can I separate the enantiomers?
A2: To separate enantiomers, you will need to use a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used and effective for a broad range of compounds.[9][10][11]
-
Recommended Approach: Screen different chiral columns (e.g., Chiralpak IA, IC, ID) with various mobile phases (normal-phase, polar-organic, and reversed-phase) to find the optimal conditions for enantioseparation.[9][12] Reversed-phase chiral methods are often preferred for their compatibility with mass spectrometry.[11]
Q3: I am having trouble with method reproducibility, specifically with shifting retention times. What could be the cause?
A3: Fluctuating retention times can be caused by several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention. Always prepare fresh mobile phase and use a calibrated pH meter.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution.
-
Column Temperature: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.[5][6][7]
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and lead to retention time shifts.
Experimental Protocol: A Validated Approach
This protocol provides a step-by-step method for the reversed-phase HPLC analysis of this compound.
1. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the sample diluent to achieve a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the sample diluent to an expected concentration of approximately 100 µg/mL.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 21 | 70 | 30 |
| 25 | 70 | 30 |
3. System Suitability
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the analyte peak should be ≤ 1.5.
-
The theoretical plates should be ≥ 2000.
4. Analysis
-
Inject the blank (diluent), followed by the standard solution, and then the sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area to that of the standard.
Relationship between pH and Analyte Retention
Caption: The effect of mobile phase pH on analyte retention.
References
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Element Lab Solutions. Peak Tailing in HPLC.
- ACE HPLC Columns. HPLC Troubleshooting Guide.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Axion Labs. HPLC problems with very polar molecules.
- Waters Corporation. (2025).
- Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
- Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development.
- Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Semantic Scholar.
- National Institutes of Health. (2018-2020). An overview of chiral separations of pharmaceutically active substances by HPLC.
- Chemspace. 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Chromatography Today.
- Phenomenex.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Chemical Review and Letters. (2020).
- Google Patents. (2016).
- New Journal of Chemistry (RSC Publishing).
- MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. hplc.eu [hplc.eu]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. public.pensoft.net [public.pensoft.net]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Optimizing Cell Permeability of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the cellular permeability of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs. We will delve into the underlying physicochemical challenges, present a logical workflow for permeability assessment, and offer detailed, field-proven strategies for enhancement.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common initial inquiries regarding the permeability of carboxylic acid-containing small molecules.
Q1: What is the primary obstacle to the cell permeability of this compound?
A1: The primary obstacle is the carboxylic acid functional group. At physiological pH (around 7.4), this group is predominantly deprotonated, carrying a negative charge.[1][2] The lipid bilayer of the cell membrane is highly hydrophobic and acts as a barrier to charged, polar molecules, thus significantly limiting passive diffusion into the cell.[3][4] While the non-ionized form has better permeability, its concentration is very low at physiological pH.[4]
Q2: What are the main mechanisms by which a small molecule can cross the cell membrane?
A2: Small molecules cross cell membranes through several mechanisms:
-
Passive Diffusion: The molecule moves across the membrane from an area of high concentration to low concentration, driven by its lipophilicity. This is the desired route for many oral drugs.[3][5]
-
Facilitated Diffusion: The molecule is helped across the membrane by a protein channel or carrier, but still follows its concentration gradient.
-
Active Transport: A membrane transporter protein uses energy (e.g., ATP) to move the molecule across the membrane, often against its concentration gradient. This can be a mechanism for either cellular uptake or efflux.[6][7]
-
Paracellular Transport: The molecule moves through the tight junctions between cells. This route is generally limited to very small, hydrophilic molecules.
Q3: What is the difference between a PAMPA and a Caco-2 assay?
A3: Both are key in vitro tools, but they measure different aspects of permeability.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models only passive diffusion .[8][9][10][11] It uses a synthetic membrane coated with lipids to predict a compound's ability to cross the gastrointestinal barrier non-energetically.[8][12]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporter proteins.[10][12][13] It can measure passive diffusion as well as identify compounds that are substrates for active uptake or efflux transporters (e.g., P-glycoprotein).[10][14]
Part 2: Troubleshooting Guide & Optimization Strategies
This section is structured to address specific experimental challenges and guide you toward an effective optimization strategy.
Initial Permeability Assessment Workflow
Before attempting optimization, it is crucial to accurately characterize the baseline permeability of your compound. A synergistic approach using computational tools, PAMPA, and Caco-2 assays provides the most comprehensive picture.
Caption: Experimental workflow for assessing and optimizing cell permeability.
Q&A Troubleshooting
Q: My compound's permeability is very low in the initial PAMPA screen. What does this confirm, and what is the best path forward?
A: A low result in the PAMPA assay confirms poor passive diffusion , which is expected for a molecule with an exposed carboxylic acid.[8][11] This indicates that the intrinsic physicochemical properties of the molecule (high polarity, low lipophilicity) are the primary barrier.
Recommended Strategies:
-
Prodrug Approach (Highest Priority): This is the most effective and widely used strategy for carboxylic acids.[15][16] The goal is to mask the polar carboxylic acid with a lipophilic, cleavable moiety, typically forming an ester.[1][17][18] This prodrug can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester, regenerating the active carboxylic acid parent drug at its site of action.[18]
Caption: The ester prodrug strategy to bypass the membrane barrier.
-
Advanced Formulation Strategies: If chemical modification is not feasible, advanced formulations can be used to improve permeability. These strategies encapsulate the drug to facilitate its transport across the intestinal barrier.[19][20][21]
Q: My compound shows moderate permeability in PAMPA, but very low permeability in the Caco-2 assay. The efflux ratio (Papp B→A / Papp A→B) is high (>2). What is happening?
A: This is a classic signature of active efflux .[8][14] It means your compound has sufficient lipophilicity to passively enter the cell (the PAMPA result), but it is being actively pumped back out by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) that are present on Caco-2 cells.[6][7][10][22]
Troubleshooting Steps:
-
Confirm with an Inhibitor Study: Re-run the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil or quinidine.
-
Interpret the Results: If the permeability in the absorptive (A→B) direction increases significantly and the efflux ratio drops, you have confirmed that your compound is a substrate for an efflux pump.[10]
Optimization Strategies for Efflux Substrates:
-
Structural Modification: Make small chemical changes to the molecule to disrupt its recognition by the efflux transporter. This can sometimes be achieved through the same prodrug strategies used to enhance passive diffusion, as the modified structure may no longer be a substrate.[23]
-
Co-administration with an Inhibitor: While viable, developing a co-dosed efflux pump inhibitor is a complex regulatory and clinical path.[23]
Q: My ester prodrug is highly permeable, but it shows no activity in my cell-based functional assay. What could be the problem?
A: The most likely issue is that the prodrug is not being efficiently cleaved back to the active parent compound inside the cell. For a prodrug to be effective, it must satisfy two criteria: 1) enhanced permeability and 2) efficient and timely bio-reversion to the active drug.[15]
Troubleshooting Steps:
-
Assess Prodrug Stability: First, test the chemical stability of your ester in the assay buffer (e.g., at pH 7.4) to ensure it's not degrading before entering the cells.
-
Measure Intracellular Conversion: Use LC-MS/MS to analyze cell lysates after incubation with the prodrug. Quantify the intracellular concentrations of both the intact prodrug and the parent carboxylic acid. A high ratio of prodrug-to-parent confirms a lack of cleavage.
-
Redesign the Promoietey: The rate of enzymatic hydrolysis can be highly dependent on the type of ester.[18] Simple alkyl esters (methyl, ethyl) are often cleaved more readily than bulky or sterically hindered esters. Consider synthesizing a small library of different esters to find one with the optimal balance of stability and cleavage kinetics.[17]
Part 3: Key Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a framework for assessing passive permeability.
Objective: To determine the effective permeability coefficient (Papp) for passive, transcellular diffusion.
Methodology:
-
Prepare Donor Plate: Dissolve this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a concentration of 100 µM. Add this solution to the wells of a 96-well donor plate.
-
Hydrate the PAMPA Plate: The PAMPA system consists of a 96-well filter plate pre-coated with a lipid mixture (e.g., lecithin in dodecane).[9][24] Add buffer to the receiver wells of the acceptor plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate onto the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer.
-
Add Donor Solution: Pipette the compound solution from the donor plate into the wells of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Papp: Calculate the permeability coefficient using the established formula, taking into account the surface area of the membrane and incubation time.
Protocol: Caco-2 Cell Permeability Assay
This protocol provides a framework for assessing both passive and active transport.
Objective: To determine bidirectional permeability (Papp A→B and B→A) and the efflux ratio.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for ~21 days to allow them to differentiate and form a confluent monolayer with functional tight junctions.[10]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. A TEER value within the lab's historical range is required. Also, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction formation.
-
Prepare Assay Solutions: Dissolve the test compound in transport buffer (e.g., HBSS) at the desired concentration.
-
Bidirectional Transport (A→B): Add the compound solution to the apical (A) side of the Transwell insert and fresh buffer to the basolateral (B) side.
-
Bidirectional Transport (B→A): In a separate set of wells, add the compound solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
Sample Collection & Analysis: At the end of the incubation, take samples from both the apical and basolateral compartments and analyze the compound concentration via LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficients for both directions (Papp A→B and Papp B→A). The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Part 4: Data Interpretation & Strategy Comparison
Table 1: General Classification of Permeability
This table provides a general guide for interpreting Papp values obtained from Caco-2 assays.
| Permeability Class | Papp (A→B) Value (x 10⁻⁶ cm/s) | Interpretation & Likely In Vivo Absorption |
| High | > 10 | High passive permeability; likely well-absorbed (>90%) |
| Moderate | 2 - 10 | Moderate permeability; absorption can be variable (50-90%) |
| Low | < 2 | Poor permeability; likely poorly absorbed (<50%) |
Note: These values are a general guide and can vary between laboratories. It is essential to run high and low permeability control compounds (e.g., propranolol and atenolol) in every assay.
Table 2: Comparison of Permeability Enhancement Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| Ester Prodrug | Masks polar group, increases lipophilicity for passive diffusion.[15][16] | Highly effective, well-established, can overcome both low permeability and efflux. | Requires efficient intracellular cleavage; adds a metabolic step. | Compounds with low passive diffusion and/or high efflux. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in lipid droplets, enhancing absorption.[19][21] | Improves solubility and permeability simultaneously; can bypass first-pass metabolism. | Can have high excipient load; potential for GI side effects. | Poorly soluble compounds where chemical modification is undesirable. |
| Nanoparticle Encapsulation | Encapsulates the drug in a carrier to facilitate transport across the membrane.[19][25] | Can offer controlled release and targeted delivery; protects drug from degradation. | Complex manufacturing and characterization; potential toxicity concerns. | High-potency compounds or when targeting specific tissues. |
References
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Masungi, C., Mensch, J., Van Dijck, A., Borremans, C., Willems, B., Mackie, C., ... & Brewster, M. E. (2004). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
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Gala, V. G., & Schowen, R. L. (2010). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. [Link]
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Chen, X., & Zhang, X. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH. [Link]
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Jämbeck, J. P., & Lyubartsev, A. P. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PMC - PubMed Central. [Link]
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Chavda, V. P., Vihol, D., & Mehta, A. A. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]
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Goger, M., & Khavrutskii, I. V. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. ACS Publications. [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
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Guerra, A. S., & Sousa, S. F. (2021). In Silico Prediction of Permeability Coefficients. PubMed. [Link]
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Indian Institute of Science. (2023). Small chemical change to boost bioavailability of drug molecules. EurekAlert!. [Link]
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Di, L., & Kerns, E. H. (2006). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]
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Ferreira, V. F., & de Souza, M. C. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
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Creative Diagnostics. (n.d.). Tissue-specific Chemical Modification of Small Molecule Drugs. Creative Diagnostics. [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]
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Verma, A., & Zgurskaya, H. I. (2021). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH. [Link]
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Sharma, A., & Sharma, G. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega. [Link]
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Comer, J., & Clogston, J. D. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. NIH. [Link]
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Masungi, C., Mensch, J., Van Dijck, A., Borremans, C., Willems, B., Mackie, C., ... & Brewster, M. E. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect. [Link]
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Dandapani, S., & Comer, J. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]
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Dandapani, S., & Comer, J. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. Broad Institute. [Link]
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Goger, M., & Khavrutskii, I. V. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. Semantic Scholar. [Link]
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Lee, C.-H., & Wang, S. (2023). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. [Link]
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Sharma, P., & Kumar, S. (2017). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]
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Yamasaki, S., & Nikaido, H. (2017). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
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Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
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Matos, M., & Vaz, M. (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]
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Masungi, C., Mensch, J., Van Dijck, A., Borremans, C., Willems, B., Mackie, C., ... & Brewster, M. E. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. [Link]
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Stella, V. J. (2004). Prodrugs of Carboxylic Acids. ResearchGate. [Link]
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Shalaeva, M., & O'Donnell, C. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]
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Ghavami, A., & Beltran, T. (2020). Fast Release of Carboxylic Acid inside Cells. PMC - NIH. [Link]
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Blower, R. J., & Rock, J. M. (2020). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. [Link]
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Webber, M. A., & Piddock, L. J. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. [Link]
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Hewings, D. S., & Taylor, C. G. (2017). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Chemical Biology. [Link]
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Ferreira, V. F., & de Souza, M. C. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
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Debart, F., Abes, S., Deglane, G., Moulton, H. M., Clair, P., Gait, M. J., ... & Lebleu, B. (2007). Chemical modifications to improve the cellular uptake of oligonucleotides. PubMed. [Link]
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Krämer, S. D., & Wunderli-Allenspach, H. (2003). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. PMC - NIH. [Link]
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Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
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Scott, J. S., & Gilbert, A. M. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. [Link]
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Wang, S., & Sun, W. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central - NIH. [Link]
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Kenny, P. W., & Montanari, D. (2022). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]
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Vaickelioniene, R., & Vaickelionis, G. (2021). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. [Link]
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Mickeviciute, A., & Sapijanskaite-Banevic, B. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. [Link]
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Sapijanskaite-Banevic, B., & Mickeviciute, A. (2022). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. NIH. [Link]
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Kenny, P. W., & Montanari, D. (2022). Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. PMC. [Link]
Sources
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- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
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managing reactivity of the carboxylic acid group in further synthetic steps
Welcome to the technical support center for managing the reactivity of the carboxylic acid group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during multi-step organic synthesis.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during the manipulation of carboxylic acids in a synthetic workflow.
Question 1: My amide coupling reaction is low-yielding or failing. What are the common causes and how can I fix it?
Answer:
Low yields in amide coupling reactions are a frequent issue. The problem often lies in one of three areas: carboxylic acid activation, amine reactivity, or reaction conditions.
1. Inefficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive species. If the activating agent is not effective, the coupling will not proceed efficiently.
-
Causality: Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are common, but the O-acylisourea intermediate can rearrange into a stable N-acylurea, halting the reaction.
-
Troubleshooting:
-
Add an Activator/Auxiliary Nucleophile: Include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These trap the O-acylisourea intermediate to form an activated ester, which is more reactive and less prone to side reactions.
-
Switch to a Phosphonium or Uronium-based Reagent: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more efficient and lead to fewer side reactions, particularly racemization. HATU is especially effective for sterically hindered substrates.
-
2. Poor Amine Nucleophilicity: The amine component may be too sterically hindered or its lone pair may be delocalized, reducing its nucleophilicity.
-
Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome moderate steric hindrance.
-
Use a More Potent Acylating Agent: Convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Acid chlorides are highly reactive and can couple with even poorly nucleophilic amines. This must be done in a separate step before adding the amine.
-
3. Suboptimal Reaction Conditions: The solvent, base, or stoichiometry can significantly impact the reaction outcome.
-
Troubleshooting:
-
Solvent Choice: Use an anhydrous, polar aprotic solvent like DMF, NMP, or DCM.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction. Ensure the base is added in the correct stoichiometric amount (usually 1.1-1.5 equivalents).
-
Stoichiometry: Ensure a 1:1 or slight excess (1.1 eq) of the amine and coupling reagents relative to the carboxylic acid.
-
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous work-up to remove DMF and excess reagents.
Caption: Troubleshooting flowchart for low-yield amide coupling reactions.
Question 2: My protecting group for the carboxylic acid is being cleaved during a subsequent reaction step. How do I choose a more robust protecting group?
Answer:
Protecting group stability is paramount for the success of a multi-step synthesis. The choice of protecting group must be orthogonal to the reaction conditions planned for other functional groups in the molecule.
Understanding Orthogonality: Orthogonal protecting groups are removed under very different conditions, allowing for selective deprotection. For example, a group removed by acid should be stable to bases, and vice-versa.
Common Scenarios and Solutions:
-
Problem: A tert-butyl ester is cleaved during a reaction involving a strong base (e.g., organolithium reagents).
-
Causality: While generally base-stable, tert-butyl esters can be susceptible to very strong, nucleophilic bases.
-
Solution: Switch to a protecting group that is more robust to basic conditions, such as a benzyl ester, which is typically removed by hydrogenolysis.
-
-
Problem: A benzyl ester is unintentionally removed during a reduction reaction (e.g., catalytic hydrogenation of a nitro group).
-
Causality: The conditions for catalytic hydrogenation (H₂, Pd/C) are the standard conditions for benzyl ester deprotection.
-
Solution: Choose a protecting group that is stable to hydrogenation, such as a methyl or ethyl ester (removed by saponification) or a tert-butyl ester (removed by acid).
-
| Protecting Group | Structure | Stable To | Labile To (Deprotection) |
| Methyl/Ethyl Ester | -CO₂Me / -CO₂Et | Mild Acid/Base, Hydrogenation | Strong Acid/Base (Saponification) |
| tert-Butyl Ester | -CO₂tBu | Base, Hydrogenation | Strong Acid (TFA, HCl) |
| Benzyl Ester | -CO₂Bn | Acid, Base | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Silyl Ester (e.g., TBDMS) | -CO₂Si(Me)₂(tBu) | Mild conditions | Fluoride (TBAF), Acid, Base |
-
Dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or acetone).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Heat the reaction to 50-60 °C and monitor by TLC.
-
Upon completion, cool the reaction, filter off the solids, and perform an aqueous work-up followed by purification.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic management of carboxylic acid groups.
FAQ 1: When should I protect a carboxylic acid versus using it directly in a reaction?
Answer:
The decision to protect a carboxylic acid depends on its compatibility with the reagents and conditions of your planned synthetic steps.
-
Protect the Carboxylic Acid When:
-
Using Strong Bases or Nucleophiles: The acidic proton of the carboxylic acid will quench organometallic reagents (e.g., Grignard, organolithiums) or strong, non-nucleophilic bases like LDA. Protection is mandatory in these cases.
-
Performing Reductions: Reagents like LiAlH₄ will reduce both the carboxylic acid and other functional groups (like esters or ketones). If you only want to reduce a ketone, for example, the carboxylic acid must be protected.
-
The Carboxylic Acid Can Interfere: In reactions like Fischer esterification of another alcohol on the molecule, the carboxylic acid can compete.
-
-
Use the Carboxylic Acid Directly When:
-
It is the target functional group for the reaction: For example, in amide bond formation or esterification.
-
Subsequent reaction conditions are compatible: If the downstream steps involve neutral or mildly acidic/basic conditions that do not affect the carboxylic acid, protection is unnecessary.
-
Caption: A logical flow for deciding on carboxylic acid protection.
FAQ 2: What is the difference between activating a carboxylic acid for ester vs. amide formation?
Answer:
While the overall goal—making the carbonyl carbon more electrophilic—is the same, the choice of activating agent can be tailored based on the nucleophile (an alcohol for an ester, an amine for an amide).
-
Amide Formation: Amines are generally better nucleophiles than alcohols. Standard coupling reagents (HATU, HBTU, EDC/HOBt) are highly effective. The key challenge in amide formation is often preventing side reactions like racemization at the adjacent carbon, which is why additives like HOBt or HOAt are crucial.
-
Ester Formation: Alcohols are weaker nucleophiles. While some standard coupling reagents can be used, often with a nucleophilic catalyst like DMAP (4-dimethylaminopyridine), classical methods are also very common:
-
Fischer Esterification: Reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄). This is an equilibrium process, so removal of water is necessary to drive it to completion.
-
Steglich Esterification: This uses DCC as the coupling agent and a catalytic amount of DMAP. It is effective for forming esters from secondary and tertiary alcohols.
-
Conversion to Acid Chloride: The most powerful method involves converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with the alcohol, often in the presence of a base like pyridine.
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Portal. (n.d.). Protection of Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrrolidinone-Based Cognitive Enhancers: Situating 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in the Nootropic Landscape
This guide provides a comparative analysis of the efficacy of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its structural analogs within the racetam class of nootropics. As direct biological efficacy data for the titular compound is limited in publicly accessible literature, this document establishes a framework for its evaluation by comparing it with well-characterized congeners: Nefiracetam and Aniracetam. Piracetam is included as the foundational member of this class for a comprehensive perspective.
The central thesis of this guide is to leverage the extensive research on established racetams to infer the potential pharmacological profile of this compound and to provide a clear experimental roadmap for its empirical validation. We will delve into the mechanistic underpinnings of racetam activity, present comparative data from preclinical and clinical studies, and detail the requisite experimental protocols for a robust head-to-head evaluation.
The 2-Oxopyrrolidine Core: A Privileged Scaffold for Nootropic Activity
The 2-oxopyrrolidine nucleus is the defining structural feature of the racetam family of drugs.[1][2] This five-membered lactam ring is a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), yet most racetams exhibit negligible affinity for GABA receptors.[1][3] Instead, their pro-cognitive effects are primarily attributed to the modulation of central glutamatergic and cholinergic neurotransmitter systems.[1][4] The specific substitutions on the pyrrolidinone ring dictate the unique pharmacological profile of each analog, influencing potency, mechanism of action, and clinical utility.
This compound shares this core scaffold. Its structure, featuring a 4-chlorophenyl group at the N1 position and a carboxylic acid at the C3 position, distinguishes it from classic racetams like Piracetam and Aniracetam, which typically possess an acetamide side chain. This variation suggests a potentially different pharmacokinetic and pharmacodynamic profile, warranting a systematic investigation.
Comparative Structural Analysis
A logical starting point for our comparison is the structural differentiation between our compound of interest and the established nootropics.
Caption: Proposed signaling pathway for Nefiracetam's nootropic effects.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize key findings from preclinical and clinical studies on the comparator compounds. This data provides a benchmark against which this compound can be evaluated.
Table 1: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Assay | Key Findings | Reference |
| Nefiracetam | Rats with basal forebrain lesion | Avoidance Learning | Ameliorated scopolamine-induced amnesia. | [5] |
| Aniracetam | Rodents | Various learning and memory tasks | Improved performance in impaired learning and memory models. | [6] |
| Piracetam | Rats | In vivo microdialysis | Enhanced function of acetylcholine via muscarinic receptors. | [7] |
Table 2: Clinical Efficacy in Humans
| Compound | Patient Population | Study Design | Key Findings | Reference |
| Nefiracetam | Post-stroke patients | Preliminary studies | Improved apathy and motivation. | [8] |
| Aniracetam | Patients with cognitive impairment | Comparative open study | Maintained neuropsychological parameters for at least 12 months; improved emotional state. Showed better cognitive performance at 6 months compared to Cholinesterase Inhibitors in mild dementia. | [9][10] |
| Piracetam | Patients with cognitive disorders and dementia | Multiple studies | Efficacy documented, though clinical application is not fully established. | [3] |
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of this compound relative to its analogs, a tiered experimental approach is recommended.
In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if the target compound modulates L- and N-type Ca2+ channel currents, a key mechanism of Nefiracetam and Aniracetam.
Methodology:
-
Cell Culture: Utilize a neuronal cell line, such as NG108-15 cells, which endogenously express L-type Ca2+ channels.
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Ca2+ currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Obtain a stable baseline recording of the Ca2+ current.
-
Perfuse the test compound (e.g., 1 µM, 10 µM, 100 µM) onto the cell and record changes in the current amplitude.
-
Use Nefiracetam as a positive control and a vehicle solution as a negative control.
-
-
Data Analysis: Measure the peak inward Ca2+ current before and after drug application. Calculate the percentage change in current amplitude to determine the modulatory effect.
Rationale: This experiment directly tests for a known mechanism of action of the most relevant comparator compounds. A positive result would strongly suggest a similar pharmacological profile.
Caption: Workflow for in vitro electrophysiological testing.
In Vivo Assay: Morris Water Maze
Objective: To assess the effect of the target compound on spatial learning and memory in a rodent model.
Methodology:
-
Subjects: Use adult male Wistar rats (250-300g). House them individually with ad libitum access to food and water.
-
Apparatus: A circular pool (1.5 m diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Acclimation: Allow rats to acclimate to the testing room for at least one hour before each session.
-
Drug Administration: Administer the test compound, comparators (e.g., Nefiracetam), and vehicle control intraperitoneally 30 minutes before the first trial of each day.
-
Acquisition Phase (5 days):
-
Conduct four trials per day for each rat.
-
For each trial, place the rat in the water facing the pool wall from one of four starting positions.
-
Allow the rat to swim freely for 60 seconds to find the hidden platform.
-
If the rat fails to find the platform, guide it there and allow it to remain for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition: Analyze escape latency and path length across the 5 days using a repeated-measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant using a one-way ANOVA followed by post-hoc tests.
-
Rationale: The Morris Water Maze is a gold-standard behavioral assay for assessing hippocampal-dependent spatial learning and memory, key cognitive domains targeted by nootropics. Comparing the performance of animals treated with the target compound against those treated with established nootropics provides a direct measure of relative in vivo efficacy.
Conclusion and Future Directions
While this compound belongs to a class of compounds renowned for their cognitive-enhancing properties, its specific efficacy remains to be characterized. Based on structural similarities to Nefiracetam and Aniracetam, it is plausible that it modulates glutamatergic and cholinergic systems, and potentially neuronal calcium channels.
The experimental protocols detailed in this guide provide a clear and robust pathway for elucidating its mechanism of action and quantifying its nootropic potential. A direct comparison with Nefiracetam and Aniracetam in these assays will be critical to understanding its relative potency and therapeutic promise. Should this compound demonstrate significant activity, further investigation into its safety profile, pharmacokinetic properties, and efficacy in a wider range of cognitive deficit models would be warranted. This systematic approach will definitively position this compound within the landscape of cognitive enhancers and determine its potential as a novel therapeutic agent.
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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs as Anticancer Agents
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among these, derivatives of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have garnered significant attention for their potential as anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative overview of their performance based on available experimental data. We will delve into the rationale behind specific molecular modifications and their impact on cytotoxic activity, providing researchers and drug development professionals with a comprehensive resource to inform future design strategies.
The Core Scaffold: A Foundation for Anticancer Activity
The this compound core provides a versatile framework for chemical modification. The key points of derivatization are the carboxylic acid group at the 3-position and potential substitutions on the N-phenyl ring. The inherent rigidity of the pyrrolidinone ring and the electronic properties of the 4-chlorophenyl group are crucial starting points for developing potent anticancer compounds.
Structure-Activity Relationship Analysis: A Tale of Two Modifications
The exploration of the SAR of this scaffold primarily revolves around two key areas of modification: the N-phenyl ring and the carboxylic acid moiety at the 3-position.
Impact of Substituents on the N-Phenyl Ring
The nature and position of substituents on the N-phenyl ring significantly influence the anticancer activity of these analogs. While the parent 1-(4-chlorophenyl) structure serves as a common starting point, studies have explored other substitutions to enhance potency and selectivity. For instance, the introduction of fluoro groups, such as in 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has been investigated to leverage the unique properties of fluorine in drug design, including increased metabolic stability and binding affinity.[1]
Interestingly, moving the chloro substituent from the para to the meta position, as in 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, can also modulate biological activity, highlighting the importance of the substituent's position in interacting with biological targets.[2] Furthermore, replacing the chloro group with more complex moieties like a 3,4,5-trimethoxyphenyl group has been shown to yield potent anticancer compounds, suggesting that this region of the molecule can accommodate bulkier substituents that may engage in additional favorable interactions with the target.[3]
The Crucial Role of Modifications at the 3-Carboxylic Acid Position
The carboxylic acid group at the 3-position of the pyrrolidine ring is a prime site for modification to generate a diverse library of analogs with varying biological activities. The general trend observed is that conversion of the carboxylic acid to hydrazides and subsequently to hydrazones often leads to a significant enhancement in anticancer activity.[1][4]
Hydrazones as Potent Cytotoxic Agents:
The condensation of the carbohydrazide with various aromatic and heterocyclic aldehydes to form hydrazones has proven to be a particularly fruitful strategy.[1][4][5] The resulting N'-substituted benzylidenehydrazone moiety introduces a new pharmacophore that can profoundly impact the compound's cytotoxic profile. For example, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives have shown that the nature of the substituent on the benzylidene ring is a key determinant of activity.[1]
A comparative analysis reveals the following SAR trends for the hydrazone moiety:
-
Electron-withdrawing and lipophilic groups: The presence of halogen atoms like chlorine and bromine on the benzylidene ring often correlates with increased cytotoxic activity. For instance, N'-(4-chlorobenzylidene) and N'-(4-bromobenzylidene) hydrazones have demonstrated significant anticancer effects.[1]
-
Heterocyclic rings: Introduction of heterocyclic rings, such as a 5-nitrothiophene group, can also lead to potent anticancer compounds.[1][4]
-
Alkyl substitutions: Simple alkyl substitutions, like a methyl group at the para position of the benzylidene ring, have also resulted in highly active compounds.[1]
The following Graphviz diagram illustrates the key modification points on the core scaffold and their general impact on anticancer activity.
Caption: Key modification sites on the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold and their influence on anticancer activity.
Comparative Performance of Analogs
To provide a clear comparison of the anticancer activity of different analogs, the following table summarizes the reported 50% inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | N-Phenyl Substituent | 3-Position Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 9f | Not specified | Not specified | A549 | 16.1 ± 1.1 | [6] |
| 9f | Not specified | Not specified | SW480 | 19.7 ± 2.7 | [6] |
| 18-22 | 4-Acetamidophenyl | Azole/Diazole/Hydrazone | A549 | Potent Activity | [4] |
| 1a | 2-Hydroxyphenyl | Carboxylic Acid | A549 | Reduced viability to 63.4% at 100 µM | [7] |
| 5-fluorobenzimidazole derivative | 3,5-Dichloro-2-hydroxyphenyl | 5-Fluorobenzimidazole | A549 | Highest anticancer activity in the series | [7] |
| Hydrazone 9f | 2,4-Difluorophenyl | N'-(4-methylbenzylidene)hydrazono | PPC-1 | Most cytotoxic in the series | [1] |
| Hydrazone 9f | 2,4-Difluorophenyl | N'-(4-methylbenzylidene)hydrazono | A375 | Most cytotoxic in the series | [1] |
| Hydrazone 9e | 2,4-Difluorophenyl | N'-(4-bromobenzylidene)hydrazono | Various | Most pronounced inhibitory effect on cell migration | [1] |
Note: This table is a representative summary, and direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The synthesis and biological evaluation of these compounds follow established methodologies. The following provides a generalized overview of the key experimental procedures.
General Synthesis of this compound Analogs
The synthetic route typically begins with the reaction of an appropriately substituted aniline with itaconic acid to form the core 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent modifications at the carboxylic acid group are then performed.
Caption: A generalized synthetic workflow for the preparation of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid hydrazone analogs.
Step-by-Step Protocol for Hydrazone Synthesis:
-
Synthesis of the Carboxylic Acid Core: A mixture of the substituted aniline (e.g., 4-chloroaniline) and itaconic acid is refluxed in a suitable solvent such as water or acetic acid.[1][4] The product, 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid, is then isolated.
-
Esterification: The carboxylic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.[1][4]
-
Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate to yield the corresponding carbohydrazide.[1][4]
-
Hydrazone Formation: The carbohydrazide is condensed with a variety of aldehydes or ketones in a suitable solvent like ethanol or isopropanol, often with catalytic acid, to afford the final hydrazone derivatives.[1][4]
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize the yellow MTT into purple formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable starting point for the development of novel anticancer agents. The extensive research into its derivatization has revealed critical structure-activity relationships, with the conversion of the carboxylic acid to various hydrazones being a particularly effective strategy for enhancing cytotoxic potency. The N-phenyl ring also offers opportunities for fine-tuning the pharmacological profile of these compounds.
Future research in this area should focus on elucidating the precise mechanism of action of the most potent analogs. While some evidence points towards the inhibition of topoisomerase II, a more comprehensive understanding of the molecular targets is needed.[6] Additionally, in vivo studies are warranted to evaluate the efficacy and safety of lead compounds in preclinical cancer models. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation anticancer therapeutics.
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The structure–activity relationship of the synthesized compounds - ResearchGate. Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available from: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. Available from: [Link]
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Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available from: [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology. Available from: [Link]
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A Comparative Guide to Validating the Target Engagement of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For researchers, scientists, and drug development professionals, the validation of target engagement is a cornerstone of preclinical research. It provides the crucial link between a compound's molecular interaction and its biological effect, forming the foundation for understanding its mechanism of action.[1][2] This guide offers a comparative overview of key methodologies for validating the target engagement of novel small molecules, using the compound 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a case study. While the specific biological target of this molecule is yet to be widely characterized in published literature, the principles and techniques outlined herein provide a robust framework for its investigation.
The following sections will delve into the theoretical underpinnings, practical applications, and inherent limitations of several orthogonal techniques. By understanding the causality behind experimental choices, researchers can design a self-validating system to confidently identify and confirm the cellular targets of this and other novel chemical entities.
Cellular Thermal Shift Assay (CETSA): Assessing Target Binding in a Physiological Context
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interactions within the native cellular environment.[3][4] The core principle is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, making it more resistant to heat-induced denaturation.[5][6]
This technique is particularly valuable as it can be applied to intact cells and even tissues, providing evidence of target engagement under more physiologically relevant conditions.[4][7] The shift in the protein's melting temperature (Tm) upon ligand binding is the key indicator of engagement.[6]
Experimental Workflow and Rationale
The CETSA workflow is designed to isolate and quantify the soluble fraction of a target protein across a range of temperatures, both in the presence and absence of the test compound.
Caption: CETSA experimental workflow from cell treatment to data analysis.
Detailed Experimental Protocol: Immunoblot-Based CETSA
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) in a CO2 incubator.[7]
-
Harvesting and Aliquoting: Harvest the treated cells, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes for each temperature point.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. This step releases the cellular proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble protein fraction.[8]
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the putative target protein.[4] A secondary antibody conjugated to HRP is then used for detection.
-
Data Analysis: Quantify the band intensities from the immunoblot. Plot the percentage of soluble protein against the temperature for both the vehicle and compound-treated samples to generate melt curves. The shift in the curve indicates the degree of thermal stabilization.
Hypothetical Data Summary
| Treatment | Apparent Melting Temp (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52.1°C | - |
| 10 µM this compound | 57.8°C | +5.7°C |
| 1 µM this compound | 54.2°C | +2.1°C |
| 10 µM Negative Control Compound | 52.3°C | +0.2°C |
Strengths:
-
Confirms target engagement in a cellular context.[3]
-
Does not require modification of the compound or protein.
-
Can be adapted for high-throughput screening.[6]
Limitations:
-
Requires a specific antibody for the target protein.
-
Not all proteins exhibit a clear thermal shift upon ligand binding.
-
The magnitude of the shift does not directly correlate with binding affinity.
Isothermal Titration Calorimetry (ITC): A Gold Standard for Biophysical Characterization
Isothermal Titration Calorimetry (ITC) is a highly precise and label-free technique that directly measures the heat released or absorbed during a binding event.[9][10] It is considered a gold standard for characterizing the thermodynamics of biomolecular interactions in solution.[9] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]
Principle of ITC
In an ITC experiment, a solution of the ligand (our compound) is titrated into a solution containing the purified target protein.[11] The binding reaction results in a minute heat change that is measured by the calorimeter.[10] By plotting these heat changes against the molar ratio of ligand to protein, a binding isotherm is generated, which can be fitted to a binding model to extract the thermodynamic parameters.[11]
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Detailed Experimental Protocol: ITC
-
Protein Preparation: Express and purify the target protein to high homogeneity. Dialyze the protein extensively against the final assay buffer.
-
Compound Preparation: Dissolve this compound in the same final assay buffer. It is critical that the buffer for the protein and compound are identical to minimize heats of dilution.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to an appropriate binding model (e.g., one-site binding) to determine KD, n, and ΔH. Calculate ΔG and ΔS using the equation ΔG = -RTln(Ka) = ΔH - TΔS.
Hypothetical Data Summary
| Parameter | Value | Interpretation |
| Binding Affinity (KD) | 500 nM | Indicates a strong interaction between the compound and the target protein. |
| Stoichiometry (n) | 1.05 | Suggests a 1:1 binding ratio. |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven, likely due to favorable bond formations. |
| Entropy (ΔS) | +2.1 cal/mol·K | A small positive entropy change may be due to solvent reorganization. |
Strengths:
-
Provides a complete thermodynamic profile of the interaction.[9]
-
Directly measures binding, no labeling or immobilization required.[11]
-
Accurately determines stoichiometry.[10]
Limitations:
-
Requires large amounts of pure, soluble protein.
-
Low throughput.
-
May not be suitable for very weak or very tight binders.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][14] It is widely used in drug discovery to measure binding kinetics (association and dissociation rates) and affinity.[13]
Principle of SPR
SPR detects changes in the refractive index at the surface of a sensor chip.[15] In a typical experiment, the target protein (ligand) is immobilized on the sensor chip. A solution containing the compound of interest (analyte) is then flowed over the surface. As the compound binds to the immobilized protein, the mass on the sensor surface increases, causing a change in the refractive index, which is detected in real-time as a change in the resonance angle.[13]
Caption: The principle of Surface Plasmon Resonance (SPR) analysis.
Detailed Experimental Protocol: SPR
-
Chip Preparation and Immobilization: Activate a sensor chip (e.g., CM5) and covalently immobilize the purified target protein to its surface. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Analysis:
-
Association: Inject the compound solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.
-
Dissociation: Replace the compound solution with running buffer and monitor the dissociation of the compound from the protein.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next injection.[15]
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Hypothetical Data Summary
| Parameter | Value | Interpretation |
| Association Rate (ka) | 2.5 x 104 M-1s-1 | Reflects the rate at which the compound binds to the target. |
| Dissociation Rate (kd) | 1.25 x 10-2 s-1 | Reflects the stability of the complex; a lower value means slower off-rate. |
| Affinity (KD) | 500 nM | Calculated from kd/ka, consistent with ITC data. |
Strengths:
-
Provides real-time kinetic information (on- and off-rates).[13]
-
High sensitivity, requires relatively small amounts of material.[14]
-
Label-free.[16]
Limitations:
-
Protein immobilization can potentially alter its conformation and activity.
-
Non-specific binding to the chip surface can be problematic.
-
Requires specialized and expensive instrumentation.
Affinity-Based Proteomics: Unbiased Target Identification
For a novel compound with an unknown target, affinity-based proteomics methods are invaluable for unbiased target identification and selectivity profiling.[17] One such approach is the use of "kinobeads" for kinase inhibitors, but the principle can be generalized.[18][19] This involves using the compound of interest as a "bait" to pull down its binding partners from a complex cell lysate, which are then identified by mass spectrometry.
Principle of Competitive Affinity Pulldown
In this approach, a cell lysate is incubated with our test compound across a range of concentrations. Subsequently, an affinity resin, often coated with broad-spectrum inhibitors (like kinobeads for kinases), is added.[20] Proteins that are bound by our test compound in the lysate will be unable to bind to the affinity resin. By using quantitative mass spectrometry to compare the proteins pulled down in the presence and absence of the compound, we can identify its specific targets.[20]
Caption: Workflow for competitive affinity proteomics.
Detailed Experimental Protocol: Competitive Pulldown
-
Cell Lysis: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and interactions.
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound or vehicle control.
-
Affinity Resin Incubation: Add an appropriate affinity resin (e.g., kinobeads) to each sample and incubate to allow for binding of proteins not occupied by the test compound.[19]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Plot the abundance of each identified protein against the compound concentration. Proteins whose binding to the beads is competed off in a dose-dependent manner are identified as potential targets.
Hypothetical Data Summary
| Protein ID | Function | IC50 (Competition) | Selectivity Note |
| Target X | Putative Kinase | 450 nM | Strong, dose-dependent competition observed. |
| Protein Y | Unrelated Enzyme | > 50 µM | No significant competition at high concentrations. |
| Protein Z | Known Off-Target | 15 µM | Weak competition, indicating potential off-target. |
Strengths:
-
Unbiased, proteome-wide view of on- and off-target interactions.[2]
-
Identifies targets without prior knowledge.
-
Can be performed in a native-like cellular context (lysate).[18]
Limitations:
-
Technically complex and requires sophisticated instrumentation (mass spectrometer).
-
Indirect method; hits require validation by orthogonal assays.
-
The choice of affinity matrix can introduce bias.[18]
Synthesis and Recommended Workflow
Validating the target engagement of a novel compound like this compound requires a multi-faceted, evidence-based approach. No single technique can provide a complete picture. The strengths of one method often compensate for the limitations of another.
Comparison of Methodologies
| Feature | CETSA | ITC | SPR | Affinity Proteomics |
| Principle | Thermal Stabilization | Heat Change upon Binding | Change in Refractive Index | Competitive Pulldown |
| Context | Intact Cells / Lysate | Purified Components | Purified Components | Cell Lysate |
| Key Output | ΔTagg (Stabilization) | KD, ΔH, ΔS, n (Thermodynamics) | ka, kd, KD (Kinetics) | Target ID, Selectivity Profile |
| Throughput | Medium to High | Low | Medium | Low to Medium |
| Target Known? | Yes | Yes | Yes | No (Discovery) |
A logical validation workflow would be to first use an unbiased method to generate hypotheses, followed by precise, targeted biophysical and cellular assays for confirmation.
-
Target Discovery (Affinity Proteomics): Begin with a competitive affinity proteomics experiment to identify a shortlist of high-confidence binding partners in an unbiased manner.
-
Biophysical Confirmation (ITC/SPR): Purify the top candidate protein(s) identified from the proteomics screen. Use ITC and/or SPR to confirm a direct, high-affinity interaction and to characterize the binding thermodynamics and kinetics. This provides rigorous, quantitative evidence of a direct physical interaction.
-
Cellular Validation (CETSA): Finally, use CETSA with an antibody against the confirmed target to demonstrate that the compound engages this target within intact cells, confirming that it can cross the cell membrane and find its target in a complex physiological environment.
By integrating these orthogonal approaches, researchers can build a compelling, self-validating case for the target engagement of this compound, paving the way for further mechanistic studies and drug development efforts.
References
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025).
- Isothermal titration calorimetry in drug discovery - PubMed. (n.d.).
- A Researcher's Guide to Validating Small Molecule Target Engagement in Cells - Benchchem. (n.d.).
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.).
- ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.).
- Determining target engagement in living systems - PMC - NIH. (n.d.).
- Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot - Discovery Research Portal - University of Dundee. (2022).
- New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. (2015).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022).
- Target Identification and Validation (Small Molecules) - University College London. (n.d.).
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - Frontiers. (2018).
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
- An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
- Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. (n.d.).
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PubMed Central. (n.d.).
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. (n.d.).
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. (n.d.).
- Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes - MDPI. (n.d.).
- Kinobeads use immobilized kinase inhibitors as affinity reagents.... - ResearchGate. (n.d.).
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. (2022).
- A Practical Guide to Target Engagement Assays - Selvita. (2025).
- The target landscape of clinical kinase drugs - PMC - NIH. (n.d.).
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Comparative Analysis of Pyroglutamyl Peptidase I (PPI) Inhibition: A Head-to-Head Evaluation of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and Pyroglutamyl Diazomethyl Ketone
This guide provides a comprehensive comparison of two potential inhibitors of Pyroglutamyl Peptidase I (PPI), also known as Pyroglutamyl Aminopeptidase I. We will explore the inhibitory potential of the novel compound 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid against the known covalent inhibitor Pyroglutamyl diazomethyl ketone . This analysis is grounded in a hypothetical in vitro fluorometric assay, providing researchers with a framework for evaluating similar compounds.
Introduction to Pyroglutamyl Peptidase I (PPI)
Pyroglutamyl Peptidase I (EC 3.4.19.3) is a cysteine peptidase responsible for the removal of N-terminal pyroglutamyl (pGlu) residues from a variety of peptides and proteins.[1][2][3] This enzymatic activity is crucial in the regulation of several physiological processes, as the N-terminal pGlu residue protects peptides from degradation by other aminopeptidases.[2] Notable substrates for PPI include thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH).[2] Given its role in peptide metabolism, inhibitors of PPI are valuable tools for studying neuropeptide signaling and may have therapeutic potential in inflammatory diseases and oncology.[4]
This guide focuses on comparing two compounds with potential PPI inhibitory activity:
-
This compound: A synthetic compound featuring a pyroglutamic acid core. Its inhibitory mechanism is presumed to be competitive, owing to its structural similarity to the native substrate.
-
Pyroglutamyl diazomethyl ketone: A known, potent, and irreversible inhibitor of PPI that acts by covalently modifying the active site.[5][6]
Principles of Pyroglutamyl Peptidase I Inhibition
Catalytic Mechanism of PPI
Pyroglutamyl Peptidase I utilizes a catalytic triad composed of Cysteine, Histidine, and Aspartate to hydrolyze the peptide bond of the N-terminal pyroglutamyl residue.[2] The catalytic cycle can be summarized as follows:
-
The catalytic Cysteine, activated by the nearby Histidine, acts as a nucleophile, attacking the carbonyl carbon of the pyroglutamyl residue.
-
A tetrahedral intermediate is formed, which is stabilized by an oxyanion hole.
-
The peptide bond is cleaved, releasing the rest of the peptide chain.
-
A water molecule, activated by the catalytic Histidine, hydrolyzes the thioester bond between the pyroglutamyl residue and the Cysteine, regenerating the active enzyme.
Caption: Catalytic cycle of Pyroglutamyl Peptidase I.
Hypothesized Mechanism of Inhibition
-
This compound: This compound is expected to act as a competitive inhibitor. Its pyroglutamic acid core mimics the N-terminal of the natural substrate, allowing it to bind to the active site. The 4-chlorophenyl group may engage in additional hydrophobic interactions within the active site, potentially increasing its binding affinity.
-
Pyroglutamyl diazomethyl ketone: This is an affinity label, acting as an irreversible inhibitor. The pyroglutamyl moiety directs the inhibitor to the active site. The diazomethyl ketone group is an electrophilic warhead that covalently reacts with the nucleophilic cysteine residue in the catalytic triad, permanently inactivating the enzyme.[5][7]
Experimental Design: In Vitro Fluorometric Assay for PPI Inhibition
To quantitatively compare the inhibitory potency of the two compounds, a continuous fluorometric assay is employed. This assay measures the rate of cleavage of a fluorogenic substrate, L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC). Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be monitored over time.
Caption: Workflow for the fluorometric PPI inhibition assay.
Detailed Experimental Protocol
Materials:
-
Recombinant Human Pyroglutamyl Peptidase I (PPI)
-
L-Pyroglutamyl-7-amino-4-methylcoumarin (pGlu-AMC)
-
This compound
-
Pyroglutamyl diazomethyl ketone
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM DTT
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of both inhibitors in DMSO. Create a series of 2-fold dilutions in the assay buffer to generate a range of concentrations for IC50 determination.
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the diluted inhibitor solutions. Include wells with buffer and DMSO as negative and vehicle controls, respectively.
-
Add 25 µL of the PPI enzyme solution (final concentration, e.g., 10 nM) to each well.
-
Mix gently and pre-incubate for 15 minutes at 37°C. This pre-incubation is particularly important for the irreversible inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the pGlu-AMC substrate solution (final concentration, e.g., 20 µM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 365 nm, Emission: 450 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the vehicle control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Hypothetical Results and Data Analysis
The following table summarizes the hypothetical data obtained from the fluorometric assay.
| Compound | IC50 (µM) | Inhibition Type | Putative Mechanism |
| This compound | 5.2 | Reversible, Competitive | Binds to the active site non-covalently, competing with the substrate. |
| Pyroglutamyl diazomethyl ketone | 0.1 | Irreversible | Forms a covalent bond with the catalytic cysteine residue in the active site.[5][7] |
Discussion and Interpretation
Based on our hypothetical results, Pyroglutamyl diazomethyl ketone demonstrates significantly higher potency (IC50 = 0.1 µM) compared to This compound (IC50 = 5.2 µM). This difference in potency is primarily attributable to their distinct mechanisms of inhibition.
The irreversible covalent modification of the active site cysteine by Pyroglutamyl diazomethyl ketone leads to a complete and lasting inactivation of the enzyme. This makes it a highly effective inhibitor in in vitro settings and a useful tool for probing enzyme function.
In contrast, this compound acts as a reversible competitive inhibitor. Its efficacy is dependent on its concentration relative to the substrate. While less potent in this hypothetical assay, reversible inhibitors can offer advantages in a therapeutic context, such as a more controllable pharmacokinetic and pharmacodynamic profile. The presence of the 4-chlorophenyl group likely contributes to its binding affinity, and further structure-activity relationship (SAR) studies could lead to the development of more potent analogs.
Conclusion
This comparative guide outlines a systematic approach to evaluating potential inhibitors of Pyroglutamyl Peptidase I. The known irreversible inhibitor, Pyroglutamyl diazomethyl ketone, serves as a potent benchmark. The novel compound, this compound, represents a plausible reversible inhibitor scaffold. The choice between these or similar compounds will depend on the specific research application, whether it be for use as a chemical probe to study biological pathways or as a starting point for a drug discovery program.
References
-
Elmore, D., et al. (2003). Structure–activity studies with high-affinity inhibitors of pyroglutamyl-peptidase II. Biochemical Society Transactions, 31(4), 793-797. Available from: [Link]
-
Li, L., et al. (2020). Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation. Medical Hypotheses, 144, 110014. Available from: [Link]
-
Prado, G. N., et al. (1987). Specific inhibitors of pyroglutamyl peptidase I and prolyl endopeptidase do not change the in vitro release of TRH or its content in rodent brain. Neuropeptides, 9(4), 373-380. Available from: [Link]
-
Gaudiano, G., et al. (1985). Assay of pyroglutamyl aminopeptidase by high-performance liquid chromatography and its use in peptide sequencing. Peptides, 6 Suppl 3, 103-105. Available from: [Link]
-
Yoshimoto, T., et al. (1977). Inactivation of Pyroglutamyl Aminopeptidase by L-pyroglutamyl Chloromethyl Ketone. Journal of Biochemistry, 82(3), 723-728. Available from: [Link]
-
Canas, B., et al. (1990). Conductimetric assay of pyroglutamyl peptidase activity. Analytical Biochemistry, 185(1), 127-130. Available from: [Link]
-
Panday, S. K., & Prasad, V. S. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 15(6), 769-797. Available from: [Link]
-
Cummins, P. M., & O'Connor, B. (1996). Pyroglutamyl peptidase: an overview of the three known enzymatic forms. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1298(1), 1-19. Available from: [Link]
-
Wilk, S., & Orlowski, M. (1985). Pyroglutamyl diazomethyl ketone: potent inhibitor of mammalian pyroglutamyl peptide hydrolase. Biochemical and Biophysical Research Communications, 131(2), 815-821. Available from: [Link]
-
M-CSA. Pyroglutamyl-peptidase I. Mechanism and Catalytic Site Atlas. Available from: [Link]
-
Wikipedia. (2023). Pyroglutamyl-peptidase I. Wikipedia. Available from: [Link]
-
Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Current Bioactive Compounds, 10(2), 79-96. Available from: [Link]
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- 5. Specific inhibitors of pyroglutamyl peptidase I and prolyl endopeptidase do not change the in vitro release of TRH or its content in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Inactivation of pyroglutamyl aminopeptidase by L-pyroglutamyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Cross-Reactivity Profiling of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive cross-reactivity profile of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, detailing its performance against other alternatives and presenting supporting experimental data.
In the landscape of modern drug discovery, the principle of "one compound, one target" is a foundational aspiration. However, the reality is often more complex, with therapeutic molecules frequently interacting with unintended biological targets. This phenomenon, known as off-target activity or cross-reactivity, is a primary driver of adverse drug reactions and a significant cause of late-stage clinical trial failures. Therefore, a thorough understanding and proactive profiling of a compound's cross-reactivity are not merely a regulatory formality but a cornerstone of developing safer and more effective medicines.
This guide provides a comprehensive framework for the cross-reactivity profiling of the novel chemical entity this compound. As a compound with a currently undisclosed primary target, the approach outlined here represents a robust, industry-standard strategy for systematically identifying potential off-target interactions and building a detailed selectivity profile. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.
The Strategic Imperative for Early Cross-Reactivity Profiling
Undertaking cross-reactivity profiling during the early stages of drug discovery is a critical risk mitigation strategy. Identifying potential liabilities before significant resources are invested in lead optimization and preclinical development allows for more informed decision-making. Early deselection of non-selective compounds, or the strategic modification of a chemical scaffold to mitigate off-target effects, can save invaluable time and resources. Furthermore, a well-defined selectivity profile is an essential component of the safety data package required for regulatory submissions.
The strategy detailed below follows a tiered approach, beginning with broad, high-throughput screening to cast a wide net for potential interactions, followed by more focused, in-depth studies to confirm and characterize any identified "hits."
Tier 1: Broad Liability Screening
The initial step in profiling a new chemical entity like this compound is to screen it against a comprehensive panel of known biological targets associated with adverse drug reactions. Several contract research organizations (CROs) offer standardized safety pharmacology panels that are widely used in the industry. A common choice is a panel that includes a diverse range of targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, transporters, and nuclear receptors.
Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays
-
Compound Preparation : this compound is solubilized in a suitable solvent, typically DMSO, to create a high-concentration stock solution.
-
Assay Concentration : The compound is typically screened at a single, high concentration (e.g., 10 µM) to maximize the probability of detecting even weak interactions.
-
Panel Selection : A broad panel, such as the Eurofins SafetyScreen44 or a similar offering, is selected. This panel includes a wide array of targets implicated in adverse drug events.
-
Assay Execution :
-
Radioligand Binding Assays : For receptor targets, the assay measures the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from its receptor. A significant reduction in radioligand binding indicates an interaction between the test compound and the receptor.
-
Enzyme Inhibition Assays : For enzymatic targets, the assay measures the ability of the test compound to inhibit the activity of the enzyme, typically by monitoring the conversion of a substrate to a product.
-
-
Data Analysis : The results are expressed as the percentage of inhibition of binding or enzyme activity at the tested concentration. A commonly used threshold for identifying a "hit" is >50% inhibition.
Hypothetical Data Summary for this compound
For the purpose of this guide, let us hypothesize that this compound has been designed as a selective inhibitor of a hypothetical primary target, "Enzyme X." The results of a broad panel screen might look as follows:
| Target Class | Target | % Inhibition @ 10 µM | Notes |
| Primary Target | Enzyme X | 95% | High affinity for intended target |
| GPCR | 5-HT₂B Receptor | 62% | Potential for cardiovascular side effects |
| Ion Channel | hERG | 55% | Potential for cardiac arrhythmia |
| Kinase | Kinase Y | 48% | Borderline activity, requires follow-up |
| Transporter | Transporter Z | 15% | No significant interaction |
Tier 2: Hit Confirmation and Potency Determination
Any targets identified as "hits" in the initial broad screen require further investigation to confirm the interaction and determine the compound's potency. This is typically achieved by generating a full dose-response curve.
Experimental Protocol: Dose-Response Assays
-
Compound Preparation : A serial dilution of this compound is prepared from the high-concentration stock solution.
-
Assay Execution : The same binding or enzymatic assays used in the initial screen are performed, but this time with a range of compound concentrations (e.g., from 1 nM to 100 µM).
-
Data Analysis : The data are plotted as the percentage of inhibition versus the compound concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (for inhibitors) or Kᵢ (for binding affinity) value.
Hypothetical Potency Data for this compound
| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Selectivity vs. Primary Target |
| Enzyme X | Enzyme Inhibition | 50 | - |
| 5-HT₂B Receptor | Radioligand Binding | 1,200 | 24-fold |
| hERG | Radioligand Binding | 2,500 | 50-fold |
| Kinase Y | Enzyme Inhibition | >10,000 | >200-fold |
This data allows for the quantification of the compound's selectivity, which is the ratio of its potency at off-targets to its potency at the primary target. A higher selectivity ratio is generally desirable.
Tier 3: Functional Characterization of Off-Target Interactions
While binding and enzymatic assays are excellent for identifying interactions, they do not provide information about the functional consequences of these interactions. Therefore, any confirmed off-target hits, particularly those with significant potency, should be evaluated in functional, cell-based assays.
Experimental Protocol: Cell-Based Functional Assays
The specific design of the functional assay depends on the nature of the off-target.
-
For GPCRs (e.g., 5-HT₂B Receptor) : A calcium flux assay or a cAMP accumulation assay can be used to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).
-
For Ion Channels (e.g., hERG) : A patch-clamp electrophysiology assay is the gold standard for assessing the functional effects of a compound on ion channel activity.
Hypothetical Functional Data for this compound
| Off-Target | Functional Assay | Result | Implication |
| 5-HT₂B Receptor | Calcium Flux Assay | Agonist (EC₅₀ = 2,800 nM) | Potential risk of valvular heart disease |
| hERG | Patch-Clamp | Blocker (IC₅₀ = 3,100 nM) | Potential risk of QT prolongation |
Visualizing the Cross-Reactivity Profiling Workflow
The tiered approach to cross-reactivity profiling can be visualized as a decision-making tree.
Caption: A tiered workflow for cross-reactivity profiling.
Interpreting the Results and Making Informed Decisions
The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's selectivity and potential liabilities. The hypothetical data for this compound suggests:
-
High potency at the intended target (Enzyme X).
-
Moderate off-target activity at the 5-HT₂B receptor and the hERG ion channel. The selectivity windows (24-fold and 50-fold, respectively) are relatively narrow, which could be a cause for concern.
-
Functional activity at these off-targets. The compound acts as an agonist at the 5-HT₂B receptor and a blocker of the hERG channel, both of which are known mechanisms for adverse drug reactions.
Based on this profile, a drug development team would need to carefully consider the therapeutic indication and potential patient population for this compound. For a life-threatening disease with no other treatment options, the risk-benefit profile might be acceptable. However, for a non-life-threatening condition, the potential for cardiovascular side effects would likely halt further development or prompt a medicinal chemistry effort to improve selectivity.
Conclusion
The cross-reactivity profiling of a novel chemical entity like this compound is a multi-faceted and essential component of modern drug discovery. By employing a systematic, tiered approach that combines broad panel screening with detailed functional characterization, researchers can build a comprehensive selectivity profile. This profile is not only crucial for identifying and mitigating potential safety liabilities but also for making informed, data-driven decisions throughout the drug development process. The methodologies and strategies outlined in this guide provide a robust framework for de-risking novel compounds and ultimately contributing to the development of safer and more effective medicines.
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Eurofins SafetyScreen Panels. Eurofins Discovery. [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]
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A Guide to the Independent Validation of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Synthesis, Characterization, and Purity Assessment
This guide provides a comprehensive framework for the independent synthesis, characterization, and validation of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. While this compound is commercially available and indexed in chemical databases, there is a notable absence of detailed, peer-reviewed experimental data in scientific literature. For researchers in drug development and medicinal chemistry, relying on unvalidated starting materials poses a significant risk to the integrity and reproducibility of their work.
This document outlines a robust, self-validating workflow to confirm the identity, purity, and structural integrity of this molecule. We will leverage established synthetic methodologies reported for analogous compounds and apply standard, high-fidelity analytical techniques for rigorous characterization. The objective is to provide fellow researchers with a practical, scientifically-grounded protocol to ensure the quality of this critical chemical building block for their research endeavors.
Background and Rationale for Validation
This compound belongs to the pyrrolidinone class of heterocyclic compounds. The pyrrolidinone core is a privileged scaffold found in numerous biologically active molecules and natural products.[1] Derivatives of 5-oxopyrrolidine-3-carboxylic acid, in particular, have been investigated for a range of therapeutic applications, including antibacterial and anticancer activities.[1][2][3][4]
Despite its potential, the target compound is primarily documented in chemical supplier catalogs and compound databases like PubChem, which provide computed or predicted data but lack peer-reviewed experimental validation.[5] Independent verification is therefore crucial for two primary reasons:
-
Structural Confirmation: To ensure the material is indeed this compound and not an isomer or related impurity.
-
Purity Assessment: To quantify the purity of the material and identify any significant impurities that could interfere with subsequent experimental results.
Our validation strategy is based on a common and effective synthesis route reported for similar structures: the reaction of a substituted aniline with itaconic acid.[2][3] We will compare the data obtained from our validation with predicted data and the experimental data from closely related published analogues.
Proposed Synthesis and Validation Workflow
The overall process is designed as a closed-loop system where synthesis is followed by a multi-step analytical confirmation process. Each step provides a piece of evidence that, when combined, offers a high-confidence validation of the compound's identity and purity.
Caption: Overall workflow for the synthesis and independent validation of the target compound.
Comparative Data Analysis
The following table contrasts the predicted properties for our target compound with the experimentally derived data for a closely related, published analogue, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[2] This comparison allows us to establish a reasonable set of expectations for our experimental results.
| Parameter | This compound (Target Compound) | 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Published Analogue[2]) |
| Molecular Formula | C₁₁H₁₀ClNO₃ | C₁₁H₉F₂NO₃ |
| Molecular Weight | 239.65 g/mol [6] | 241.19 g/mol |
| Synthesis Method | Proposed: 4-Chloroaniline + Itaconic Acid | Published: 2,4-Difluoroaniline + Itaconic Acid |
| ¹H NMR (Expected Signals) | Pyrrolidinone Core: δ 2.6-2.8 (m, 2H), 3.3-3.5 (m, 1H), 3.8-4.0 (m, 2H). Aromatic: δ 7.3-7.6 (m, 4H). Carboxylic Acid: δ ~12-13 (br s, 1H). | Pyrrolidinone Core: δ 2.65-2.75 (m, 2H), 3.40-3.50 (m, 1H), 3.85-3.95 (m, 2H). Aromatic: δ 7.10-7.45 (m, 3H). |
| ¹³C NMR (Expected Signals) | Pyrrolidinone Core: δ ~34, ~36, ~51. Carbonyls: δ ~172, ~174. Aromatic: 4 signals in aromatic region. | Pyrrolidinone Core: δ 33.8, 36.1, 51.0. Carbonyls: δ 172.2, 174.5. Aromatic: Signals in aromatic region. |
| Mass Spec (m/z) | Expected [M-H]⁻: 238.0277 | Not explicitly reported, but would be expected. |
Note: Expected NMR chemical shifts for the target compound are estimated based on typical values for this scaffold as seen in published literature.[1][7]
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from methodologies reported for analogous compounds.[3] The core reaction involves the Michael addition of the aniline to itaconic acid, followed by an intramolecular condensation to form the lactam ring.
Caption: Synthetic scheme for the target compound.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add itaconic acid (6.5 g, 50 mmol) and deionized water (16 mL).
-
Add 4-chloroaniline (5.74 g, 45 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of starting materials.
-
After 12 hours, cool the mixture to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude solid with cold deionized water (2 x 20 mL).
-
For purification, recrystallize the crude solid from hot water or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Protocol for Analytical Validation
For any analytical work, it is essential to use validated methods on qualified instruments.[8][9]
A. Structural Confirmation by NMR Spectroscopy
-
Objective: To confirm the covalent structure of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Prep: Dissolve ~10-15 mg of the synthesized material in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve both the carboxylic acid and the aromatic portions of the molecule, and it ensures the acidic proton is observable.
-
¹H NMR Analysis: Acquire a standard proton spectrum. The expected signals should correspond to the values in the comparison table, confirming the presence of the pyrrolidinone ring, the correctly substituted aromatic ring, and the carboxylic acid proton.
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum. The number of unique carbon signals should match the structure (expecting 9 distinct signals due to symmetry in the chlorophenyl ring), and their chemical shifts should align with the expected values for the aliphatic, aromatic, and carbonyl carbons.[1][7]
B. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Prep: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly or via LC into the mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
Expected Result: In negative ion mode, the primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 238.0277. High-resolution MS should provide a mass accuracy within 5 ppm, confirming the elemental composition C₁₁H₉ClNO₃.[5]
C. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the synthesized compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Method:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient would be 10% to 95% B over 15-20 minutes.
-
Detection: Monitor at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
-
Analysis: Dissolve a known concentration of the sample in the mobile phase. Inject onto the HPLC system.
-
Expected Result: A high-purity sample (>95%) will show a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. This method provides a quantitative measure of purity, a critical parameter for its use in further research.[10]
Conclusion
This guide provides a comprehensive and scientifically rigorous protocol for the independent validation of this compound. By following the proposed synthesis, purification, and multi-faceted analytical characterization workflow, researchers can confidently verify the structure and purity of this compound. This process mitigates the risks associated with using uncharacterized reagents and upholds the principles of experimental reproducibility and scientific integrity. The methodologies described are grounded in established chemical and analytical principles, ensuring that the resulting material is fit for purpose in demanding research and development applications.
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
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comparative analysis of different synthesis routes for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities, making the efficient and scalable synthesis of this core structure a critical endeavor for researchers in the field. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. The objective is to equip researchers, chemists, and drug development professionals with the necessary knowledge to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, and the availability of starting materials.
Route 1: The Itaconic Acid Annulation Approach
The most direct and widely employed method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a substituted aniline with itaconic acid. This one-pot reaction proceeds through a sequence of aza-Michael addition followed by an intramolecular amidation to form the desired pyrrolidinone ring system.
Reaction Mechanism
The reaction is initiated by the nucleophilic addition of the aniline to the β-position of the α,β-unsaturated carbonyl system of itaconic acid. This aza-Michael addition forms a transient amino acid intermediate. Subsequent heating promotes an intramolecular condensation between the newly formed secondary amine and one of the carboxylic acid moieties, leading to the formation of the stable five-membered lactam ring with the elimination of a molecule of water.
A Researcher's Guide to Selectivity Profiling: Characterizing 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the journey from a promising chemical entity to a safe and effective therapeutic, few parameters are as critical as selectivity. Selectivity refers to a drug's ability to interact with its intended biological target over other unintended targets.[1][2] High selectivity is a cornerstone of modern drug design, as it is intrinsically linked to minimizing off-target effects, which can lead to adverse drug reactions and toxicity.[1][3] Conversely, a lack of selectivity, often termed promiscuity, can be a primary driver of clinical trial failures.[3][4]
This guide provides a comprehensive framework for assessing the selectivity profile of a novel compound, using 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a case study. While literature suggests this scaffold and its derivatives possess potential anticancer and antimicrobial properties, a specific, primary molecular target is not yet firmly established.[5][6][7]
This scenario is common in drug discovery. Therefore, this guide will proceed by establishing a plausible hypothetical primary target based on its reported bioactivity—the bacterial enzyme Alanine Racemase (Alr) , an essential enzyme for peptidoglycan synthesis and an attractive antibiotic target. We will then construct a rigorous, tiered strategy to evaluate the compound's activity against a panel of high-priority off-targets, providing researchers with the rationale and detailed protocols needed to generate a robust selectivity profile.
Part 1: The Strategic Framework for Selectivity Assessment
A tiered and logical approach is essential for efficiently deploying resources to build a comprehensive understanding of a compound's interaction profile. The goal is to move from broad, high-throughput screens to more focused, hypothesis-driven investigations.
The Tiered Selectivity Workflow
Our strategy is divided into three tiers, beginning with establishing a baseline on our primary target and progressively widening the net to identify and validate potential off-target interactions.
Caption: A tiered workflow for systematic selectivity profiling.
Part 2: Experimental Design and Protocols
This section details the practical execution of our selectivity assessment. For each protocol, the inclusion of positive and negative controls is paramount for data integrity.
Tier 0: Primary Target Engagement Assay (Hypothetical)
Objective: To determine the potency (IC50) of this compound against its intended target, Alanine Racemase (Alr). This value serves as the benchmark against which all off-target activities are compared.
Protocol: Coupled-Enzyme Spectrophotometric Assay for Alanine Racemase
-
Principle: The activity of Alr in the L-Alanine to D-Alanine direction is measured. The D-Alanine produced is then oxidized by D-Amino Acid Oxidase (DAAO), which produces hydrogen peroxide. This peroxide is used by Horseradish Peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red), resulting in a fluorescent signal measured at ~590 nm.
-
Reagents:
-
Recombinant Alr enzyme
-
L-Alanine (substrate)
-
DAAO, HRP, Amplex Red
-
Test Compound (serial dilutions)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
-
Procedure:
-
Add 50 µL of Assay Buffer containing Alr enzyme to the wells of a 96-well microplate.
-
Add 1 µL of the test compound (or DMSO vehicle control) at various concentrations. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a substrate mix containing L-Alanine, DAAO, HRP, and Amplex Red.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition at each compound concentration.
-
Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic equation to determine the IC50 value.
-
Tier 1: Broad Off-Target Panel Screening
Objective: To identify potential interactions across the most common target families associated with adverse effects. Commercial services are often used for these large panels.[8][9]
1. Critical Safety Target: hERG Potassium Channel
Causality: Inhibition of the hERG channel is a leading cause of drug-induced cardiac arrhythmia (Torsades de Pointes), making this assay a regulatory requirement and a critical early screen.[10][11][12]
Protocol: Automated Patch Clamp Electrophysiology
-
Principle: This method directly measures the flow of potassium ions through the hERG channel expressed in a stable cell line (e.g., HEK293).[11][12] A reduction in current upon compound application indicates inhibition.
-
System: Automated patch-clamp systems like QPatch or SyncroPatch are industry standards.[11]
-
Procedure:
-
hERG-expressing cells are captured on a planar patch-clamp chip.
-
A whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit a characteristic hERG tail current.[13]
-
After establishing a stable baseline current, the test compound is perfused over the cells at multiple concentrations.
-
The percentage of current inhibition is measured at each concentration relative to the vehicle control.
-
An IC50 value is calculated. A known hERG inhibitor (e.g., E-4031) is used as a positive control.[11]
-
2. Kinase Selectivity Panel (KinomeScan)
Causality: The human kinome contains over 500 members with highly conserved ATP binding sites. Unintended inhibition of kinases is a common source of off-target effects.[14] A broad screen is the only way to uncover these liabilities.
Protocol: Competitive Binding Assay (e.g., DiscoverX KINOMEscan™)
-
Principle: This is not an enzymatic activity assay but a competition binding assay, which makes it applicable to almost any kinase regardless of its activity state.[15] The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the support.
-
Procedure:
-
The test compound is incubated at a standard concentration (e.g., 1 µM or 10 µM) with each kinase from a large panel (e.g., 468 kinases).
-
The mixture is added to wells containing the immobilized ligand.
-
After an equilibration period, unbound kinase is washed away.
-
The amount of kinase remaining is quantified.
-
Results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound.
-
Follow-up dose-response curves are run for any significant "hits" to determine dissociation constants (Kd).
-
3. GPCR Selectivity Panel
Causality: G-Protein Coupled Receptors are the largest family of membrane receptors and are targets for a significant portion of all approved drugs.[16] Off-target interactions, particularly with adrenergic, dopaminergic, and serotonergic receptors, can lead to significant cardiovascular and CNS side effects.[17]
Protocol: Radioligand Binding Assays
-
Principle: This method measures the ability of a test compound to displace a known, radioactively labeled ligand from a specific receptor.[18] It is a robust and sensitive method for determining binding affinity.
-
Procedure:
-
Membrane preparations from cells expressing the target GPCR are incubated with a specific radioligand (e.g., ³H-prazosin for the α1-adrenergic receptor) and the test compound.
-
The incubation is performed across a range of test compound concentrations.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter (representing bound ligand) is measured by liquid scintillation counting.
-
The data are used to calculate the percent inhibition of radioligand binding, from which an IC50 or Ki (inhibition constant) can be determined.
-
Part 3: Data Analysis and Interpretation
Objective: To synthesize the screening data into a clear, comparative format and make informed decisions about the compound's future.
Quantifying Selectivity: The Selectivity Ratio
The primary metric for quantifying selectivity is the Selectivity Ratio (SR) , also known as the selectivity index. It is a simple but powerful calculation:
SR = (Off-Target IC50 or Ki) / (On-Target IC50 or Ki) [19]
A higher SR indicates greater selectivity for the on-target versus the off-target. A commonly accepted, though context-dependent, threshold for a "selective" compound is an SR of >100-fold .
Caption: A decision-making framework based on the Selectivity Ratio.
Comparative Data Summary
Here we present a hypothetical data set for this compound against our proposed primary target and key off-targets.
| Target | Target Class | Assay Type | IC50 / Ki | Selectivity Ratio (SR) | Implication |
| Alanine Racemase (Alr) | Primary Target | Enzymatic | 50 nM | - | Potent on-target activity |
| hERG | Ion Channel | Patch Clamp | 25,000 nM | 500x | Low risk of cardiotoxicity |
| Adrenergic α1A | GPCR | Binding | 12,500 nM | 250x | Low risk of hypotensive effects |
| Serotonin 5-HT2B | GPCR | Binding | > 50,000 nM | >1000x | Negligible risk |
| CDK2/cyclin A | Kinase | Binding | 8,000 nM | 160x | Acceptable selectivity over this kinase |
| VEGFR2 (KDR) | Kinase | Binding | 200 nM | 4x | High Risk: Potent off-target kinase activity |
Interpretation of Results:
Based on this hypothetical data, our compound shows excellent potency against its target, Alanine Racemase. It also demonstrates a very favorable safety profile regarding the hERG channel and the tested GPCRs, with selectivity ratios well over 100-fold. However, the kinome screen revealed a significant liability: potent inhibition of VEGFR2, a critical kinase involved in angiogenesis. With a selectivity ratio of only 4-fold, this off-target activity is a major concern that would need to be addressed through medicinal chemistry to improve selectivity before the compound could advance.[4]
Conclusion and Forward Look
This guide outlines a rigorous, industry-standard methodology for assessing the selectivity of a novel chemical entity, this compound. By establishing a hypothetical primary target, we demonstrated the tiered workflow from primary target validation to broad panel screening and data interpretation. The identification of off-target activities is not a failure but a critical data point that informs the next steps in a drug discovery program.[20] For this compound, the hypothetical data points to a promising antibiotic lead with a specific, addressable off-target liability, providing a clear path forward for optimization and development.
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Uncharted Territory: The Challenge of Comparing 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with Standard-of-Care Drugs
An in-depth analysis of the current scientific landscape reveals a significant information gap regarding the biological activity and therapeutic potential of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Extensive searches of peer-reviewed literature and chemical databases have yielded no specific data on its mechanism of action, therapeutic targets, or any preclinical or clinical trial results. This absence of foundational biological information makes a direct head-to-head comparison with any standard-of-care drugs impossible at this time.
While the core structure, a substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, is a recurring motif in medicinal chemistry, the specific biological profile of the 4-chloro substituted variant remains uncharacterized in the public domain. Research on analogous compounds with different substitutions on the phenyl ring has explored their potential as antimicrobial, anticancer, and antioxidant agents. However, these findings cannot be extrapolated to the 4-chloro derivative, as minor structural changes can lead to vastly different pharmacological properties.
For a meaningful comparison to be made, the fundamental pharmacological characteristics of this compound must first be established. This would involve a systematic series of preclinical studies to:
-
Identify a Therapeutic Target: Determine the specific protein, enzyme, or biological pathway with which the compound interacts.
-
Elucidate the Mechanism of Action: Understand how this interaction translates into a measurable biological effect.
-
Establish a Therapeutic Indication: Identify the disease or condition for which the compound might be an effective treatment.
Without this critical information, any attempt to compare it with established drugs would be purely speculative and lack the scientific rigor required for a publishable guide.
The Path Forward: A Hypothetical Framework for Future Investigation
Should initial screening studies identify a promising therapeutic area for this compound, a comprehensive head-to-head comparison with standard-of-care drugs could be designed. The following sections outline a hypothetical framework for such a comparison, assuming, for illustrative purposes, that the compound is discovered to be a novel inhibitor of a specific oncogenic kinase.
Hypothetical Comparison: this compound vs. A Standard-of-Care Kinase Inhibitor
Introduction
This section would introduce the hypothetical therapeutic target and the current standard-of-care inhibitor. It would then position this compound as a novel investigational agent with a potentially distinct pharmacological profile.
Mechanism of Action
A detailed comparison of how each compound interacts with the target kinase would be presented. This would include data on binding kinetics, allosteric versus orthosteric inhibition, and the effect on downstream signaling pathways.
Signaling Pathway Diagram
A Graphviz diagram would illustrate the targeted signaling pathway, showing the point of inhibition for both the investigational compound and the standard-of-care drug.
Caption: Hypothetical inhibition points of a standard-of-care drug and an investigational compound in a cancer signaling pathway.
In Vitro Potency and Selectivity
This section would present a comparative analysis of the two compounds' performance in biochemical and cell-based assays.
Table 1: Comparative In Vitro Activity
| Parameter | This compound | Standard-of-Care Drug |
| Target Kinase IC50 | [Hypothetical Value, e.g., 10 nM] | [Known Value] |
| Cellular Potency (EC50) | [Hypothetical Value, e.g., 50 nM] | [Known Value] |
| Kinome Selectivity Score | [Hypothetical Value] | [Known Value] |
| Off-Target Activities | [List of any identified off-targets] | [Known off-targets] |
Experimental Protocol: Kinase Inhibition Assay
A detailed, step-by-step protocol for a representative in vitro kinase inhibition assay would be provided here.
In Vivo Efficacy in Disease Models
A comparison of the compounds' performance in relevant animal models of the disease would be detailed. This would include data on tumor growth inhibition, survival benefit, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Workflow for In Vivo Efficacy Study
A Graphviz diagram would outline the experimental workflow for a typical in vivo efficacy study.
Caption: Standard workflow for an in vivo cancer model efficacy study.
Safety and Tolerability Profile
This section would compare the in vitro cytotoxicity and in vivo toxicity profiles of the two compounds.
Table 2: Comparative Safety Profile
| Parameter | This compound | Standard-of-Care Drug |
| In Vitro Cytotoxicity (CC50) | [Hypothetical Value] | [Known Value] |
| Maximum Tolerated Dose (MTD) in vivo | [Hypothetical Value] | [Known Value] |
| Observed Toxicities in vivo | [List of hypothetical observed toxicities] | [Known toxicities] |
Conclusion and Future Directions
This final section would summarize the comparative findings and discuss the potential advantages and disadvantages of this compound relative to the standard of care. It would also outline the necessary next steps for its continued development.
Disclaimer: The above framework is entirely hypothetical and is provided for illustrative purposes only. As of the current date, there is no publicly available scientific data to support any therapeutic application or comparison for this compound. The scientific community awaits foundational research to uncover the potential of this compound.
A Guide to the Reproducible Synthesis and Characterization of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and Its Analogs
This guide provides an in-depth analysis of the experimental reproducibility for the synthesis and characterization of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of protocols to explain the critical parameters that govern experimental success. We will compare this compound with relevant alternatives, offering a framework for consistent, verifiable, and high-quality scientific outcomes.
Introduction: The 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine ring system, a core component of our topic compound, is a privileged scaffold in medicinal chemistry. Its rigid, five-membered lactam structure is found in numerous natural products and synthetic molecules with a wide array of biological activities. The substituent at the 1-position (the nitrogen atom) and the carboxylic acid at the 3-position provide versatile handles for chemical modification, allowing for the exploration of vast chemical space to optimize pharmacological properties.
This compound (CID 217785) serves as a foundational building block for creating libraries of novel compounds.[1] Its derivatives have been investigated for potential anticancer, antimicrobial, and antioxidant activities.[2][3][4][5][6] Achieving reproducible experimental results with this compound is therefore paramount for the integrity of subsequent drug discovery efforts.
Synthesis: A Reproducible Protocol and Its Critical Parameters
The most common and reliable method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction of an appropriately substituted aniline with itaconic acid in a refluxing aqueous medium.[2][7][8] This one-pot reaction is attractive for its simplicity and use of readily available starting materials.
General Synthesis Workflow
The reaction proceeds via a nucleophilic addition of the aniline to the double bond of itaconic acid, followed by an intramolecular cyclization to form the lactam ring.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding and fostering a culture of safety within your laboratory.
Foundational Safety: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is a chlorinated organic acid, and while specific toxicity data is limited, analogous compounds and safety data sheets (SDS) indicate several potential hazards.
Based on classifications for similar chemical structures, this compound should be treated as, at minimum:
The Causality Behind PPE Selection: The required PPE is not arbitrary; it is a direct countermeasure to the compound's specific hazards.
-
Eye Protection: Chemical safety goggles are mandatory to prevent contact with the substance, which can cause serious eye irritation or damage.[4][5] Standard safety glasses are insufficient; goggles conforming to EN 166 or OSHA 29 CFR 1910.133 regulations are required.[4]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile) must be worn to prevent skin contact, which can lead to irritation.[4][6] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[5]
-
Body Protection: A laboratory coat or apron is necessary to protect against incidental splashes or dust contamination.[4]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][4][7]
Hazard Classification Summary
| Hazard Statement | GHS Classification | Precautionary Code | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 3 or 4) | P301+P310, P330 | [1][2] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280, P302+P352 | [1][2][3] |
| Causes serious eye irritation/damage | Serious Eye Damage/Irritation (Category 2A/1) | P280, P305+P351+P338 | [1][2][3] |
| May cause respiratory irritation | STOT - Single Exposure (Category 3) | P261, P304+P340 | [1][2][3] |
Immediate Spill Response Protocol
Accidents happen. A prepared response is critical to mitigating risk.
-
Evacuate & Alert: Clear the immediate area of all personnel. Alert your laboratory supervisor and Environmental Health & Safety (EHS) department.
-
Control Vapors/Dust: Ensure the spill area is well-ventilated, preferably within a fume hood. Avoid any actions that could generate dust from a solid spill.[1][7]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Section 1.
-
Containment & Cleanup (Solid Spill):
-
Gently cover the spill with a dry, inert absorbent material like sand, earth, or vermiculite.[1]
-
Do NOT use combustible materials like paper towels for the initial containment.
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2][7] Use non-sparking tools if there is any fire risk.
-
-
Containment & Cleanup (Liquid Spill):
-
Decontamination:
-
Reporting: Complete any necessary incident reports as required by your institution.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be treated as halogenated organic hazardous waste .[9][10] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[2][4][9]
Step 1: Waste Segregation
Why we segregate: Halogenated organic compounds require specific high-temperature incineration conditions with flue gas "scrubbing" to neutralize the resulting acidic gases (e.g., HCl). Mixing them with non-halogenated waste complicates the disposal process and increases costs.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[9][10] This container should be used for the pure compound, solutions containing it, and any materials contaminated by it.
Step 2: Waste Collection & Container Management
-
Container Selection: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9] The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled at all times with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents used.[1][4] Avoid using chemical abbreviations or formulas.[9]
-
Procedure:
-
Collect all waste, including contaminated items like gloves, weigh paper, and pipette tips, directly into the designated container.[4]
-
Keep the container closed at all times except when actively adding waste.[1][6] This prevents the release of vapors and protects the lab environment.
-
Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[4][9] It should be stored in a secondary containment bin to prevent spills.
-
Step 3: Neutralization and Drain Disposal (Not Recommended)
While simple carboxylic acids or dilute non-toxic acids may sometimes be neutralized and flushed down the drain with copious amounts of water, this practice is strictly prohibited for this compound.[8][11][12]
Scientific Rationale: this compound is a complex chlorinated organic molecule. Neutralizing the carboxylic acid group does not eliminate the hazards associated with the chlorinated phenyl ring. The environmental persistence and ecotoxicity of such compounds are significant concerns. The U.S. Environmental Protection Agency (EPA) has specific regulations for chlorinated hydrocarbon wastes, which are not amenable to drain disposal.[13][14][15]
Step 4: Final Disposal Pathway
-
Primary Method: Licensed Incineration:
-
Once the waste container is full, ensure it is securely sealed and properly labeled.
-
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[1][7]
-
This waste will be transported to a specialized facility for high-temperature incineration, which is the only acceptable disposal procedure for many organochlorine compounds.[13]
-
Disposal Decision Workflow
This diagram outlines the decision-making process for handling waste generated from work with this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.
References
-
Acceptable Drain Disposal Procedures. (n.d.). USDA Agricultural Research Service. Retrieved from [Link]
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Safety Data Sheet for 1-(3,5-Difluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid. (2025). Angene Chemical. Retrieved from [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]
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How to Dispose of Acetic Acid. (n.d.). Lab Alley. Retrieved from [Link]
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In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]
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Safety Data Sheet for 1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxylic acid. (n.d.). Acros PharmaTech Limited. Retrieved from [Link]
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Halogenated Solvents Standard Operating Procedure. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
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Halogenated Waste Guidance. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]
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Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]
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Halogenated Organic Liquids Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Land Disposal Restrictions for Newly Identified Wastes. (1999). U.S. Environmental Protection Agency. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other chlorinated phenyl derivatives, pyrrolidinones, and carboxylic acids.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety and logistical information for trained laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a compound whose hazard profile must be inferred from its structural motifs: a chlorinated aromatic ring, a pyrrolidinone core, and a carboxylic acid functional group. Based on analogous compounds, it should be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin, and is likely to cause irritation to the skin, eyes, and respiratory system.[2][3][4]
Inferred Hazard Profile
The primary hazards are summarized below. This profile is based on data for structurally similar compounds and general chemical principles.
| Hazard Category | Potential Health Effect & Hazard Statement | Rationale & Structural Contribution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).[2] | The presence of a chlorinated phenyl group can contribute to systemic toxicity. Fine powders can be easily inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation (H315).[2][3] May cause an allergic skin reaction (H317).[2][4] | The carboxylic acid moiety can be irritating to the skin. Chlorinated organic compounds can also cause skin irritation and sensitization. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) or serious eye damage (H318).[2][3] | As a carboxylic acid and a fine powder, the compound can cause significant mechanical and chemical irritation upon contact with eyes. |
| Respiratory Irritation | May cause respiratory irritation (H335).[2][3] | Inhalation of the dust can irritate the mucous membranes and respiratory tract. |
The Logic of Laboratory Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. It is a systematic process of identifying hazards, evaluating the risks, and implementing control measures. The goal is not merely to list dangers but to create a self-validating system of safe operation.
Caption: Risk assessment workflow and the hierarchy of controls.
Personal Protective Equipment (PPE) Directive
The selection of PPE is dictated by the risk assessment. For handling this compound in solid form or in solution, a comprehensive PPE strategy is mandatory.
Recommended PPE Summary
| PPE Category | Recommended Equipment | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles (ANSI Z87.1 certified).[5] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][5] | Why: Protects against dust particles, splashes of solvents, and accidental contact. The carboxylic acid functional group poses a risk of serious eye irritation or damage.[3] |
| Skin and Body Protection | Gloves: Chemical-resistant nitrile gloves.[1][5] Gloves must be inspected before use and changed immediately if contaminated.[6] Lab Coat: A chemical-resistant lab coat, fully buttoned.[5] Footwear: Fully enclosed shoes.[5] | Why: Nitrile gloves provide good protection against a range of organic chemicals. A lab coat prevents contamination of personal clothing.[7] The compound is presumed to be a skin irritant and potentially harmful upon dermal absorption.[2] |
| Respiratory Protection | All handling of the solid compound that may generate dust must occur within a certified chemical fume hood to minimize inhalation.[1][5] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[8] | Why: The compound is likely a respiratory irritant.[3] Engineering controls (fume hood) are the primary method to prevent inhalation of airborne particulates.[5] |
The Hierarchy of Controls in Practice
PPE is the final barrier between the researcher and a potential hazard. It should never be the sole method of protection. The most effective safety protocols prioritize engineering and administrative controls.
Caption: The hierarchy of controls for mitigating chemical exposure.
Operational and Disposal Plans
A meticulous, step-by-step approach to handling and disposal is critical for safety and regulatory compliance.
Safe Handling Protocol: A Step-by-Step Guide
This workflow outlines the key stages of handling the compound, with integrated safety checkpoints.
Caption: Safe handling workflow from preparation to cleanup.
Detailed Steps:
-
Preparation : Before any work begins, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[5] Verify that all necessary safety equipment (spill kit, fire extinguisher, safety shower) is accessible.
-
Weighing : When weighing the solid, use a spatula and perform the task over a weigh paper or in a disposable weigh boat to contain any spills.[5] Avoid any actions that could generate dust, such as pouring from a height.[5]
-
In Solution : When dissolving the compound, add the solid to the solvent slowly while stirring to prevent splashing.[5]
-
Post-Handling : After handling, thoroughly wash hands with soap and water, even after wearing gloves. Decontaminate all surfaces and equipment.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention and show the SDS or container label to the medical personnel.[8] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Sweep up the material, place it in a sealed, labeled container for hazardous waste disposal, and decontaminate the area. |
Disposal Plan: Managing Chlorinated Waste
Proper disposal is a critical component of the chemical lifecycle and is mandated by environmental regulations. As a chlorinated organic compound, this compound requires special disposal procedures.
-
Prohibited Disposal : DO NOT dispose of this compound or its solutions down the drain.[1][11] Chlorinated hydrocarbons are persistent organic pollutants and are forbidden from sink/sewer disposal.[10][11]
-
Solid Waste : All solid waste contaminated with the compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[5] The container should be sealed and stored in a designated satellite accumulation area.
-
Liquid Waste :
-
Final Disposal : All waste must be disposed of through your institution's approved hazardous waste management vendor.[12][14] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
